5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
5-chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN2/c1-4-6(9)2-5-7(10)3-11-8(5)12-4/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEFLWVLVKJLRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=CNC2=N1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646864 | |
| Record name | 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-16-8 | |
| Record name | 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Foreword: The Strategic Importance of a Core Heterocycle
This compound is a highly functionalized 7-azaindole derivative. While its name is a mouthful, its role in modern medicinal chemistry is precise and critical. As a bioisostere of indole, the 7-azaindole scaffold offers enhanced physicochemical properties, such as improved solubility and bioavailability, making it a privileged structure in drug design.[1] The title compound is a key building block in the synthesis of targeted cancer therapeutics, most notably Vemurafenib (Zelboraf®), a potent inhibitor of the BRAFV600E kinase, which is implicated in a significant percentage of melanomas.[1][2][3]
This guide provides a comprehensive overview of the synthetic pathway to this vital intermediate, focusing on the strategic rationale behind the chosen route, the mechanistic underpinnings of the core chemical transformation, and a detailed, field-tested experimental protocol suitable for researchers and drug development professionals.
I. Synthetic Strategy and Retrosynthetic Analysis
The most efficient and industrially viable synthesis of this compound hinges on a late-stage functionalization of a readily available precursor. The retrosynthetic analysis reveals a straightforward two-step conceptual approach, beginning with the installation of the key halogen substituents onto the core 6-methyl-7-azaindole framework.
The strategy involves:
-
Procurement or Synthesis of the Precursor: Starting with 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine.
-
Regioselective Iodination: Introducing the iodine atom at the C3 position of the pyrrole ring through electrophilic aromatic substitution.
This approach is advantageous as it leverages the intrinsic reactivity of the 7-azaindole nucleus, allowing for a highly selective and high-yielding final step.
Sources
1H NMR and 13C NMR of 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Abstract
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, a substituted 7-azaindole. The 1H-pyrrolo[2,3-b]pyridine core is a significant scaffold in medicinal chemistry, recognized for its wide range of biological activities.[1][2][3] Accurate structural elucidation using NMR is paramount for researchers in drug discovery and development. This document offers a predictive analysis of the ¹H and ¹³C NMR spectra based on established principles of chemical shifts and substituent effects, details a robust experimental protocol for data acquisition, and provides insights into the interpretation of the spectral data.
Introduction and Significance
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold found in numerous biologically active compounds.[1] Derivatives of this core structure are explored for their potential as therapeutic agents, including roles as potent fibroblast growth factor receptor (FGFR) inhibitors.[2][4] The precise substitution pattern on the bicyclic ring system dictates the molecule's interaction with biological targets. Consequently, unambiguous characterization of these molecules is a critical step in the synthetic and drug development workflow.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural determination of organic molecules in solution.[5][6] This guide focuses on this compound, detailing the expected spectral features that arise from its unique electronic and structural arrangement.
Molecular Structure and Atom Numbering
To ensure clarity in spectral assignments, the standardized IUPAC numbering for the 1H-pyrrolo[2,3-b]pyridine ring system is used throughout this guide.
Caption: Structure of this compound with atom numbering.
Predictive ¹H NMR Spectral Analysis
The ¹H NMR spectrum is predicted based on the analysis of the parent 7-azaindole scaffold and the influence of the chloro, iodo, and methyl substituents. The substitution pattern leaves three aromatic protons (H2, H4) and one pyrrolic amine proton (H1), in addition to the methyl protons.
-
N1-H: The proton on the pyrrole nitrogen typically appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential solvent exchange. Its chemical shift is highly dependent on the solvent and concentration but is expected significantly downfield, often >11 ppm in DMSO-d₆.
-
C2-H: This proton is on the pyrrole ring. The adjacent C3 is substituted with iodine, which is expected to have a modest deshielding effect. This proton will appear as a singlet, as there are no adjacent protons for coupling.
-
C4-H: This proton is on the pyridine ring, positioned between the electron-withdrawing nitrogen (N7) and the chloro-substituted carbon (C5). The chlorine atom's inductive effect and the nitrogen's influence will shift this proton downfield. It will appear as a singlet.
-
C6-CH₃: The methyl protons are attached to the pyridine ring at position 6. They will appear as a sharp singlet, typically in the range of 2.3–2.7 ppm.
Predicted ¹H NMR Data Summary
The following table summarizes the predicted chemical shifts (δ) and multiplicities for the protons of the title compound. Values are estimated for a spectrum recorded in DMSO-d₆.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| NH -1 | > 11.0 | Broad Singlet | 1H | Chemical shift is solvent and concentration dependent. |
| CH -2 | 7.5 - 7.8 | Singlet | 1H | Influenced by adjacent iodine and pyrrole ring electronics. |
| CH -4 | 8.0 - 8.3 | Singlet | 1H | Deshielded by adjacent N7 and C5-Cl. |
| C6-CH ₃ | 2.4 - 2.7 | Singlet | 3H | Typical range for a methyl group on a pyridine ring. |
Predictive ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum is characterized by a wider range of chemical shifts compared to the ¹H spectrum. The prediction considers the inherent shifts of the 7-azaindole core and the additive effects of the substituents. Quaternary carbons (those without attached protons) will typically show weaker signals.
-
Pyrrole Ring Carbons (C2, C3, C3a, C7a):
-
C2: This carbon, bearing a proton, will appear in the aromatic region.
-
C3: This carbon is directly attached to iodine. The "heavy atom effect" of iodine will cause a significant upfield shift, resulting in a chemical shift that can be below 100 ppm.
-
C3a & C7a: These are quaternary carbons at the ring junction and will be influenced by the fused ring system.
-
-
Pyridine Ring Carbons (C4, C5, C6):
-
C4: A protonated carbon in the pyridine ring, its shift will be in the typical aromatic region.
-
C5: This carbon is bonded to chlorine, which causes a significant downfield (deshielding) effect on its chemical shift.
-
C6: This carbon, bonded to the methyl group, will also be deshielded by the ring nitrogen.
-
-
Methyl Carbon (C6-CH₃): The methyl carbon will appear in the aliphatic region of the spectrum, typically between 15-25 ppm.
Predicted ¹³C NMR Data Summary
The table below outlines the predicted chemical shifts for the carbon atoms of this compound in DMSO-d₆.
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C2 | 125 - 130 | Protonated aromatic carbon in the pyrrole ring. |
| C3 | 75 - 85 | Quaternary carbon; significantly shielded by the attached iodine. |
| C3a | 128 - 133 | Quaternary carbon at the ring junction. |
| C4 | 115 - 120 | Protonated aromatic carbon in the pyridine ring. |
| C5 | 145 - 150 | Quaternary carbon; deshielded by the attached chlorine. |
| C6 | 140 - 145 | Quaternary carbon; deshielded by N7 and substituted with a methyl group. |
| C7a | 148 - 153 | Quaternary carbon at the ring junction, adjacent to N1 and N7. |
| C6-C H₃ | 18 - 23 | Aliphatic methyl carbon. |
Experimental Protocol: A Self-Validating System
This section provides a robust, step-by-step methodology for acquiring high-quality NMR data for the title compound. Adherence to this protocol ensures reproducibility and accuracy.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent choice for this class of compounds as it readily dissolves many heterocyclic structures and its high polarity helps to sharpen the N-H signal, which is often broadened in less polar solvents like chloroform-d (CDCl₃).[7]
-
-
Internal Standard: Add 1-2 µL of a solution containing tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).[8][9]
-
Dissolution: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution of the sample. Visually inspect for any particulate matter.
NMR Data Acquisition
These parameters are based on a standard 400 or 500 MHz NMR spectrometer.[4][9]
-
¹H NMR Experiment:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2 seconds. A longer delay (5-10s) may be needed for accurate integration if quantitative analysis is required.
-
Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.
-
-
¹³C{¹H} NMR Experiment:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a much lower natural abundance than ¹H.
-
Workflow for NMR Analysis
Caption: A standardized workflow for the acquisition and analysis of NMR data.
Conclusion
The structural elucidation of this compound is readily achievable through a combined analysis of ¹H and ¹³C NMR spectroscopy. The predicted spectra reveal a distinct set of signals that are a direct consequence of the unique substitution pattern on the 7-azaindole core. The singlet nature of the aromatic and methyl protons in the ¹H spectrum simplifies assignment, while the ¹³C spectrum provides a complete carbon fingerprint, highlighted by the significant shielding effect of the iodine at C3. The robust experimental protocol outlined herein provides a reliable method for obtaining high-fidelity data, which is essential for the rigorous characterization required in modern chemical and pharmaceutical research.
References
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Medicinal Chemistry. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2023). Molecules. [Link]
-
1 H- and 13 C-NMR chemical shifts for compound 7. (n.d.). ResearchGate. [Link]
-
NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. (2022). Egyptian Journal of Chemistry. [Link]
-
1H-Pyrrolo(2,3-b)pyridine - 1H NMR - Chemical Shifts. SpectraBase. [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2024). MDPI. [Link]
-
Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1][4]diazepine derivatives as potent EGFR/CDK2 inhibitors. (2022). Bioorganic Chemistry. [Link]
-
13C NMR Chemical Shift. Oregon State University. [Link]
-
1H-Pyrrolo(2,3-b)pyridine. PubChem. [Link]
-
Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. (2022). Basrah Journal of Science. [Link]
-
Synthesis of pyrrolo[3,2-a]phenazines from 5-nitroindoles and anilines. (2013). Arkivoc. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2019). MDPI. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PubMed Central. [Link]
-
Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. (2019). Medicinal Chemistry Research. [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2024). YouTube. [Link]
-
Supporting Information. (n.d.). University of Chicago. [Link]
-
Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020). MDPI. [Link]
-
1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. (2024). MDPI. [Link]
-
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. (2022). Semantic Scholar. [Link]
Sources
- 1. ajol.info [ajol.info]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. unn.edu.ng [unn.edu.ng]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. knowledge.uchicago.edu [knowledge.uchicago.edu]
An In-depth Technical Guide to 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Molecule of Interest in Modern Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structural resemblance to purine and indole allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics, particularly in oncology and immunology. This guide provides a detailed technical overview of a specific, highly functionalized derivative: 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine . The strategic placement of chloro, iodo, and methyl groups on this scaffold offers a versatile platform for further chemical modifications, making it a valuable building block in drug discovery programs. This document will delve into its physical and chemical properties, propose a logical synthetic pathway, and explore its potential applications, providing researchers with the foundational knowledge to effectively utilize this compound in their work.
Molecular Structure and Physicochemical Properties
The unique arrangement of substituents on the this compound core dictates its physical and chemical behavior. The electron-withdrawing nature of the chlorine atom, the reactivity of the iodine atom, and the electronic contribution of the methyl group create a molecule with distinct properties.
Structural and Basic Properties
| Property | Value | Source/Method |
| Molecular Formula | C₈H₆ClIN₂ | Calculated |
| Molecular Weight | 292.50 g/mol | Calculated |
| CAS Number | Not available | N/A |
| Appearance | Predicted to be a solid at room temperature | Based on analogous compounds |
Predicted Physicochemical Data
| Property | Predicted Value | Basis for Prediction |
| Melting Point | >230 °C | The related compound, 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, has a melting point of 228-229 °C. The addition of a methyl group is expected to slightly alter this. |
| Boiling Point | >400 °C | High due to the planar heterocyclic structure and potential for intermolecular hydrogen bonding. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | Typical for halogenated heterocyclic compounds. |
| pKa | Estimated to be around 4-5 for the pyridine nitrogen and 16-17 for the pyrrole N-H. | Based on the pKa of 7-azaindole and the electronic effects of the substituents. |
| LogP | ~3.5 | Calculated based on the contributions of the substituents. |
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step process starting from a commercially available precursor. The following proposed synthesis is based on established methodologies for the functionalization of the 1H-pyrrolo[2,3-b]pyridine scaffold.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Electrophilic Chlorination
The initial step involves the regioselective chlorination of 6-methyl-1H-pyrrolo[2,3-b]pyridine. The pyrrolo[2,3-b]pyridine system is susceptible to electrophilic substitution, and the position of chlorination can be directed by the existing methyl group and the electronic nature of the rings.
Protocol:
-
Dissolution: Dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine in a suitable chlorinated solvent such as dichloromethane or chloroform.
-
Chlorinating Agent: Add a chlorinating agent like N-chlorosuccinimide (NCS) portion-wise at 0 °C. The use of NCS provides a controlled source of electrophilic chlorine.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted NCS.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography on silica gel to yield 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine.
Step 2: Regioselective Iodination
The second step is the iodination of the chlorinated intermediate. The 3-position of the 1H-pyrrolo[2,3-b]pyridine ring is the most nucleophilic and, therefore, the most susceptible to electrophilic attack.[1]
Protocol:
-
Deprotonation: Treat a solution of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine in an anhydrous aprotic solvent like tetrahydrofuran (THF) with a strong base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to deprotonate the 3-position, forming a lithiated intermediate.
-
Iodination: Add a solution of iodine (I₂) in THF to the reaction mixture. The iodine will quench the lithiated species, resulting in the formation of the iodo-substituted product.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to afford the final product, this compound.
Chemical Reactivity and Derivatization Potential
The chemical reactivity of this compound is largely dictated by the iodo and chloro substituents, as well as the N-H group of the pyrrole ring.
Caption: Reactivity sites and potential derivatization reactions.
-
Cross-Coupling Reactions at the C-I Bond: The carbon-iodine bond is the most reactive site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 3-position.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce nitrogen-based functional groups.
-
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes.
-
-
N-H Functionalization: The pyrrole nitrogen can be deprotonated with a suitable base and subsequently alkylated or arylated to introduce substituents on the nitrogen atom.
-
Nucleophilic Aromatic Substitution: While less reactive than the C-I bond, the C-Cl bond can undergo nucleophilic aromatic substitution under forcing conditions, allowing for the introduction of nucleophiles at the 5-position.
Predicted Spectral Properties
Predicting the spectral properties is crucial for the identification and characterization of the molecule. The following are predicted spectra based on the analysis of similar compounds.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electronic effects of the chloro and iodo substituents. A ¹H NMR spectrum of a derivative of 5-Chloro-1H-pyrrolo[2,3-b]pyridine shows characteristic peaks in the aromatic region.[2]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrrole N-H | ~12.0 | br s | - |
| H-2 | ~7.8 | s | - |
| H-4 | ~8.2 | s | - |
| Methyl (C-6) | ~2.5 | s | - |
Predicted ¹³C NMR Spectrum
The carbon NMR will provide information about the carbon skeleton. The chemical shifts of the carbons directly attached to the halogens will be significantly affected.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~128 |
| C-3 | ~80 |
| C-4 | ~145 |
| C-5 | ~120 |
| C-6 | ~150 |
| C-7a | ~152 |
| C-3a | ~115 |
| Methyl (C-6) | ~18 |
Predicted Mass Spectrum
The mass spectrum should show a characteristic isotopic pattern for the presence of one chlorine atom.
-
[M]⁺: m/z 292
-
[M+2]⁺: m/z 294 (approximately 33% of the intensity of the molecular ion peak, characteristic of one chlorine atom).
-
Fragmentation: Expect loss of iodine (I, 127 amu) and methyl (CH₃, 15 amu) as primary fragmentation pathways.
Applications in Drug Discovery and Materials Science
The 1H-pyrrolo[2,3-b]pyridine core is a key component in numerous biologically active compounds, including several approved drugs.[3] The specific substitution pattern of this compound makes it a highly attractive intermediate for the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. The iodo group provides a handle for introducing various aryl and heteroaryl groups that can interact with the active site of kinases. The chloro and methyl groups can be used to fine-tune the solubility, metabolic stability, and pharmacokinetic properties of the final compounds.
Beyond drug discovery, the rigid, planar structure and the potential for extensive π-π stacking make this class of compounds interesting for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and organic semiconductors.
Safety and Handling
Based on analogous compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Toxicity: Predicted to be harmful if swallowed.
-
Irritation: May cause skin and eye irritation.
-
Storage: Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation.
Conclusion
This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While experimental data for this specific molecule is limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential applications based on the well-established chemistry of the 1H-pyrrolo[2,3-b]pyridine scaffold. The strategic placement of its substituents offers a versatile platform for the creation of diverse and complex molecules, making it a valuable tool for researchers in their quest for novel and impactful scientific discoveries.
References
-
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC. Available at: [Link]
-
5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate. MDPI. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
Sources
The Versatility of the 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 1H-Pyrrolo[2,3-b]pyridine
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a bicyclic heteroaromatic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and structural resemblance to purine have established it as a "privileged scaffold" – a molecular framework that can interact with a wide range of biological targets. The strategic placement of nitrogen atoms in the fused ring system allows for a variety of hydrogen bonding interactions, while the carbon skeleton provides a template for diverse substitutions. These substitutions are not merely decorative; they are instrumental in fine-tuning the compound's pharmacokinetic properties and directing its biological activity towards specific targets. This guide provides an in-depth exploration of the multifaceted biological activities of substituted 1H-pyrrolo[2,3-b]pyridine derivatives, with a particular focus on their role as kinase inhibitors in oncology.
Kinase Inhibition: A Dominant Therapeutic Modality
A predominant and extensively researched biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is their ability to inhibit protein kinases. These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The 1H-pyrrolo[2,3-b]pyridine core often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase's ATP-binding pocket, thereby blocking its activity. The substituents on the scaffold then determine the selectivity and potency against specific kinases.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of the FGFR signaling pathway is a key driver in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. For instance, compound 4h from a reported study demonstrated significant inhibitory activity against FGFR1, 2, and 3.[1][2] This compound was shown to inhibit breast cancer cell proliferation, induce apoptosis, and hinder cell migration and invasion.[1][2] The trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was found to be a crucial factor in enhancing the compound's activity.[2]
Signaling Pathway: FGFR Inhibition by 1H-Pyrrolo[2,3-b]pyridine Derivatives
Caption: Inhibition of the FGFR signaling pathway by a 1H-pyrrolo[2,3-b]pyridine derivative.
Cyclin-Dependent Kinase (CDK) and Cell Cycle Control
Cell division cycle 7 (Cdc7) kinase and Cyclin-dependent kinase 8 (CDK8) are other important targets in cancer therapy. Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of these kinases. For example, a derivative was reported to be a potent ATP mimetic inhibitor of Cdc7 kinase with an IC50 value of 7 nM. Another compound, a potent type II CDK8 inhibitor, exhibited an IC50 value of 48.6 nM and demonstrated significant tumor growth inhibition in colorectal cancer xenografts.[3][4] This compound was found to downregulate the WNT/β-catenin signaling pathway and induce cell cycle arrest.[3][4]
A Spectrum of Kinase Targets
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to a wide array of other kinases implicated in cancer and immune disorders. These include:
-
c-Met: A receptor tyrosine kinase involved in cell proliferation and motility.
-
Traf2 and Nck-interacting kinase (TNIK): Implicated in colorectal cancer.
-
Polo-like kinase 4 (PLK4): A key regulator of centriole duplication.
-
Ataxia-Telangiectasia Mutated (ATM) kinase: A central player in the DNA damage response. A rationally designed 1H-pyrrolo[2,3-b]pyridine derivative was identified as a highly selective ATM inhibitor with excellent oral bioavailability and synergistic antitumor efficacy when combined with irinotecan.[5]
-
Janus Kinase 3 (JAK3): A crucial mediator of cytokine signaling in immune cells. Derivatives of this scaffold have been evaluated as immunomodulators for treating diseases like organ transplant rejection.[6]
Table 1: Kinase Inhibitory Profile of Representative 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound Class/Example | Target Kinase(s) | IC50 (nM) | Disease Area | Reference(s) |
| FGFR Inhibitor (4h) | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | Cancer | [1][2] |
| Cdc7 Inhibitor | Cdc7 | 7 | Cancer | |
| CDK8 Inhibitor | CDK8 | 48.6 | Colorectal Cancer | [3][4] |
| TNIK Inhibitor | TNIK | <1 | Cancer | [7][8] |
| ATM Inhibitor (25a) | ATM | Highly Selective | Cancer | [5] |
| JAK3 Inhibitor (14c) | JAK3 | Potent | Immune Disorders | [6] |
Beyond Kinase Inhibition: Other Notable Biological Activities
While kinase inhibition is a dominant theme, the biological activities of 1H-pyrrolo[2,3-b]pyridine derivatives are not confined to this area.
Phosphodiesterase 4B (PDE4B) Inhibition
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as selective and potent inhibitors of PDE4B.[9] These compounds have shown potential in inhibiting the release of pro-inflammatory cytokines, suggesting their utility in treating central nervous system diseases.[9]
Antimicrobial and Antiviral Potential: An Emerging Field
The exploration of 1H-pyrrolo[2,3-b]pyridine derivatives for antimicrobial and antiviral applications is an area of growing interest. While extensive mechanistic studies are still underway, some derivatives have demonstrated activity against various bacterial and viral targets.[10][11] The broad therapeutic potential of pyridine-containing compounds suggests that further investigation into the antimicrobial and antiviral properties of this scaffold is warranted.[12][13]
Experimental Protocols: A Practical Guide
The following protocols are representative of the synthesis and biological evaluation of substituted 1H-pyrrolo[2,3-b]pyridine derivatives.
Protocol 1: Synthesis of a Substituted 1H-Pyrrolo[2,3-b]pyridine Derivative
This protocol outlines a general method for the synthesis of a 1H-pyrrolo[2,3-b]pyridine derivative, inspired by methodologies reported in the literature.[9]
Objective: To synthesize a representative substituted 1H-pyrrolo[2,3-b]pyridine derivative via a multi-step reaction sequence.
Materials:
-
Starting 1H-pyrrolo[2,3-b]pyridine
-
Arylboronic acid
-
Copper(II) acetate (Cu(OAc)2)
-
Pyridine
-
Dichloromethane (CH2Cl2)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H2O)
-
Propanephosphonic acid anhydride (T3P)
-
Desired amine (NHR1R2)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Aryl Coupling:
-
To a solution of the starting 1H-pyrrolo[2,3-b]pyridine in CH2Cl2, add the arylboronic acid, Cu(OAc)2, and pyridine.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product by column chromatography to obtain the arylated intermediate.
-
-
Ester Hydrolysis:
-
Dissolve the arylated intermediate in a mixture of MeOH and H2O.
-
Add NaOH and stir the mixture until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the carboxylic acid product.
-
-
Amide Coupling:
-
Dissolve the carboxylic acid in DMF.
-
Add DIPEA, the desired amine (NHR1R2), and T3P.
-
Stir the reaction at room temperature for 30 minutes to 4 hours.
-
Upon completion, work up the reaction and purify the final 1H-pyrrolo[2,3-b]pyridine derivative by column chromatography.
-
Workflow: Synthesis of a Substituted 1H-Pyrrolo[2,3-b]pyridine
Caption: A representative workflow for the synthesis of a substituted 1H-pyrrolo[2,3-b]pyridine.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives against a target kinase.[14]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant target kinase
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives) dissolved in 100% DMSO
-
Luminescence-based kinase activity detection reagent (e.g., ADP-Glo™)
-
384-well white plates
-
Luminometer plate reader
Procedure:
-
Compound Dilution:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Further dilute the compounds in the assay buffer to the desired final concentrations.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Add the recombinant kinase and the kinase-specific peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the remaining ATP using a luminescence-based reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control wells (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Clinical Perspective and Future Directions
The extensive preclinical research on 1H-pyrrolo[2,3-b]pyridine derivatives is beginning to translate into clinical investigation. For instance, TSN-084, a multi-kinase inhibitor that includes CDK8/19 in its target profile, has entered clinical trials (NCT05300438).[3] This marks a significant step towards realizing the therapeutic potential of this versatile scaffold.
The future of 1H-pyrrolo[2,3-b]pyridine derivatives in drug discovery appears bright. The continued exploration of novel substitutions will undoubtedly lead to the identification of more potent and selective inhibitors for a range of therapeutic targets. Furthermore, a deeper investigation into their antimicrobial and antiviral mechanisms could open up new avenues for the development of much-needed anti-infective agents. The inherent "drug-likeness" and synthetic tractability of the 1H-pyrrolo[2,3-b]pyridine scaffold ensure its enduring relevance in the quest for novel therapeutics.
References
-
Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. PubMed. Available at: [Link]
-
Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Semantic Scholar. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
-
Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. Available at: [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]
-
New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry. Available at: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]
-
Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. Available at: [Link]
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. Available at: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. Available at: [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed. Available at: [Link]
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. Available at: [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate. Available at: [Link]
-
Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. OUCI. Available at: [Link]
-
[PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar. Available at: [Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials [ouci.dntb.gov.ua]
- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Potential therapeutic targets of 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine analogs
An In-Depth Technical Guide to the Therapeutic Targeting Potential of 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine Analogs
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has been identified as a "privileged structure" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its unique ability to act as a bioisostere for purine systems and to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site has made it a cornerstone for the design of targeted therapeutics.[3] This guide focuses on analogs of this compound, a specific embodiment of the 7-azaindole core, and explores their potential therapeutic targets. We will delve into the mechanistic basis of their action, survey the landscape of kinases they are designed to inhibit, and provide a framework for their preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation targeted therapies, primarily in oncology.
The 7-Azaindole Scaffold: A Foundation for Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and the 7-azaindole scaffold has been instrumental in this success.[4]
The efficacy of the 7-azaindole core lies in its ability to mimic the adenine base of ATP, allowing it to bind to the ATP-binding pocket of kinases. Specifically, the nitrogen at position 7 and the adjacent pyrrole NH group can form two crucial hydrogen bonds with the kinase hinge region, a flexible segment that connects the N- and C-terminal lobes of the kinase.[2] This bidentate hydrogen bonding interaction is a key anchor for these inhibitors, providing a stable foundation for further chemical modifications to achieve potency and selectivity.[2] The FDA-approved B-RAF inhibitor, Vemurafenib, is a prominent example of a successful therapeutic developed from this scaffold, underscoring its clinical significance.[4]
Caption: General binding mode of a 7-azaindole inhibitor in the ATP pocket.
Potential Therapeutic Targets: A Multi-Kinase Landscape
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been engineered to be potent multi-targeted kinase inhibitors (MTKIs), often focusing on kinases that are key drivers of tumorigenesis and angiogenesis.[5] The specific substitutions on the 7-azaindole core, such as the chloro, iodo, and methyl groups in the titular compound, are critical for tuning the selectivity and potency against different kinase targets. Below, we outline several key kinase families and specific kinases that represent potential therapeutic targets for these analogs.
Tyrosine Kinases
Tyrosine kinases are critical components of signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Their aberrant activation is a common driver of cancer.
-
ABL/SRC Family: A series of 7-azaindole derivatives have been developed as dual inhibitors of ABL and SRC kinases.[5] Chronic myeloid leukemia (CML) is driven by the constitutively active BCR-ABL fusion protein, and SRC family kinases are often implicated in solid tumor progression and metastasis.
-
VEGFR (Vascular Endothelial Growth Factor Receptor): VEGFRs, particularly VEGFR2, are key mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR2 is a clinically validated anti-cancer strategy, and 7-azaindole analogs have demonstrated potent activity against this target.[1]
-
FGFR (Fibroblast Growth Factor Receptor): The FGFR signaling pathway, when abnormally activated, can drive cell proliferation and survival in a variety of cancers, including breast and lung cancer.[6] Specific 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as potent inhibitors of FGFR1, 2, and 3.[6]
-
c-Met (Hepatocyte Growth Factor Receptor): The c-Met kinase and its ligand, HGF, are involved in cell motility, invasion, and morphogenesis. Dysregulation of the HGF/c-Met axis is associated with poor prognosis and metastasis in many cancers. Analogs of 1H-pyrrolo[2,3-b]pyridine have been specifically developed as c-Met inhibitors.[7]
-
FMS (Colony-Stimulating Factor-1 Receptor): FMS kinase (also known as CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the survival and proliferation of monocytes and macrophages.[8] In the tumor microenvironment, FMS signaling in tumor-associated macrophages (TAMs) can promote tumor growth and metastasis. A related pyrrolo[3,2-c]pyridine scaffold has shown potent FMS inhibition.[8]
Serine/Threonine Kinases
This class of kinases is involved in a wide range of cellular processes, including cell cycle control and stress responses.
-
RAF Kinases (e.g., B-RAF): The RAF-MEK-ERK (MAPK) pathway is a central signaling cascade that regulates cell growth and proliferation. Mutations in B-RAF are found in a high percentage of melanomas and other cancers. As mentioned, the 7-azaindole-based drug Vemurafenib is a potent B-RAF inhibitor.[4]
-
CDKs (Cyclin-Dependent Kinases): CDKs are essential for the regulation of the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
-
CDK8: This kinase is a component of the Mediator complex and acts as a transcriptional regulator. It has been identified as a colorectal oncogene. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been discovered as potent and selective type II CDK8 inhibitors.[9][10]
-
CDK1/CDK2: These CDKs are critical for cell cycle progression. Various 7-azaindole derivatives have shown inhibitory activity against CDK1 and CDK2.[1]
-
-
GSK3β (Glycogen Synthase Kinase 3 Beta): GSK3β is a multifunctional serine/threonine kinase involved in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis. Its role in cancer is complex, acting as both a tumor suppressor and promoter depending on the context. Some 7-azaindole derivatives have shown activity against GSK3β.[1]
Caption: Potential kinase targets for 7-azaindole analogs.
Methodologies for Target Identification and Validation
A systematic approach is required to identify the specific targets of novel 7-azaindole analogs and to validate their therapeutic potential. This typically involves a cascade of in vitro and in vivo assays.
Primary Target Identification: Kinase Profiling
The initial step in characterizing a new analog is to determine its kinase selectivity profile. This is crucial for understanding its mechanism of action and potential off-target effects.
Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Materials:
-
Recombinant human kinase enzyme.
-
Specific peptide substrate for the kinase.
-
ATP (often radiolabeled, e.g., [γ-³³P]-ATP).
-
Test compound (7-azaindole analog) at various concentrations.
-
Assay buffer, kinase reaction buffer.
-
Phosphocellulose paper or other capture medium.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase enzyme, assay buffer, and the diluted test compound. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]-ATP.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted ATP will not.
-
Wash the paper extensively to remove unincorporated [γ-³³P]-ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Data Presentation: Comparative Kinase Inhibition
| Compound/Inhibitor | Target Kinase | IC50 (nM) | Reference |
| 7-azaindole derivative | CDK1 | 7 | [1] |
| 7-azaindole derivative | CDK2 | 3 | [1] |
| 7-azaindole analogue 178d | VEGFR2 | 37 | [1] |
| 7-azaindole derivative 97 | JAK2 | 1 | [1] |
| Compound 4h | FGFR1 | 7 | [6] |
| Compound 4h | FGFR2 | 9 | [6] |
| Compound 7c | c-Met | 506 | [7] |
| Compound 22 | CDK8 | 48.6 | [9][10] |
Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration) and should be compared with caution across different studies.
Cellular Activity and Mechanism Validation
Once primary targets are identified, the next step is to assess the compound's effects in a cellular context.
Protocol: Cell Proliferation Assay (e.g., MTT or SRB)
-
Objective: To measure the cytotoxic or cytostatic effects of the compound on cancer cell lines.
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
Add MTT reagent and incubate until formazan crystals form. Solubilize the crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).
-
Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To determine if the compound induces programmed cell death (apoptosis).
-
Procedure:
-
Treat cells with the test compound for a defined period (e.g., 24-48 hours).
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
-
In Vivo Efficacy
Promising compounds are then evaluated in animal models to assess their anti-tumor efficacy and pharmacokinetic properties.
Protocol: Xenograft Tumor Model
-
Objective: To evaluate the in vivo anti-tumor activity of the compound.
-
Procedure:
-
Implant human tumor cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into vehicle control and treatment groups.
-
Administer the test compound (e.g., orally or intraperitoneally) on a defined schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target modulation).
-
Caption: Workflow for preclinical evaluation of 7-azaindole analogs.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a versatile and powerful platform for the development of targeted kinase inhibitors. The extensive body of research on 7-azaindole derivatives has identified a wide range of potential therapeutic targets, primarily within the realm of oncology. The key to successful drug development with this scaffold lies in the strategic chemical modifications that can fine-tune the inhibitor's selectivity profile, thereby maximizing on-target efficacy while minimizing off-target toxicities. Future work in this area will likely focus on developing even more selective inhibitors for known targets, identifying novel targets for this privileged scaffold, and exploring their potential in combination therapies to overcome drug resistance. The continued application of structure-based drug design and robust preclinical validation workflows will be essential in translating the promise of these compounds into effective clinical therapeutics.
References
- Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors.
- A Comparative Analysis of 7-Azaindole Deriv
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar.
- The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central (PMC) - NIH.
- Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors. PubMed.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
- Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed.
- Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Author Manuscript.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
In Silico Modeling of 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide for Drug Discovery
This guide provides a comprehensive technical overview and practical workflows for the in silico modeling of 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics. We will delve into the rationale behind computational strategies, provide detailed protocols for key methodologies, and emphasize the integration of various in silico techniques to drive informed drug design.
Introduction: The Promise of the 7-Azaindole Scaffold
The core of the molecule , 1H-pyrrolo[2,3-b]pyridine, is commonly known as 7-azaindole. This scaffold is a privileged structure in medicinal chemistry, renowned for its ability to act as a bioisostere of indole and to form critical hydrogen bond interactions with the hinge region of protein kinases.[1] The hinge region is a flexible segment that connects the N- and C-lobes of the kinase domain and is a crucial anchoring point for ATP and competitive inhibitors. The 7-azaindole motif has been successfully incorporated into approved drugs, such as the BRAF kinase inhibitor Vemurafenib, underscoring its potential in developing targeted therapies.[1]
The specific derivative, this compound, presents a unique substitution pattern that can be exploited for modulating potency, selectivity, and pharmacokinetic properties. The chloro and iodo groups offer potential for halogen bonding and can influence the electronic and steric profile of the molecule, while the methyl group can occupy small hydrophobic pockets within the target's active site. This guide will outline a systematic in silico approach to explore the therapeutic potential of derivatives based on this scaffold, with a primary focus on protein kinases as a target class.
Part 1: Target Identification and Preparation
The journey of in silico drug design commences with the identification and preparation of a relevant biological target. Given the established role of the 7-azaindole scaffold as a "hinge-binder," protein kinases represent the most logical and promising target class for these derivatives.[1]
Rationale for Kinase Target Selection
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. Several 7-azaindole derivatives have been shown to inhibit various kinases, including:
-
p21-activated kinase 1 (PAK1): Involved in cell motility, survival, and proliferation.[2]
-
3-phosphoinositide-dependent protein kinase 1 (PDK1): A key component of the PI3K/AKT signaling pathway.[3]
-
Cyclin-dependent kinase 9 (CDK9): A crucial regulator of transcription.[4]
-
c-Met kinase: A receptor tyrosine kinase implicated in cancer metastasis.[5]
-
Janus Kinase 3 (JAK3): A key mediator of cytokine signaling in immune cells.[6]
For the purpose of this guide, we will use p21-activated kinase 1 (PAK1) as an exemplary target, for which a crystal structure with a 7-azaindole inhibitor is publicly available.[2]
Experimental Protocol: Protein Structure Preparation
The quality of the initial protein structure is paramount for the accuracy of subsequent in silico modeling. The following protocol outlines the steps for preparing a kinase structure for molecular docking and molecular dynamics simulations.
Objective: To obtain a clean, structurally sound, and appropriately protonated protein model for computational analysis.
Tools:
-
Protein Data Bank (PDB)
-
Molecular visualization software (e.g., PyMOL, UCSF Chimera)
-
Protein preparation utilities (e.g., Schrödinger's Protein Preparation Wizard, AutoDockTools)
Step-by-Step Methodology:
-
Structure Retrieval:
-
Initial Inspection and Cleaning:
-
Load the PDB structure into a molecular visualization tool.
-
Remove non-essential components such as water molecules, co-solvents, and ions that are not critical for binding. Water molecules that mediate key protein-ligand interactions should be retained.
-
If the biological unit is a multimer, decide whether to model the entire complex or a single protomer, depending on the location of the binding site. For 5KBR, we will focus on the chain containing the ligand.
-
-
Handling Missing Residues and Loops:
-
Check for missing residues or breaks in the protein backbone. These are often found in flexible loop regions and can compromise the stability of simulations.
-
Use loop modeling tools (e.g., Modeller, Prime in the Schrödinger suite) to build and refine missing segments if they are near the binding site.
-
-
Protonation and Tautomeric State Assignment:
-
Add hydrogen atoms to the protein structure. The ionization states of titratable residues (Asp, Glu, His, Lys, Arg) are critical for accurate interaction modeling.
-
Use computational tools (e.g., H++ server, PropKa) to predict the pKa values of residues and assign appropriate protonation states at a physiological pH (typically 7.4). Pay close attention to the histidine tautomers.
-
-
Energy Minimization:
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. This should be a gentle minimization to avoid significant deviation from the experimental coordinates. The heavy atoms of the protein backbone can be restrained to preserve the overall fold.
-
Part 2: Ligand Preparation
Accurate 3D representation of the small molecule ligands is as crucial as the protein preparation. This involves generating a low-energy conformation and assigning correct atom types and partial charges.
Experimental Protocol: 3D Ligand Structure Generation
Objective: To generate a chemically correct, low-energy 3D conformation of the this compound derivatives.
Tools:
-
2D chemical drawing software (e.g., ChemDraw, MarvinSketch)
-
Ligand preparation software (e.g., Schrödinger's LigPrep, Open Babel, RDKit)
Step-by-Step Methodology:
-
2D Structure Drawing:
-
Draw the 2D structure of the parent scaffold and its derivatives using a chemical drawing tool.
-
Save the structures in a standard format like SMILES or SDF.
-
-
3D Structure Generation:
-
Use a ligand preparation tool to convert the 2D structures into 3D conformations.
-
This process should include the generation of possible stereoisomers, tautomers, and ionization states at a specified pH range.
-
-
Energy Minimization:
-
Perform a thorough energy minimization of the generated 3D structures using a suitable force field (e.g., OPLS, MMFF94). This step ensures that the ligand is in a low-energy, sterically favorable conformation.
-
-
Charge Assignment:
-
Calculate and assign partial atomic charges to the ligand atoms. The choice of charge model (e.g., Gasteiger, AM1-BCC) can influence the accuracy of electrostatic interaction calculations in docking and MD simulations.
-
Part 3: Structure-Based In Silico Modeling
With the prepared protein and ligand structures, we can now proceed with structure-based drug design methods. These approaches leverage the 3D structure of the target protein to predict how a ligand might bind.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It is widely used for virtual screening and to understand the binding mode of potential inhibitors.
Objective: To predict the binding pose and affinity of this compound derivatives to the ATP-binding site of PAK1.
Tools:
-
AutoDockTools (ADT)
-
AutoDock Vina[8]
-
PyMOL or other visualization software
Step-by-Step Methodology:
-
Prepare Receptor and Ligand Files:
-
Using ADT, load the prepared protein PDB file and the 3D ligand structure.
-
Add polar hydrogens and assign Gasteiger charges to both the protein and the ligand.
-
Save the prepared protein and ligand in the PDBQT format, which is required by AutoDock Vina.
-
-
Define the Binding Site (Grid Box Generation):
-
In ADT, define a grid box that encompasses the ATP-binding site of the kinase. A common approach is to center the grid on the co-crystallized ligand (if available) or on key active site residues.
-
Ensure the grid box is large enough to allow for rotational and translational freedom of the ligand. For our PAK1 example (PDB: 5KBR), the grid would be centered on the 7-azaindole inhibitor.
-
-
Configure AutoDock Vina:
-
Create a configuration text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.
-
The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search, at the cost of longer computation time.[8]
-
-
Run the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
vina --config conf.txt --log log.txt
-
-
Analyze the Results:
-
AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the top-ranked poses in the context of the protein's active site using PyMOL.
-
Analyze the key interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein. For a 7-azaindole derivative in a kinase active site, look for the characteristic hydrogen bonds with the hinge region.
-
Molecular Dynamics (MD) Simulation
While molecular docking provides a static snapshot of the binding pose, molecular dynamics simulations can offer insights into the dynamic behavior and stability of the protein-ligand complex over time.[9]
Objective: To assess the stability of the docked pose of a this compound derivative in the PAK1 active site.
Tools:
-
GROMACS (GROningen MAchine for Chemical Simulations)[10]
-
Force field (e.g., AMBER, CHARMM)
-
Ligand topology generation server (e.g., SwissParam, CGenFF)
Step-by-Step Methodology:
-
System Preparation:
-
Start with the best-ranked docked complex from the molecular docking step.
-
Generate a topology for the ligand that is compatible with the chosen protein force field.
-
Place the complex in a simulation box of appropriate size and shape (e.g., a cubic or dodecahedron box).
-
Solvate the system by adding water molecules.
-
Add ions (e.g., Na+, Cl-) to neutralize the system and achieve a physiological salt concentration.[11]
-
-
Energy Minimization:
-
Perform a robust energy minimization of the entire system to remove any steric clashes, particularly at the solvent-solute interface.[11]
-
-
Equilibration:
-
Conduct a two-phase equilibration process.[12]
-
NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand to allow the solvent to equilibrate around them.
-
NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Bring the system to the target pressure (e.g., 1 bar). This allows the density of the system to relax to the correct value. The position restraints on the protein and ligand are gradually released.
-
-
-
Production MD Run:
-
Run the production simulation for a desired length of time (e.g., 50-100 nanoseconds) without any restraints. The trajectory of the atoms is saved at regular intervals.
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the protein-ligand complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): To check for conformational stability of the protein and the ligand.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the persistence of key interactions over time.
-
Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity.
-
-
Part 4: Ligand-Based In Silico Modeling
When the 3D structure of the target is unknown or when one wants to understand the structure-activity relationship (SAR) of a series of compounds, ligand-based methods are invaluable.
Pharmacophore Modeling
A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target.
Objective: To build a 3D pharmacophore model that captures the essential features of active this compound derivatives.
Tools:
-
Pharmacophore modeling software (e.g., Schrödinger's Phase, MOE)
Step-by-Step Methodology:
-
Dataset Preparation:
-
Compile a set of structurally diverse ligands with known biological activities against the target of interest. This set should include both highly active and inactive compounds.[13]
-
-
Conformational Analysis:
-
Generate a diverse set of low-energy conformations for each ligand in the dataset.
-
-
Pharmacophore Feature Identification:
-
Identify common pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups, positive/negative ionizable groups) across the active compounds.
-
-
Hypothesis Generation and Scoring:
-
Align the active compounds based on their pharmacophoric features to generate pharmacophore hypotheses.
-
Score the generated hypotheses based on their ability to rationalize the activity of the training set and to distinguish active from inactive compounds.[14]
-
-
Model Validation:
-
Validate the best-ranked hypothesis using a test set of compounds that were not used in the model generation. A good model should be able to accurately predict the activity of the test set compounds.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[15]
Objective: To develop a predictive QSAR model for this compound derivatives.
Key Principles:
-
Data Curation: The quality of the biological data is critical. Ensure that the activity data (e.g., IC50 values) are consistent and obtained from the same experimental assay.
-
Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., 1D, 2D, 3D) that encode the physicochemical and structural properties of the molecules.
-
Dataset Splitting: Divide the dataset into a training set for model building and a test set for external validation. This split should be done rationally to ensure that both sets span the chemical space of the entire dataset.[16]
-
Model Building: Use appropriate statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build the QSAR model.
-
Rigorous Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation (q²) to assess the robustness of the model.
-
External Validation: Evaluate the predictive power of the model on the external test set.[17]
-
Y-Randomization: Scramble the biological activity data to ensure that the model is not a result of chance correlation.
-
-
Applicability Domain Definition: Define the chemical space in which the model can make reliable predictions. This prevents the use of the model for compounds that are too different from the training set.[16]
Data Presentation and Visualization
Tabular Summary of In Silico Methods
| Method | Objective | Key Output | Primary Use Case |
| Molecular Docking | Predict binding pose and affinity | Docking score, binding interactions | Virtual screening, hit identification, SAR explanation |
| MD Simulation | Assess complex stability and dynamics | RMSD, RMSF, interaction persistence | Pose validation, binding free energy estimation |
| Pharmacophore Modeling | Identify essential chemical features | 3D pharmacophore hypothesis | Virtual screening, scaffold hopping |
| QSAR | Correlate structure with activity | Predictive mathematical equation | Activity prediction, lead optimization |
Visualizing the In Silico Drug Design Workflow
Caption: Integrated workflow for in silico drug design.
Visualizing the Protein Preparation Protocol
Caption: Step-by-step protein preparation workflow.
Conclusion
The in silico modeling of this compound derivatives offers a powerful, resource-efficient approach to explore their therapeutic potential, particularly as protein kinase inhibitors. By integrating a suite of computational techniques—from molecular docking and MD simulations to pharmacophore modeling and QSAR—researchers can gain deep insights into structure-activity relationships, predict binding affinities, and assess the stability of protein-ligand interactions. This guide provides a foundational framework and actionable protocols to empower scientists in their quest to design and optimize the next generation of targeted therapeutics based on the versatile 7-azaindole scaffold. The key to success lies in the meticulous preparation of input data, the judicious application of these computational tools, and the critical analysis of the resulting data to guide subsequent experimental validation.
References
-
Jain, A. K., & Kumar, A. (2024). Drug Discovery Tools and In Silico Techniques: A Review. Journal of Drug Discovery and Development, 10(2), 1-10. [Link]
-
Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]
-
EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved from [Link]
-
Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]
-
Islam, A., et al. (2025). In-silico Approaches for Drug Designing Technology: Bridging Discovery and Development. Current Drug Discovery Technologies, 22(5). [Link]
-
Golbraikh, A., & Tropsha, A. (2002). Best practices for QSAR model development, validation, and exploitation. Journal of molecular graphics & modelling, 20(4), 269–276. [Link]
-
Nantasenamat, C., et al. (2020). Best Practices for Constructing Reproducible QSAR Models. In Methods in Molecular Biology (pp. 305-322). Springer. [Link]
-
Schrödinger, LLC. (2023). Ligand-Based Virtual Screening Using Phase. [Link]
-
Tropsha, A. (n.d.). Best practices for developing predictive QSAR models. Retrieved from [Link]
-
GROMACS. (n.d.). Introduction to Molecular Dynamics - the GROMACS tutorials! Retrieved from [Link]
-
Sabe, V. T., et al. (2021). A Guide to In Silico Drug Design. Pharmaceuticals, 14(9), 894. [Link]
-
Galaxy Training Network. (2019). Running molecular dynamics simulations using GROMACS. Retrieved from [Link]
-
Schrödinger, LLC. (2023). Structure-Based Virtual Screening Using Phase. [Link]
-
Acemd. (2022). GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment. Retrieved from [Link]
-
Singh, D., & Singh, P. (2020). Review on In-silico techniques: An approach to Drug discovery. ResearchGate. [Link]
-
Piir, G., et al. (2018). Best Practices for QSAR Model Reporting: Physical and Chemical Properties, Ecotoxicity, Environmental Fate, Human Health, and Toxicokinetics Endpoints. Environmental Health Perspectives, 126(12), 126001. [Link]
-
RCSB PDB. (2016). 5KBR: Pak1 in complex with 7-azaindole inhibitor. [Link]
-
Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
-
AutoDock. (n.d.). Basic docking. Autodock Vina 1.2.0 documentation. Retrieved from [Link]
-
Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]
-
Tamang, S. (2023). In Silico Drug Design- Definition, Methods, Types, Uses. Microbe Notes. [Link]
-
RCSB PDB. (2016). 5HO7: DISCOVERY OF NOVEL 7-AZAINDOLES AS PDK1 INHIBITORS. [Link]
-
Kumar, A., et al. (2023). Different types of 7-azaindole inhibitors specifying their binding... ResearchGate. [Link]
-
Forli, S. (2020, December 4). Tutorial – AutoDock Vina [Video]. The Olson Lab. [Link]
-
Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]
-
Oh, Y., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 351-360. [Link]
-
Schrödinger, LLC. (n.d.). Life Science Free Learning Resources. Retrieved from [Link]
- Array Biopharma Inc. (2011). Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors.
-
Pharmacy Council of India. (2020, October 13). Demonstration-7 Pharmacophore model generation and screening [Video]. YouTube. [Link]
-
Schrödinger, LLC. (2016, December 8). Create a Pharmacophore Hypothesis - From Diverse Active Ligands for Virtual Screening [Video]. YouTube. [Link]
-
Zhang, L., et al. (2016). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. Bioorganic & medicinal chemistry letters, 26(7), 1741–1746. [Link]
-
El Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 100(4), 100949. [Link]
-
Brand, M., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry, 64(21), 15836-15855. [Link]
-
Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & pharmaceutical bulletin, 66(1), 29–36. [Link]
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 9. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GROMACS Tutorials [mdtutorials.com]
- 11. compchems.com [compchems.com]
- 12. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]
- 13. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]
- 14. youtube.com [youtube.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Best Practices for QSAR Model Development, Validation, and Exploitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
The 5-Chloro-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide on the Structure-Activity Relationship of 5-Chloro-7-Azaindole Derivatives for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Ascendancy of the 7-Azaindole Core
The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, framework has firmly established itself as a "privileged structure" in medicinal chemistry. Its structural resemblance to endogenous purines makes it an exceptional bioisostere for the adenine fragment of ATP, rendering it a highly effective scaffold for targeting ATP-binding sites in enzymes, particularly kinases.[1][2] The strategic placement of a nitrogen atom in the indole ring system can significantly modulate physicochemical properties such as solubility and pKa, while also offering unique hydrogen bonding opportunities, which can enhance binding affinity and selectivity for specific biological targets.[1][2] First synthesized in 1955, the 7-azaindole core has become a cornerstone in the development of targeted therapeutics, with applications ranging from oncology to infectious diseases and autoimmune disorders.[3]
Among the various functionalized 7-azaindole scaffolds, the 5-chloro-pyrrolo[2,3-b]pyridine core has emerged as a particularly valuable starting point for the development of potent and selective inhibitors of a range of biological targets. The presence of the chlorine atom at the 5-position provides a crucial handle for synthetic modification and can significantly influence the electronic properties of the heterocyclic system, thereby impacting target engagement and overall compound efficacy. This guide will provide a detailed exploration of the structure-activity relationships (SAR) of 5-chloro-pyrrolo[2,3-b]pyridine derivatives, with a focus on their role as kinase inhibitors and other therapeutic agents.
The Role of the 5-Chloro Substituent: A Gateway to Potency and Selectivity
The chlorine atom at the 5-position of the pyrrolo[2,3-b]pyridine core is not merely a passive substituent. Its electron-withdrawing nature can modulate the reactivity of the entire ring system, influencing the ease of further functionalization at other positions. Moreover, it can engage in favorable interactions within the target protein's binding pocket, such as halogen bonding or hydrophobic interactions, which can contribute to enhanced potency. The 5-chloro-7-azaindole moiety is a key intermediate in the synthesis of novel anti-cancer agents, highlighting its importance in the development of modern therapeutics.
Structure-Activity Relationship of 5-Chloro-Pyrrolo[2,3-b]pyridines as Kinase Inhibitors
The 7-azaindole scaffold is a well-established hinge-binding motif in kinase inhibitors, capable of forming crucial hydrogen bonds with the kinase hinge region.[2] The addition of a 5-chloro substituent can further refine the inhibitory profile of these compounds.
Adaptor-Associated Kinase 1 (AAK1) Inhibitors
Research into the development of antiviral agents has identified AAK1 as a promising target. AAK1 is a serine/threonine kinase that plays a key role in clathrin-mediated endocytosis, a process hijacked by many viruses to enter host cells. A screening campaign identified a 3,5-disubstituted-pyrrolo[2,3-b]pyridine as a potent AAK1 inhibitor.[4] Subsequent optimization efforts explored the SAR around this scaffold, including analogs bearing a 5-chloro substituent.
The general synthetic approach to these compounds involves sequential palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, to introduce substituents at the 3 and 5-positions of the 7-azaindole core.[5]
Key SAR Insights for AAK1 Inhibitors:
-
Substitution at the 3-position: A variety of aromatic and heteroaromatic groups are well-tolerated at this position. Small, electron-rich heterocycles often lead to potent inhibitors.
-
Substitution at the 5-position: The 5-position is amenable to a range of substituents. The presence of a halogen, such as chlorine, is often beneficial for potency.
-
N1-substitution: The pyrrole nitrogen is typically left unsubstituted to maintain a crucial hydrogen bond donation to the kinase hinge.[1]
Extracellular Signal-Regulated Kinase 5 (Erk5) Inhibitors
The Erk5 signaling pathway is implicated in cancer progression, making it an attractive target for anticancer therapy. A series of novel 7-azaindole derivatives were designed and synthesized as potential Erk5 inhibitors.[6]
The SAR studies revealed that the presence of a double bond on a piperidine ring substituent and the N7 nitrogen of the 7-azaindole core were crucial for anti-proliferative activity.[6] While this study did not focus exclusively on 5-chloro derivatives, it underscores the importance of specific structural features in conjunction with the 7-azaindole core for targeting Erk5.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant FGFR signaling is a key driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop potent FGFR inhibitors.[7][8] Optimization of a lead compound with a 1H-pyrrolo[2,3-b]pyridine core led to the identification of derivatives with significantly improved potency against FGFR1, 2, and 3.[7]
Table 1: SAR of 5-substituted-1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
| Compound | R-group at C5 | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Lead Cmpd | Trifluoromethyl | 2050 | >10000 | >10000 | >10000 |
| 4h | - | 7 | 9 | 25 | 712 |
Data synthesized from multiple sources for illustrative purposes.[7]
The development of these potent FGFR inhibitors often involves the reaction of a substituted 1H-pyrrolo[2,3-b]pyridine with an appropriate aldehyde.[7]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, the corresponding boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base like potassium carbonate (3 equivalents) in a suitable solvent system (e.g., 1,4-dioxane/water) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete as monitored by TLC or LC-MS. The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
To a solution of the 5-chloro-1H-pyrrolo[2,3-b]pyridine derivative and the desired amine (1.5 equivalents) in an anhydrous solvent such as toluene or dioxane, a palladium catalyst (e.g., Pd2(dba)3, 0.02 equivalents), a suitable ligand (e.g., BINAP, 0.04 equivalents), and a base (e.g., cesium carbonate, 2 equivalents) are added. The reaction mixture is degassed and heated under an inert atmosphere. Upon completion, the mixture is cooled, filtered, and the filtrate is concentrated. The residue is then purified by chromatography to yield the desired aminated product.
Visualizing Key Synthetic Pathways
Below is a generalized workflow for the functionalization of the 5-chloro-pyrrolo[2,3-b]pyridine core.
Caption: Generalized synthetic workflow for 5-chloro-pyrrolo[2,3-b]pyridine derivatives.
Conclusion and Future Perspectives
The 5-chloro-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly versatile and fruitful starting point for the development of a wide array of biologically active molecules, particularly kinase inhibitors. The strategic presence of the 5-chloro substituent provides a valuable tool for medicinal chemists to fine-tune the electronic and steric properties of the molecule, leading to enhanced potency and selectivity. The synthetic accessibility and the potential for diversification at multiple positions make this core an enduring platform for future drug discovery efforts. Further exploration of this privileged scaffold is likely to yield novel therapeutic agents for a range of diseases, from cancer to viral infections and beyond.
References
-
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available from: [Link]
-
Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. PubMed. Available from: [Link]
-
Design, Synthesis and SAR of Novel 7-Azaindole Derivatives as Potential Erk5 Kinase Inhibitor with anticancer activity. ResearchGate. Available from: [Link]
-
Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. National Institutes of Health. Available from: [Link]
-
Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. National Institutes of Health. Available from: [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. UCL Discovery. Available from: [Link]
-
(A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine... ResearchGate. Available from: [Link]
-
Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. PubMed. Available from: [Link]
-
Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents. PMC. Available from: [Link]
-
Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd. Available from: [Link]
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. Available from: [Link]
-
Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Available from: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. Available from: [Link]
-
Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. Available from: [Link]
-
Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. PubMed. Available from: [Link]
-
5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. PubChem. Available from: [Link]
-
Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. National Institutes of Health. Available from: [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available from: [Link]
-
Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives. RSC Publishing. Available from: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available from: [Link]
-
Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Discovery of Novel Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors: A Technical Guide
Abstract
Protein kinases, pivotal regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology. The dysregulation of kinase activity is a hallmark of numerous diseases, making the development of potent and selective inhibitors a paramount goal for therapeutic intervention. Within the vast landscape of kinase inhibitor scaffolds, the pyrrolo[2,3-b]pyridine, a 7-azaindole, has distinguished itself as a "privileged" heterocyclic core. Its structural resemblance to the adenine moiety of ATP allows it to effectively compete for the kinase ATP-binding site, serving as an excellent hinge-binding motif. This technical guide provides an in-depth exploration of the discovery and development of novel pyrrolo[2,3-b]pyridine-based kinase inhibitors. We will dissect the strategic design principles, key synthetic pathways, structure-activity relationship (SAR) landscapes, and the comprehensive biological evaluation methodologies employed in the identification of lead candidates. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols to accelerate the journey from hit identification to clinical candidate.
The Strategic Imperative for Kinase Inhibition
Kinases: The Master Regulators of Cellular Life
Protein kinases constitute a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific serine, threonine, or tyrosine residues on substrate proteins.[1] This phosphorylation event acts as a molecular switch, modulating protein function, localization, and interaction with other proteins.[2] These signaling cascades govern a vast array of cellular processes, including cell growth, differentiation, proliferation, and apoptosis.[3][4] Consequently, aberrant kinase activity due to mutations, gene fusions, or overexpression can lead to uncontrolled cell proliferation and survival, hallmarks of cancer, as well as autoimmune and inflammatory disorders.[1][3]
The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Hinge-Binder
The ATP-binding site of kinases represents a well-defined pocket, making it an attractive target for small-molecule inhibitors.[5] The pyrrolo[2,3-b]pyridine scaffold has proven to be an exceptionally effective starting point for designing such inhibitors.[6] Its nitrogen atoms are perfectly positioned to form critical hydrogen bonds with the "hinge" region of the kinase, the flexible loop connecting the N- and C-terminal lobes of the catalytic domain, thus mimicking the interaction of adenine. This foundational interaction provides a strong anchor for the inhibitor, allowing for various substituents to be explored to achieve high potency and selectivity for the target kinase.[7]
Design and Synthesis: From Concept to Compound
The discovery of a novel kinase inhibitor is a journey of rational design and intricate chemical synthesis. The process begins with identifying a target kinase and leverages structural biology and computational chemistry to design molecules with a high probability of binding.
Rational Drug Design and Lead Optimization
The design strategy for pyrrolo[2,3-b]pyridine inhibitors typically begins with the core scaffold positioned in the ATP-binding site. Key design considerations include:
-
Hinge Binding: Ensuring the pyrrolo[2,3-b]pyridine core forms one or more hydrogen bonds with the kinase hinge residues (e.g., Cys532 in BRAF).[8]
-
Exploring Hydrophobic Pockets: Introducing substituents that can occupy nearby hydrophobic regions to increase potency and selectivity.
-
Solvent Front Exposure: Modifying the molecule with polar groups that extend towards the solvent-exposed region to improve physicochemical properties like solubility.[9]
-
Structure-Activity Relationship (SAR): Systematically modifying the chemical structure and measuring the impact on biological activity. For instance, studies on c-Met inhibitors showed that adding electron-withdrawing groups was crucial for improving inhibitory activity.[10]
The overall workflow for the discovery of these inhibitors is an iterative cycle of design, synthesis, and testing.
Key Synthetic Routes to the Pyrrolo[2,3-b]pyridine Core
The versatility of the pyrrolo[2,3-b]pyridine scaffold stems from the numerous synthetic routes available for its construction and subsequent functionalization. A common strategy involves building the core and then using cross-coupling reactions to introduce diversity.
Protocol 2.2.1: Generalized Synthesis of 4-Amino-Pyrrolo[2,3-b]pyridine Derivatives
-
Rationale: This multi-step synthesis allows for the introduction of various substituents at key positions (C2, C4, C5, C6) to explore the SAR. Protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) are often crucial to prevent unwanted side reactions during cross-coupling steps.[11]
-
Step 1: Synthesis of the Chlorinated Pyrrolopyridine Intermediate
-
Start with commercially available 7H-pyrrolo[2,3-b]pyridine.
-
Protect the pyrrole nitrogen, for example, with a SEM group using SEM-Cl and a suitable base.
-
Perform halogenation (e.g., iodination or chlorination) at the desired positions. For instance, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be synthesized by treating the starting material with a chlorinating agent.[9] A common intermediate is 4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine.[11]
-
-
Step 2: C-C Bond Formation via Suzuki-Miyaura Coupling
-
Objective: To introduce aryl or heteroaryl groups, often at the C2 or C6 position.
-
Procedure: React the halogenated intermediate (e.g., the 2-iodo derivative) with a desired boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃).[9][12] The reaction is typically heated in a solvent mixture like EtOH/H₂O.[12]
-
Expertise: The choice of catalyst and ligand is critical. For challenging aminations later, ligands like RuPhos or XPhos might be considered, though care must be taken as they can sometimes lead to side reactions like reduction.[11]
-
-
Step 3: C-N Bond Formation via Buchwald-Hartwig Amination or Nucleophilic Substitution
-
Objective: To install the key amine functionality, typically at the C4 position.
-
Procedure (Buchwald-Hartwig): React the C4-chloro intermediate with the desired primary or secondary amine using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., BINAP), along with a base like Cs₂CO₃ in a solvent such as 1,4-dioxane.[12]
-
Procedure (Nucleophilic Aromatic Substitution - SₙAr): For activated substrates, the C4-chloro group can be displaced directly by an amine, often by heating in a solvent like ethanol or n-BuOH, sometimes with a non-nucleophilic base like DIPEA.[12][13]
-
-
Step 4: Deprotection
-
Objective: To remove the protecting group from the pyrrole nitrogen.
-
Procedure: The SEM group is typically removed under acidic conditions (e.g., TFA in DCM) or with fluoride sources. This step can be challenging and may require optimization to avoid side product formation.[11]
-
Biological Evaluation: From Potency to Cellular Efficacy
Once synthesized, compounds must be rigorously tested to determine their biological activity. This evaluation follows a hierarchical approach, starting with simple biochemical assays and progressing to more complex cell-based and in vivo models.
In Vitro Biochemical Assays: Measuring Direct Target Inhibition
The first step is to measure the direct inhibitory effect of a compound on the purified target kinase. The output of these assays is typically the IC₅₀ value, the concentration of inhibitor required to reduce kinase activity by 50%.
-
Rationale for Assay Selection: The choice of assay format depends on the screening goal. For high-throughput screening (HTS), fluorescence- and luminescence-based assays are preferred due to their speed, scalability, and cost-effectiveness.[2][14][15] For determining the specificity of a lead compound against a large panel of kinases (profiling), radiometric assays are often considered the 'gold standard' due to their universal applicability across all kinases.[14][15]
Table 1: Comparison of Common In Vitro Kinase Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Filter Binding | Measures the incorporation of ³²P or ³³P from radiolabeled ATP into a substrate peptide or protein.[15] | Gold standard, universal, highly sensitive, direct measurement.[15] | Safety concerns, waste disposal, low throughput.[16] |
| Luminescence-Based (e.g., Kinase-Glo®) | Measures the amount of ATP remaining after a kinase reaction. Low signal indicates high kinase activity.[6] | Homogeneous "add-mix-read" format, high throughput, sensitive.[1][2] | Indirect measurement, susceptible to interference from luciferase inhibitors.[17] |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation and binding to a specific antibody.[1][15] | Homogeneous, ratiometric, good for HTS.[15] | Requires specific antibodies and fluorescent tracers, potential for light scattering interference. |
| Time-Resolved FRET (TR-FRET) | Measures energy transfer between a donor (e.g., Europium chelate on an antibody) and an acceptor (e.g., on a phosphorylated substrate).[1] | Homogeneous, high signal-to-background, robust.[1] | Can be expensive, requires specific antibody pairs. |
Protocol 3.1.1: Luminescence-Based In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Trustworthiness: This protocol is self-validating through the inclusion of positive (no inhibitor) and negative (no kinase) controls to define the assay window and ensure data quality.
-
Principle: This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity. The ADP is converted to ATP, which is then used in a luciferase reaction to generate light.[6][18]
-
Methodology:
-
Compound Plating: Prepare serial dilutions of the pyrrolo[2,3-b]pyridine inhibitors in DMSO. In a 96- or 384-well plate, add 1-5 µL of the diluted compounds. Include wells with DMSO only for the positive control (100% activity).
-
Kinase Reaction:
-
Prepare a reaction mixture containing the target kinase (e.g., JAK1, BRAF V600E) and its specific substrate peptide in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[18]
-
Add the kinase to the wells containing the inhibitor and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding ATP. The final ATP concentration should ideally be close to the Kₘ value for the kinase to accurately determine the potency of ATP-competitive inhibitors.[14]
-
Incubate for 30-60 minutes at 30°C. Include "no kinase" wells as a negative control.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30-60 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
-
Cell-Based Assays: Confirming Activity in a Physiological Context
While biochemical assays are crucial for determining direct potency, they don't account for factors like cell permeability, off-target effects, or engagement with the target in its natural environment. Cell-based assays are therefore a critical next step.[5]
-
Rationale for Transitioning to Cell-Based Assays: A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability or rapid efflux. Cellular assays provide a more physiologically relevant assessment of a compound's potential.[5]
Table 2: Key Cell-Based Assay Formats
| Assay Format | Measures | Rationale & Use Case |
| Cellular Phosphorylation Assay | Phosphorylation of a downstream substrate of the target kinase (e.g., phospho-STAT, phospho-ERK).[19][20] | Directly confirms that the inhibitor is engaging the target and blocking its catalytic activity within the cell.[5] |
| Target Engagement (e.g., NanoBRET™) | Direct binding of the inhibitor to the target kinase in live cells.[19][20] | Quantifies compound affinity and residence time at the target in a physiological setting, crucial for understanding in vivo efficacy.[19] |
| Cell Proliferation/Viability Assay | Overall effect on cell survival and growth (e.g., using MTT or CellTiter-Glo®).[19][20] | Determines the functional consequence of kinase inhibition, particularly important for anticancer agents.[19] |
Protocol 3.2.1: NanoBRET™ Target Engagement Assay
-
Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a target kinase in live cells. The kinase is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added. When the tracer is bound, it is close enough to the luciferase for BRET to occur upon addition of the substrate. An unlabeled test compound will compete with the tracer for binding, leading to a decrease in the BRET signal.[19][20]
-
Methodology:
-
Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-kinase fusion protein. Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the pyrrolo[2,3-b]pyridine inhibitor to the cells.
-
Tracer Addition: Add the specific NanoBRET™ tracer to all wells at its predetermined optimal concentration. Incubate for 2 hours at 37°C in a CO₂ incubator.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Immediately measure the donor emission (460nm) and acceptor emission (618nm) using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the cellular IC₅₀.
-
Case Studies: Pyrrolo[2,3-b]pyridines in Action
The versatility of the pyrrolo[2,3-b]pyridine scaffold has led to its successful application against a wide range of kinase targets.
Targeting the JAK/STAT Pathway: Tofacitinib
The Janus kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) are critical mediators of cytokine signaling.[18] Dysregulation of the JAK/STAT pathway is central to many autoimmune diseases.
-
Mechanism of Action: Tofacitinib (Xeljanz®) is a pyrrolo[2,3-d]pyrimidine (a close isostere of pyrrolo[2,3-b]pyridine) that functions as a potent inhibitor of JAKs, primarily JAK1 and JAK3.[21][22] By binding to the ATP-binding site of these kinases, it prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[21] This blockade of STAT signaling dampens the inflammatory response by reducing the production of pro-inflammatory cytokines.[22][23]
Targeting the MAPK Pathway: BRAF V600E Inhibitors
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key driver of cell proliferation. Mutations in the BRAF kinase, particularly the V600E mutation, lead to constitutive activation of this pathway and are found in ~50% of melanomas.[19]
-
Mechanism of Action: Vemurafenib (Zelboraf®), which contains a pyrrolo[2,3-b]pyridine core, is a selective inhibitor of the mutated BRAF V600E kinase.[3][19] It binds to the ATP-binding site of the constitutively active kinase, blocking downstream signaling through MEK and ERK.[4][19][24] This inhibition halts the uncontrolled proliferation and induces apoptosis in cancer cells harboring the BRAF V600E mutation.[4][24]
Table 3: Selected Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors and Their Potencies
| Compound ID | Target Kinase | Biochemical IC₅₀ | Cellular Activity/Potency | Reference |
| Vemurafenib Analog (35) | V600E-BRAF | 0.080 µM | Potent cytotoxicity against various cancer cell lines | [15] |
| Compound 42 | Cdc7 | 7 nM | Not specified | [21] |
| Compound 31g | JAK1 | Potent (specific value not stated) | Inhibited TGF-β-induced migration of HSCs at 0.25 µM | [24] |
| Compound 38a (S,S-enantiomer of 31g) | JAK1 | Excellent potency (specific value not stated) | Selective over JAK2, JAK3, TYK2 | [22] |
| Compound 4h | FGFR1 | 7 nM | Inhibited breast cancer 4T1 cell proliferation | [9] |
| Compound 22 | CDK8 | 48.6 nM | Significantly inhibited tumor growth in CRC xenografts | [13] |
Preclinical Characterization: Beyond Potency
A potent inhibitor is not necessarily a good drug. The journey to the clinic requires a thorough evaluation of a compound's pharmacokinetic properties (ADME) and safety profile (Toxicology).
ADME/Tox Profiling
-
Absorption, Distribution, Metabolism, Excretion (ADME): These properties determine a drug's bioavailability and half-life. In silico tools (like SwissADME) are often used for initial predictions of properties like oral bioavailability and adherence to Lipinski's Rule of Five.[8] Experimental evaluation involves Caco-2 permeability assays (for absorption), plasma protein binding studies, metabolic stability assays using liver microsomes, and pharmacokinetic studies in animal models. For example, Vemurafenib is predominantly metabolized by CYP3A4 and is highly protein-bound (>99%).[24]
-
Toxicology: Early safety assessment is critical. This includes cytotoxicity assays in non-cancerous cell lines, Ames tests for mutagenicity, and in vivo toxicity studies in rodents to determine the maximum tolerated dose. In silico predictions can also flag potential liabilities like hepatotoxicity.[13]
Future Directions and Conclusion
The pyrrolo[2,3-b]pyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future efforts will likely focus on developing inhibitors with improved selectivity to minimize off-target effects, overcoming mechanisms of acquired resistance, and exploring novel kinase targets. The development of dual-target inhibitors and covalent inhibitors also represents exciting new frontiers.
This guide has provided a comprehensive framework for the discovery of pyrrolo[2,3-b]pyridine-based kinase inhibitors, from rational design and synthesis to rigorous biological and preclinical evaluation. By understanding the causality behind experimental choices and employing robust, self-validating protocols, researchers can more effectively navigate the complex path of drug discovery and contribute to the development of next-generation targeted therapies.
References
-
Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. (2012-12-03). PubMed. [Link]
-
What is the mechanism of Vemurafenib? (2024-07-17). Patsnap Synapse. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024-08-13). Reaction Biology. [Link]
-
vemurafenib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Tofacitinib (Mechanism of Action). (2021-05-27). PT Master Guide. [Link]
-
Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2025-01-03). YouTube. [Link]
-
Mechanism of Action of Tofacitinib (Xeljanz). (2025-07-03). Pharmacy Freak. [Link]
-
Definition of vemurafenib - NCI Drug Dictionary. National Cancer Institute. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024-05-30). Reaction Biology. [Link]
-
Tofacitinib. (2023-07-17). StatPearls - NCBI Bookshelf - NIH. [Link]
-
The challenge of selecting protein kinase assays for lead discovery optimization. (2012-04-12). PMC - NIH. [Link]
-
JAK (Janus Kinase Pathway) Inhibitor Tofacitinib - pharmacology, mechanism of action, side effects. (2020-04-02). YouTube. [Link]
-
Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. (2016-04-01). PubMed. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022-05-11). Reaction Biology. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023-09-19). MDPI. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025-08-14). Celtarys Research. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2024-01-26). MDPI. [Link]
-
Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. Advanced Journal of Chemistry, Section A. [Link]
-
Kinase Profiling & Screening: Choosing a Biochemical Assay Platform. (2014-06-09). Pharma IQ. [Link]
-
Assay Development for Protein Kinase Enzymes. (2012-05-01). NCBI - NIH. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020-03-24). PMC - PubMed Central. [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (2020-02-21). PubMed Central. [Link]
-
New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (2022-09-01). ResearchGate. [Link]
-
Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021-02-01). PubMed. [Link]
-
Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. (2024-07-26). PMC. [Link]
- Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors.
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021-06-09). PMC - PubMed Central. [Link]
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. promega.com.br [promega.com.br]
- 3. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajchem-a.com [ajchem-a.com]
- 9. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. ptmasterguide.com [ptmasterguide.com]
- 22. pharmacyfreak.com [pharmacyfreak.com]
- 23. m.youtube.com [m.youtube.com]
- 24. vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
An In-depth Technical Guide on the Mechanism of Action for Pyrrolo[2,3-b]pyridine Compounds in Cancer Cells
Introduction: The Pyrrolo[2,3-b]pyridine Scaffold - A Privileged Structure in Oncology
The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a heterocyclic chemical scaffold of significant interest in the field of oncology drug discovery. Its structural resemblance to the purine ring of adenosine triphosphate (ATP) allows it to function as a competitive inhibitor for a multitude of protein kinases, which are often dysregulated in various cancers.[1][2] This guide will provide a comprehensive overview of the mechanisms of action of pyrrolo[2,3-b]pyridine derivatives in cancer cells, detailing their primary molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate these mechanisms.
Core Mechanism: Kinase Inhibition
The predominant mechanism of action for the anticancer effects of pyrrolo[2,3-b]pyridine compounds is the inhibition of protein kinases.[1][2] These enzymes play a crucial role in cell signaling, and their aberrant activation can drive tumor growth, proliferation, and survival. The pyrrolo[2,3-b]pyridine core serves as a versatile backbone for the design of potent and selective kinase inhibitors.[1]
Key Kinase Targets and Downstream Pathways
Several key kinase families have been identified as primary targets for various pyrrolo[2,3-b]pyridine derivatives:
-
Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of the FGFR signaling pathway is implicated in a variety of tumors.[3][4] Certain pyrrolo[2,3-b]pyridine derivatives have been shown to be potent inhibitors of FGFR1, 2, and 3.[3][4] Inhibition of FGFRs disrupts downstream signaling cascades, including the RAS-MEK-ERK and PI3K-Akt pathways, leading to reduced cell proliferation and induction of apoptosis.[4]
-
Janus Kinases (JAKs): The JAK/STAT signaling pathway is crucial for cytokine-mediated immune responses and is often dysregulated in hematological malignancies and solid tumors.[5][6] Pyrrolo[2,3-b]pyridine compounds have been developed as selective inhibitors of JAK1, JAK2, and JAK3, thereby blocking the phosphorylation and activation of STAT proteins and inhibiting tumor cell growth.[5][6][7]
-
Cyclin-Dependent Kinase 8 (CDK8): CDK8 is a key regulator of transcription and has been identified as an oncogene in colorectal cancer.[8][9][10] Novel pyrrolo[2,3-b]pyridine derivatives have been discovered as potent type II CDK8 inhibitors.[8][9][10] By inhibiting CDK8, these compounds can indirectly suppress β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway and inducing cell cycle arrest.[8][9][10]
-
BRAF: Mutations in the BRAF gene, particularly the V600E mutation, are common in melanoma and other cancers. Pyrrolo[2,3-b]pyridine-based compounds have been designed as potent inhibitors of V600E-mutated BRAF, with some achieving FDA approval.[11]
-
Ataxia Telangiectasia Mutated (ATM) Kinase: ATM is a critical protein in the DNA damage response pathway. Pyrrolo[2,3-b]pyridine derivatives have been developed as highly selective ATM inhibitors, acting as chemosensitizers in combination with DNA-damaging agents like irinotecan.[12][13]
-
FMS Kinase (CSF-1R): FMS kinase is overexpressed in several cancers, including ovarian, prostate, and breast cancer.[14] Pyrrolo[3,2-c]pyridine derivatives have demonstrated potent and selective inhibitory effects against FMS kinase, leading to reduced cancer cell proliferation.[14]
The following diagram illustrates the central role of pyrrolo[2,3-b]pyridines in inhibiting various kinase signaling pathways.
Caption: Experimental workflow for elucidating the mechanism of action.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the pyrrolo[2,3-b]pyridine compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
2. In Vitro Kinase Assay
-
Principle: This assay directly measures the ability of a compound to inhibit the activity of a specific purified kinase.
-
Protocol:
-
In a kinase assay buffer, combine the purified kinase, a specific substrate (e.g., a peptide), and ATP (often radiolabeled or with a fluorescent tag).
-
Add the pyrrolo[2,3-b]pyridine compound at various concentrations.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done through various methods, such as scintillation counting for radiolabeled ATP or fluorescence detection.
-
Determine the IC50 value for kinase inhibition.
-
3. Western Blot Analysis
-
Principle: This technique allows for the detection and quantification of specific proteins in a cell lysate, enabling the analysis of signaling pathway activation.
-
Protocol:
-
Treat cancer cells with the pyrrolo[2,3-b]pyridine compound for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-ERK, total ERK, cleaved caspase-3).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine changes in protein expression or phosphorylation status.
-
4. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, indicating late apoptosis or necrosis.
-
Protocol:
-
Treat cells with the pyrrolo[2,3-b]pyridine compound for a specified time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry, detecting the fluorescence of FITC and PI.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Quantitative Data Summary
The following table summarizes the in vitro activity of representative pyrrolo[2,3-b]pyridine compounds against various cancer cell lines and kinase targets.
| Compound ID | Target Kinase(s) | Cancer Cell Line | IC50 (nM) | Reference |
| 4h | FGFR1, FGFR2, FGFR3 | 4T1 (Breast) | Proliferation: Not specified; Kinase: 7, 9, 25 | [3][4] |
| 10a | Not specified | PC3 (Prostate) | 190 | [15] |
| 22 | CDK8 | Colorectal Cancer Xenografts | Kinase: 48.6 | [8][9][10] |
| 31g | JAK1 | Hepatic Stellate Cells | Migration Inhibition at 250 | [5] |
| 15d, 15h | JAK1/2/3, HDAC1/6 | Triple-Negative Breast Cancer | Not specified | [6] |
| 25a | ATM | HCT116, SW620 (Colorectal) | Not specified | [12][13] |
| 1r | FMS | Ovarian, Prostate, Breast | 150-1780 | [14] |
| 35 | V600E BRAF | Various | Kinase: 80 | [11] |
| 5k | EGFR, Her2, VEGFR2, CDK2 | HepG2 (Liver) | 40-204 | [16][17] |
| 10t | Tubulin | HeLa, SGC-7901, MCF-7 | 120-210 | [18] |
Conclusion and Future Perspectives
Pyrrolo[2,3-b]pyridine compounds have firmly established themselves as a highly promising class of anticancer agents due to their ability to potently and often selectively inhibit a wide range of protein kinases implicated in tumorigenesis. The versatility of the 7-azaindole scaffold allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the development of next-generation pyrrolo[2,3-b]pyridine derivatives with improved selectivity profiles to minimize off-target effects, as well as their use in combination therapies to overcome drug resistance. The continued exploration of this privileged scaffold holds great promise for the future of targeted cancer therapy.
References
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
- Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. PubMed.
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central.
- Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.
- Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed.
- Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed.
- Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. PubMed.
- Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Semantic Scholar.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online.
- Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodul
- Design and synthesis of novel pyrrolo[2,3-b]pyridine deriv
- Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.
- Recent advances of pyrrolopyridines derivatives: a patent and liter
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
- Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents.
- Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
- Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed.
- Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility.
- Discovery and Biological Evaluation of N -Methyl-pyrrolo[2,3- b ]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH.
- Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review).
- Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity.
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Regioselective Suzuki-Miyaura Coupling of 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Value of 7-Azaindoles
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its structure, being a bioisostere of indole, allows it to form key hydrogen bonding interactions with protein kinase hinges, mimicking the binding pattern of adenine in ATP.[3] This has led to the development of numerous 7-azaindole derivatives as potent inhibitors for a variety of kinases and other biological targets, including applications in oncology and inflammatory diseases.[3][4][5]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis.[6][7] Its broad functional group tolerance, mild reaction conditions, and the stability of its organoboron reagents make it an indispensable tool.[8]
This application note focuses on the strategic functionalization of 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine , a dihalogenated 7-azaindole. The presence of two distinct halogen atoms—iodine and chlorine—at the C-3 and C-5 positions, respectively, presents a unique opportunity for sequential, site-selective derivatization. By exploiting the differential reactivity of the C-I and C-Cl bonds, chemists can introduce molecular complexity in a controlled, stepwise manner, which is a crucial advantage in the synthesis of targeted pharmaceutical agents. This guide provides a detailed protocol for the initial, highly regioselective Suzuki coupling at the more reactive C-3 iodo position.
Mechanistic Rationale for Regioselectivity
The widely accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex.[9][10] The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile.
-
Transmetalation: The organic moiety from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[11]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[6][7]
For a dihalogenated substrate like this compound, the selectivity of the initial coupling is governed by the kinetics of the first step: oxidative addition. The rate of oxidative addition is highly dependent on the carbon-halogen bond dissociation energy, which follows the trend C-I < C-Br < C-Cl . The weaker C-I bond undergoes oxidative addition with Pd(0) significantly faster than the stronger C-Cl bond. This inherent difference in reactivity allows for precise, selective coupling at the C-3 position under carefully controlled conditions, leaving the C-5 chloro substituent available for subsequent transformations.
Caption: Controlling regioselectivity via kinetic differences in oxidative addition.
Experimental Protocol: Selective Suzuki Coupling at the C-3 Position
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an arylboronic acid with this compound at the C-3 position.
Materials and Equipment
-
Substrate: this compound
-
Coupling Partner: Arylboronic acid (or boronic acid pinacol ester)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄), finely powdered
-
Solvents: Anhydrous 1,4-Dioxane and Water (degassed)
-
Equipment: Schlenk flask or reaction vial, magnetic stirrer hotplate, condenser, inert gas line (Nitrogen or Argon), TLC plates, standard glassware for work-up, rotary evaporator, column chromatography system.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.03–0.05 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Lower the flask into a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80–100 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine product.
Data Presentation: Generalized Reaction Parameters
The optimal conditions can vary depending on the specific boronic acid used. The following table provides a starting point for optimization.
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | Limiting reagent (1.0 equiv.) |
| Boronic Acid | 1.2 - 1.5 equiv. | A slight excess ensures complete consumption of the substrate and accounts for potential protodeborylation. |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | Highly efficient and robust for heteroaryl couplings, commercially available and relatively air-stable.[12] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Activates the boronic acid to form a boronate species, facilitating the transmetalation step.[9][13] |
| Solvent | Dioxane/H₂O (4:1) | A common, effective solvent system that solubilizes both organic and inorganic reagents. Water is crucial for the activity of many Suzuki reactions. |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy to drive the catalytic cycle without promoting decomposition or side reactions like C-Cl activation. |
| Time | 4 - 24 h | Reaction time is dependent on the reactivity of the specific boronic acid partner. |
Experimental Workflow Visualization
Caption: Step-by-step workflow for the regioselective Suzuki coupling.
Conclusion
The dihalogenated scaffold of this compound serves as a versatile platform for building molecular complexity. By leveraging the inherent differences in carbon-halogen bond reactivity, a highly regioselective Suzuki-Miyaura coupling can be reliably achieved at the C-3 iodo position. The protocol outlined in this note provides a robust and reproducible method for this transformation, yielding a valuable intermediate where the C-5 chloro position remains intact for subsequent diversification. This strategic, stepwise approach is paramount for the efficient synthesis of novel 7-azaindole derivatives for drug discovery and development.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727-736. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Wang, L., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
-
Shaveta, G., et al. (2020). Azaindole Therapeutic Agents. PubMed Central. [Link]
-
ACS Medicinal Chemistry Letters. (2020). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. [Link]
-
ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Fairlamb, I. J. S. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. ResearchGate. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
Semantic Scholar. (2018). Protocol for Palladium/N-Heterocyclic Carbene-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation. [Link]
-
Yin, J., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Powers, K. M., & Beaudry, C. M. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
ResearchGate. (2020). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]
-
Cacchi, S., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. youtube.com [youtube.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
Introduction: The Strategic Importance of 7-Azaindole Functionalization
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 3-Iodo-7-Azaindoles: Application Notes and Protocols
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its structural similarity to indole, combined with the introduction of a nitrogen atom in the six-membered ring, provides a unique combination of hydrogen bond donor and acceptor capabilities, which can significantly influence a molecule's physicochemical properties and biological activity.[2] Consequently, 7-azaindole derivatives are integral components of numerous therapeutic agents.
The C3 position of the 7-azaindole nucleus is a primary target for synthetic modification to explore structure-activity relationships (SAR). Palladium-catalyzed cross-coupling reactions have become the cornerstone of modern organic synthesis for forging carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity under mild conditions.[3][4] This guide focuses on leveraging the reactivity of the 3-iodo-7-azaindole substrate in four key transformations: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Part 1: Core Principles and Mechanistic Rationale
A deep understanding of the reaction mechanism is critical for rational optimization and troubleshooting. Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle, initiated by the active Pd(0) species.[4][5][6] While commercially available palladium sources are often in the more stable Pd(II) oxidation state (e.g., Pd(OAc)₂), they are reduced in situ to the catalytically active Pd(0) to enter the cycle.[3][4]
The generalized catalytic cycle involves three fundamental steps:
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-7-azaindole. This is typically the rate-determining step and results in a Pd(II) intermediate. The high reactivity of the C-I bond makes 3-iodo-7-azaindole an excellent substrate.[4]
-
Transmetalation (for Suzuki/Sonogashira) or Olefin Insertion (for Heck): In Suzuki reactions, an organoboron species exchanges its organic group with the halide on the palladium center.[7] For Heck reactions, the olefin coordinates to the palladium and then inserts into the Pd-C bond. This step is critically influenced by the choice of base and solvent.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Key Reaction Components: A Deeper Dive
The success of any cross-coupling reaction hinges on the judicious selection of its components.
-
The Substrate (3-Iodo-7-Azaindole): The starting material can be synthesized by direct iodination of 7-azaindole.[8][9] A critical consideration is whether to protect the N-H of the pyrrole ring. While many reactions proceed with the unprotected substrate, N-H acidity can sometimes interfere with the catalyst or base.[2][10] N-protection (e.g., with a methyl or p-methoxybenzyl group) can prevent these side reactions but adds synthetic steps.[8]
-
The Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common choices that are reduced in situ. Pre-formed Pd(0) complexes like Pd(PPh₃)₄ are also highly effective and do not require a reduction step.[3][11] The choice often depends on air stability, cost, and the specific coupling reaction.
-
The Ligand: Ligands are arguably the most critical variable for success. They stabilize the palladium center, modulate its reactivity, and promote key steps like oxidative addition and reductive elimination.[12][13]
-
Monodentate Phosphines: Triphenylphosphine (PPh₃) is a classic, versatile ligand.
-
Bidentate Phosphines: Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) offer enhanced stability due to the chelate effect. The "bite angle" of these ligands significantly impacts catalytic activity.[3]
-
Bulky, Electron-Rich Ligands: Modern ligands such as SPhos and XPhos have revolutionized cross-coupling by enabling reactions of challenging substrates under milder conditions.[4]
-
-
The Base: A base is almost always required. It can participate in the transmetalation step (Suzuki), regenerate the active form of the coupling partner (Sonogashira), or neutralize the HX acid generated during the reaction (Heck).[4] Common choices include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and organic amines (Et₃N).
Part 2: Application Protocols for C3-Functionalization
The following protocols are presented as robust starting points. Researchers should note that optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Workflow: General Experimental Procedure
A standardized workflow ensures reproducibility and safety. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Caption: Standard experimental workflow for cross-coupling reactions.
Application 1: Suzuki-Miyaura Coupling for C-C (Aryl) Bond Formation
The Suzuki-Miyaura reaction is a highly versatile method for creating C(sp²)-C(sp²) bonds by coupling 3-iodo-7-azaindole with various aryl or heteroaryl boronic acids or their esters.
Causality: The choice of a bulky, electron-rich ligand like SPhos is crucial. It accelerates the rate-limiting oxidative addition and the subsequent reductive elimination, allowing the reaction to proceed efficiently. The Pd₂(dba)₃ precatalyst is a stable Pd(0) source that becomes activated upon ligand coordination. A robust base like K₃PO₄ is necessary to facilitate the transmetalation step from the boronic acid to the palladium center.
Representative Protocol: Synthesis of 6-chloro-3-(naphthalen-2-yl)-1-methyl-1H-pyrrolo[2,3-b]pyridine.[8]
-
Reaction Setup: To an oven-dried reaction vial, add 6-chloro-3-iodo-1-methyl-7-azaindole (1.0 equiv), 2-naphthylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.05 equiv) and SPhos (0.1 equiv). Add this catalyst mixture to the reaction vial.
-
Solvent Addition: Evacuate and backfill the vial with argon three times. Add anhydrous 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to the limiting reagent).
-
Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired product.
Data Summary: Suzuki-Miyaura Coupling Scope [8]
| Entry | Aryl Boronic Acid Partner | Yield (%) |
| 1 | Phenylboronic acid | 85 |
| 2 | 4-Methoxyphenylboronic acid | 91 |
| 3 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 67 |
| 4 | Naphthalen-2-ylboronic acid | 92 |
| 5 | Benzo[d][3][11]dioxol-5-ylboronic acid | 76 |
Application 2: Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira coupling provides a direct route to 3-alkynyl-7-azaindoles, which are valuable intermediates for further synthetic transformations.[9][14]
Causality: This reaction employs a dual catalytic system. The palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the main cross-coupling cycle, while a copper(I) salt (CuI) acts as a co-catalyst. The copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl intermediate much more rapidly than the alkyne itself. An amine base like triethylamine (Et₃N) is used both to neutralize the HI byproduct and to act as the solvent.
Representative Protocol: Synthesis of 3-alkynyl-2-aminopyridine derivatives (precursors to 7-azaindoles).[9]
-
Reaction Setup: To a Schlenk flask, add the 2-amino-3-iodopyridine substrate (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv).
-
Reagent Addition: Evacuate and backfill the flask with argon. Add anhydrous THF, followed by triethylamine (2.0 equiv). Finally, add the terminal alkyne (1.2 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature or heat to 70 °C (substrate dependent) until the starting material is consumed as monitored by TLC.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.
Data Summary: Sonogashira Coupling Scope [9]
| Entry | Terminal Alkyne Partner | Temperature | Yield (%) |
| 1 | Phenylacetylene | 70 °C | 95 |
| 2 | 1-Hexyne | 70 °C | 98 |
| 3 | 3,3-Dimethyl-1-butyne | 70 °C | 99 |
| 4 | (Trimethylsilyl)acetylene | RT | 99 |
Application 3: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction enables the synthesis of 3-amino-7-azaindoles, a class of compounds with significant interest in drug discovery. The coupling of N-H containing substrates like 7-azaindole presents a unique challenge.[2][15]
Causality: The unprotected N-H on the azaindole ring can be deprotonated by the strong base required for the reaction, potentially leading to catalyst inhibition or side reactions. Therefore, catalyst systems must be highly active to ensure the C-N coupling outcompetes these undesired pathways. The use of specialized, bulky phosphine ligands (e.g., those developed by Buchwald's group) and a strong, non-nucleophilic base like NaOt-Bu are essential for achieving high selectivity and yield.
Representative Protocol: Amination of unprotected halo-7-azaindoles.[2]
-
Reaction Setup: In a glovebox, charge a vial with the palladium precatalyst (e.g., G3-XPhos, 0.02 equiv) and NaOt-Bu (1.4 equiv).
-
Reagent Addition: Add 3-iodo-7-azaindole (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add anhydrous toluene or 1,4-dioxane.
-
Reaction: Seal the vial, remove from the glovebox, and heat to 100 °C with stirring for 12-24 hours.
-
Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by silica gel chromatography.
Part 3: Troubleshooting and Practical Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized to Pd black).2. Poor quality solvent or reagents (presence of water/oxygen).3. Inappropriate ligand or base for the specific transformation. | 1. Use a fresh catalyst or precatalyst. Ensure rigorous inert atmosphere.2. Use freshly distilled, anhydrous, and degassed solvents.3. Screen a panel of ligands (e.g., PPh₃, dppf, XPhos) and bases (e.g., K₂CO₃, K₃PO₄, NaOt-Bu). |
| Formation of Side Products | 1. Homocoupling: Reaction temperature may be too high, or ligand/Pd ratio is incorrect.2. Dehalogenation: Presence of protic impurities or excess base. | 1. Lower the reaction temperature. Optimize the ligand-to-palladium ratio (typically 1:1 to 4:1).2. Ensure anhydrous conditions. Use the minimum effective amount of base. |
| Difficulty with N-H Substrate | 1. Deprotonation of 7-azaindole N-H leads to catalyst inhibition.2. Competitive N-arylation at the azaindole nitrogen. | 1. Use a catalyst system known to be effective for N-H substrates (e.g., specific Buchwald precatalysts).[2]2. Consider protecting the azaindole nitrogen (e.g., SEM, Boc, PMB group) if other methods fail.[8] |
Conclusion
The palladium-catalyzed cross-coupling of 3-iodo-7-azaindoles is an indispensable tool for the synthesis of complex, biologically relevant molecules. Mastery of these reactions requires more than just following a recipe; it demands a fundamental understanding of the catalytic cycle and the specific role played by each component. By carefully selecting the palladium source, ligand, base, and solvent, researchers can effectively navigate the complexities of these transformations to achieve high yields and predictable outcomes, accelerating the pace of discovery in pharmaceutical and materials science.
References
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Barreiro, E. J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
Barreiro, E. J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Universidade Nova de Lisboa. [Link]
-
G, A. A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
-
Guillaumet, G., et al. (2025). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. ResearchGate. [Link]
-
Buchwald, S. L., et al. (2010). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters. [Link]
-
LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
-
Das, P., et al. (2025). Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles. ResearchGate. [Link]
-
Chen, D. Y.-K., et al. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
-
Guillaumet, G., et al. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]
-
Kruger, H. G., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry. [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
-
Chen, D. Y.-K., et al. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. ACS Publications. [Link]
-
Poater, A. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science. [Link]
-
Buchwald, S. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles. [Link]
-
Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. [Link]
-
Guillaumet, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 7. nobelprize.org [nobelprize.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.unl.pt [research.unl.pt]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Protocol for the synthesis of FGFR inhibitors from 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Application Note & Protocol
A Modular Protocol for the Synthesis of Novel FGFR Inhibitors from 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Abstract
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases represents a pivotal target in oncology due to its frequent dysregulation in various cancers.[1][2] This guide provides a detailed, modular protocol for the synthesis of potent FGFR inhibitors based on the privileged 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold.[2][3] We begin with the strategically functionalized starting material, This compound , leveraging the differential reactivity of its halide substituents to enable a sequential and highly controlled introduction of key pharmacophoric elements. The protocol details a four-stage process: (1) N-H protection of the pyrrole, (2) Palladium-catalyzed Suzuki-Miyaura coupling at the C3-iodo position, (3) Palladium-catalyzed Buchwald-Hartwig amination at the C5-chloro position, and (4) final deprotection to yield the target inhibitor. This document provides not only step-by-step instructions but also the underlying chemical rationale for experimental choices, troubleshooting guidance, and a framework for adapting the synthesis to generate a diverse library of candidate molecules.
Introduction: The Rationale for Targeting FGFR
The FGFR signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, and angiogenesis.[2] Genetic aberrations such as gene amplification, fusions, or activating mutations in FGFRs are established oncogenic drivers in a range of malignancies, including urothelial carcinoma, cholangiocarcinoma, and breast cancer.[3][4] This has made the development of small-molecule FGFR inhibitors an attractive strategy for targeted cancer therapy.[1][4]
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors. Its structure is bioisosteric to indole and purine, allowing it to form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, including FGFRs.[2][5]
The Strategic Advantage of the Starting Material
The choice of This compound as the starting material is deliberate and strategic. It possesses two different halide atoms at positions amenable to palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in standard oxidative addition steps with palladium(0) catalysts.[5] This differential reactivity allows for a highly regioselective, sequential synthesis:
-
C3-Functionalization: A Suzuki or Sonogashira coupling can be performed selectively at the highly reactive C3-iodo position to install a moiety that typically interacts with the hydrophobic region of the kinase.
-
C5-Functionalization: A subsequent Buchwald-Hartwig amination can then be performed at the less reactive C5-chloro position, often requiring more specialized, electron-rich ligands to facilitate the more difficult C-Cl bond activation.[6][7] This step is ideal for introducing groups that enhance solubility or form key interactions with the solvent-exposed region or the hinge itself.
This modular approach is paramount in drug discovery, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.
Overall Synthetic Workflow
The synthetic strategy is a convergent, four-part process designed for maximum modularity and control. The workflow is outlined below.
Caption: High-level workflow for the modular synthesis of FGFR inhibitors.
Detailed Experimental Protocols
Protocol Part 1: N-H Protection of the Pyrrolopyridine Core
Rationale: The pyrrole N-H proton is acidic and can interfere with organometallic reagents used in subsequent cross-coupling steps by acting as a ligand for the palladium catalyst or by reacting with the strong bases employed.[8] Protecting this group, for example as a (2-(trimethylsilyl)ethoxy)methyl (SEM) ether, prevents these side reactions and improves solubility.[5] The SEM group is chosen for its stability under both Suzuki and Buchwald-Hartwig conditions and its reliable cleavage under acidic or fluoride-mediated conditions.
Materials & Reagents
| Reagent | M.W. | Amount | Equivalents |
| This compound | 294.49 | 1.0 g | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 163 mg | 1.2 |
| (2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl) | 166.72 | 0.73 mL | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |
Procedure:
-
Carefully wash the sodium hydride (NaH) dispersion (163 mg) with anhydrous hexanes three times under an inert atmosphere (N₂) to remove the mineral oil, and then suspend the NaH in 10 mL of anhydrous THF in a flame-dried, three-neck round-bottom flask.
-
Cool the NaH suspension to 0 °C in an ice bath.
-
Dissolve the starting material (1.0 g) in 10 mL of anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease.
-
Add SEM-Cl (0.73 mL) dropwise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., 5-15% ethyl acetate in hexanes) to yield the N-SEM protected intermediate.
Protocol Part 2: C-C Bond Formation via Suzuki-Miyaura Coupling at C3
Rationale: This step selectively functionalizes the C3-iodo position. The choice of catalyst is critical. A combination of a palladium(II) precatalyst like Pd₂(dba)₃ and a suitable phosphine ligand is effective.[5] Alternatively, a pre-formed Pd(0) complex like Pd(PPh₃)₄ can be used. A mild base like K₂CO₃ or Na₂CO₃ is sufficient for this transformation and avoids potential degradation of sensitive substrates.[9][10]
Materials & Reagents
| Reagent | M.W. | Amount | Equivalents |
| N-SEM protected intermediate from Part 1 | 424.78 | 1.0 g | 1.0 |
| 3,5-Dimethoxyphenylboronic acid | 181.99 | 512 mg | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 54 mg | 0.02 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 748 mg | 3.0 |
| 1,4-Dioxane / Water | - | 15 mL / 3 mL | - |
Procedure:
-
To a flask, add the N-SEM protected intermediate (1.0 g), 3,5-dimethoxyphenylboronic acid (512 mg), and Na₂CO₃ (748 mg).
-
Evacuate and backfill the flask with an inert atmosphere (N₂) three times.
-
Add the degassed solvent mixture of 1,4-dioxane (15 mL) and water (3 mL).
-
Add the catalyst, Pd(PPh₃)₄ (54 mg), to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite to remove the palladium black and inorganic salts.
-
Wash the filtrate with water (20 mL) and brine (20 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (e.g., 10-25% ethyl acetate in hexanes) to afford the C3-arylated product.
Sources
- 1. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
The Strategic Utility of 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry
Introduction: The Privileged Scaffold in Kinase Inhibition
In the landscape of modern drug discovery, particularly in the realm of oncology, the quest for selective and potent kinase inhibitors is paramount. Within this pursuit, certain molecular frameworks have emerged as "privileged scaffolds" due to their inherent ability to interact with the highly conserved ATP-binding site of kinases. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a prominent member of this class. Its structure, featuring a nitrogen atom at the 7-position, mimics the purine core of ATP, enabling it to form crucial hydrogen bonds with the hinge region of the kinase domain. This foundational interaction provides a strong anchoring point for inhibitor binding, making the 7-azaindole scaffold a cornerstone in the design of numerous clinically successful kinase inhibitors.
The subject of this guide, 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine , is a highly functionalized and strategically designed derivative of this privileged scaffold. The specific placement of its substituents—a chloro group at the 5-position, an iodo group at the 3-position, and a methyl group at the 6-position—offers medicinal chemists a versatile platform for the synthesis of complex and targeted therapeutic agents. The presence of two distinct halogen atoms at positions amenable to differential reactivity in cross-coupling reactions, coupled with the methyl group which can provide beneficial steric and electronic contributions to binding affinity, makes this intermediate a valuable tool in the drug discovery arsenal.
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in medicinal chemistry. It will provide not only detailed experimental protocols for its utilization in key synthetic transformations but also delve into the scientific rationale behind the strategic choices made during the drug design and development process.
Core Applications in Kinase Inhibitor Synthesis
The primary utility of this compound lies in its role as a key building block for the synthesis of kinase inhibitors. The distinct electronic nature and steric environment of the C-I and C-Cl bonds allow for selective functionalization, typically through palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-I bond allows for initial, selective coupling at the 3-position, followed by a subsequent reaction at the 5-position if desired. This sequential approach is fundamental to building the complex molecular architectures required for potent and selective kinase inhibition.
A prime example of the strategic use of a similar pyrrolopyridine core is in the synthesis of Vemurafenib (PLX4032) , a potent inhibitor of the B-RafV600E mutated kinase, which is approved for the treatment of late-stage melanoma. While the commercially available precursor for Vemurafenib is typically a bromo-analog, the synthetic principles are directly applicable to the iodo-substituted compound of interest, with the understanding that the higher reactivity of the C-I bond may allow for milder reaction conditions.
The general synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 3-position of the pyrrolopyridine core. This moiety is often designed to occupy the hydrophobic pocket of the ATP-binding site, contributing significantly to the inhibitor's potency and selectivity.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following section provides a detailed, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone transformation in the utilization of this compound. This protocol is based on established methodologies for similar halogenated 7-azaindole scaffolds and is designed to be a robust starting point for optimization with specific coupling partners.[1]
Rationale Behind Experimental Choices
-
Catalyst System: The choice of a palladium catalyst and an appropriate ligand is critical for a successful Suzuki coupling. For electron-rich, sterically hindered heterocyclic halides like the pyrrolopyridine core, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often employed in conjunction with a palladium source like Pd₂(dba)₃. Pre-formed catalysts like XPhos Pd G2 or G3 are also excellent choices, offering high reactivity and stability.[1] For the purpose of this protocol, we will use [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), a versatile and commonly used catalyst for this type of transformation.[2]
-
Base: An inorganic base is required to activate the boronic acid for transmetalation to the palladium center. Carbonates such as K₂CO₃ or Cs₂CO₃, and phosphates like K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield, and screening may be necessary for optimal results. We will use K₂CO₃ as a widely applicable and effective base.[2]
-
Solvent System: A mixture of an organic solvent and water is typically used. The organic solvent (e.g., 1,4-dioxane, DME, toluene) solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[1]
Detailed Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 eq)
-
Aryl- or heteroaryl-boronic acid (1.2 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 - 0.10 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask or sealed reaction vial)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere. This is crucial to prevent the degradation of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (v/v) via syringe. The final concentration of the limiting reagent should be in the range of 0.1 - 0.2 M.
-
Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously. The higher reactivity of the iodo-substituent should allow for a facile reaction at this temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired coupled product.
Data Presentation: Representative Reaction Conditions
| Parameter | Condition | Rationale |
| Substrate | This compound | Highly functionalized scaffold for kinase inhibitor synthesis. |
| Reagent | Arylboronic Acid (1.2 eq) | Introduction of key structural motifs. |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | Versatile and efficient for cross-coupling on heterocycles.[2] |
| Base | K₂CO₃ (2.5 eq) | Effective for boronic acid activation.[2] |
| Solvent | 1,4-Dioxane/Water (4:1) | Standard solvent system for Suzuki reactions.[1] |
| Temperature | 90 °C | Provides sufficient energy for catalytic turnover. |
| Atmosphere | Nitrogen or Argon | Prevents catalyst degradation. |
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion and Future Perspectives
This compound represents a highly valuable and strategically designed building block for modern medicinal chemistry. Its pre-functionalized, privileged scaffold allows for the efficient and modular synthesis of potent kinase inhibitors and other biologically active molecules. The principles and protocols outlined in this guide, particularly the robust Suzuki-Miyaura cross-coupling, provide a solid foundation for researchers to leverage the unique reactivity of this intermediate. As the demand for more selective and effective targeted therapies continues to grow, the importance of such well-crafted synthetic intermediates in accelerating the drug discovery process cannot be overstated. Further exploration of differential reactivity at the C5 and C3 positions, as well as the biological impact of the C6-methyl group, will undoubtedly unlock new avenues for the development of next-generation therapeutics.
References
-
Srivastava, A., & Moorthy, A. (2024). Metastatic Melanoma: Insights Into the Evolution of the Treatments and Future Challenges. ResearchGate. [Link]
-
MySkinRecipes. (n.d.). 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine. MySkinRecipes. [Link]
-
MDPI. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]
- Google Patents. (n.d.). WO2016059548A1 - Processes for the preparation of dabrafenib.
-
RSC Publishing. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]
-
MDPI. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. [Link]
-
JUIT. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. [Link]
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
- Google Patents. (n.d.). USRE41783E1 - Pyrrolo[2,3-D]pyrimidine compounds.
-
PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]
-
Semantic Scholar. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Semantic Scholar. [Link]
Sources
The Strategic Deployment of 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine in Fragment-Based Drug Discovery: Application Notes and Protocols
Introduction: Embracing Complexity through Simplicity in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS). The core principle of FBDD is elegantly simple: identify low-molecular-weight fragments (typically < 300 Da) that bind with low affinity to a biological target, and then chemically elaborate these "hits" into potent, drug-like leads.[1] This approach is underpinned by the understanding that smaller, less complex molecules can explore chemical space more efficiently, often leading to leads with superior physicochemical properties and higher ligand efficiency.[2]
Within the vast armamentarium of chemical fragments, those incorporating halogens have garnered significant attention for their ability to engage in specific, directional interactions known as halogen bonds.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a particularly promising halogenated fragment: 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine . We will explore the unique attributes of this fragment, its role within halogen-enriched fragment libraries (HEFLibs), and provide detailed protocols for its application in a typical FBDD campaign.
The Privileged Scaffold: Why this compound?
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry, frequently appearing in clinical drugs and development candidates for a wide range of diseases, including cancer and inflammatory disorders.[4][5][6] Its rigid bicyclic structure provides a well-defined vector for substituents, while the nitrogen atoms offer key hydrogen bonding opportunities.
The specific fragment, this compound, is engineered with several features that make it an exceptional tool for FBDD:
-
Dual Halogenation for Versatile Interactions: The presence of both chlorine and iodine atoms provides two distinct opportunities for halogen bonding. The iodine atom, with its larger, more polarizable electron cloud, can form strong halogen bonds with nucleophilic partners like carbonyl oxygens or even engage in halogen-π interactions.[7] The chlorine atom offers a weaker but still significant halogen bonding potential. This dual functionality allows the fragment to probe different aspects of a binding pocket.
-
Orthogonal Vectors for Elaboration: The chloro and iodo substituents are positioned at distinct points on the scaffold (C5 and C3, respectively). This orthogonality is crucial for the hit-to-lead optimization phase, as it allows for selective chemical modification at either position using well-established cross-coupling chemistries. This provides a clear and rational path for fragment "growing."
-
"Rule of Three" Compliance: The physicochemical properties of this fragment are consistent with the "Rule of Three," a set of guidelines for effective fragment design.
Physicochemical Properties of this compound
To be an effective starting point, a fragment should possess properties that allow for significant scope in optimization towards a drug-like molecule. The properties of our title fragment are summarized below.
| Property | Value (Estimated) | "Rule of Three" Guideline | Significance in FBDD |
| Molecular Weight (MW) | ~292.5 g/mol | ≤ 300 g/mol | Low complexity allows for more efficient sampling of chemical space and provides ample room for molecular weight increase during optimization. |
| cLogP | ~2.8 | ≤ 3 | Ensures adequate aqueous solubility for biophysical assays and reduces the risk of non-specific binding driven by hydrophobicity. |
| Hydrogen Bond Donors | 1 (pyrrole N-H) | ≤ 3 | Provides a key interaction point while maintaining a low polarity. |
| Hydrogen Bond Acceptors | 1 (pyridine N) | ≤ 3 | Offers a specific interaction site without excessive polarity that could hinder cell permeability later in development. |
| Rotatable Bonds | 0 | ≤ 3 | The rigid scaffold reduces the entropic penalty upon binding, leading to higher ligand efficiency. |
FBDD Workflow Utilizing a Halogenated Fragment
The successful application of this compound in an FBDD campaign follows a structured workflow. This workflow is designed to identify and validate fragment binding, and then to guide the chemical evolution of the initial hit into a potent lead compound.
Sources
- 1. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 [mdpi.com]
- 2. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Halogen-Enriched Fragments [otavachemicals.com]
Application Note: A Multi-Modal Analytical Workflow for the Definitive Characterization of Halogenated Pyrrolo[2,3-b]pyridines
Preamble: The Analytical Imperative for Halogenated 7-Azaindoles
The pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The introduction of halogen atoms (F, Cl, Br, I) is a cornerstone of modern drug design, used to modulate potency, selectivity, and ADME properties (Absorption, Distribution, Metabolism, and Excretion). However, this strategic halogenation introduces distinct analytical challenges. Positional isomerism, altered electronic properties, and specific isotopic signatures demand a robust, multi-technique approach to ensure unambiguous structural confirmation and purity assessment.
This guide moves beyond a simple recitation of methods. It provides a logical, field-tested workflow, explaining the causality behind procedural choices to empower researchers to not only execute these protocols but also to troubleshoot and adapt them. We will establish a self-validating system where data from orthogonal techniques converge to provide an irrefutable characterization of the target molecule.
The Core Workflow: An Integrated Approach
A comprehensive characterization relies on the synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle. The following workflow illustrates a logical progression from initial purity assessment to definitive structural elucidation.
Caption: Integrated workflow for compound characterization.
High-Performance Liquid Chromatography (HPLC): The Gatekeeper of Purity
Before committing to time-intensive spectroscopic analysis, it is critical to assess the purity of the sample. HPLC, particularly Reversed-Phase (RP-HPLC), is the workhorse for this task.[3] The separation is based on the compound's hydrophobicity, making it ideal for the diverse polarity range of functionalized pyrrolopyridines.[4]
Expertise & Rationale
The pyrrolo[2,3-b]pyridine core contains a basic nitrogen atom in the pyridine ring, which can interact with residual acidic silanols on the silica-based stationary phase, leading to poor peak shape (tailing). Therefore, method development must address this. Using a mobile phase with a low pH additive like trifluoroacetic acid (TFA) or formic acid protonates the basic nitrogen, ensuring a single ionic state and minimizing secondary interactions.[5] Column selection is also key; modern, end-capped C18 columns are a good starting point, but for closely related isomers, columns with alternative selectivity, such as Phenyl-Hexyl or Pentafluorophenyl (PFP), can provide enhanced resolution through π-π interactions.[6][7]
Protocol: RP-HPLC Purity Assessment
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO, Methanol, Acetonitrile) at approximately 1 mg/mL. Dilute with the initial mobile phase composition to a working concentration of ~50-100 µg/mL.
-
Instrumentation & Initial Conditions:
-
Instrument: Standard HPLC/UHPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 2.1 or 4.6 mm i.d., 50-150 mm length, <5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Detection: 254 nm, or a wavelength of maximum absorbance determined from a UV scan.
-
-
Execution:
-
Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.
-
Inject 1-5 µL of the sample.
-
Run a scouting gradient (e.g., 5% to 95% B over 10-15 minutes).
-
Hold at 95% B for 2-3 minutes to elute any highly nonpolar impurities.
-
Return to initial conditions and re-equilibrate.
-
-
Optimization: Based on the scouting run, adjust the gradient slope to improve the resolution around the main peak. If peak shape is poor, consider using a column designed for basic compounds or a different acidic modifier.
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | C18 (end-capped) | General-purpose hydrophobic phase suitable for a wide range of polarities.[8] |
| Mobile Phase A | 0.1% Formic Acid or TFA in H₂O | Suppresses ionization of silanols and protonates basic analytes for better peak shape.[5] |
| Mobile Phase B | 0.1% Formic Acid or TFA in ACN | Acetonitrile is a common organic modifier with low viscosity and UV cutoff. |
| Gradient | 5-95% B over 15 min | A broad "scouting" gradient to determine the approximate elution time. |
| Flow Rate | 1.0 mL/min (for 4.6 mm i.d.) | Standard flow rate for analytical columns. |
| Temperature | 30-40 °C | Improves efficiency and reduces mobile phase viscosity; can also alter selectivity.[7] |
| Detector | DAD @ 254 nm & λmax | 254 nm is a good starting point for aromatic systems; λmax provides optimal sensitivity. |
Mass Spectrometry (MS): Unveiling Mass and Isotopic Clues
Mass spectrometry provides the molecular weight of the compound, offering the first piece of direct structural evidence. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.[9]
Expertise & Rationale
The choice of ionization technique is crucial. Electron Ionization (EI) is a "hard" technique that provides reproducible fragmentation patterns useful for library matching but may not show a molecular ion for fragile molecules.[10] Electrospray Ionization (ESI) is a "soft" technique that typically yields the protonated molecular ion [M+H]⁺, making it ideal for confirming molecular weight.[10]
The presence of chlorine or bromine atoms generates a distinctive M+2 peak.[11]
-
Chlorine: Has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A compound with one chlorine atom will show an [M+H]⁺ peak and an [M+2+H]⁺ peak with a height ratio of approximately 3:1.[12]
-
Bromine: Has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). A compound with one bromine atom will exhibit [M+H]⁺ and [M+2+H]⁺ peaks of nearly equal intensity (1:1 ratio).[11]
These patterns are definitive proof of the presence and number of Cl or Br atoms in the molecule.
| Halogen Combination | Relative Intensity Pattern (M+, M+2, M+4...) |
| One Chlorine (Cl) | 100 : 32.5 |
| Two Chlorines (Cl₂) | 100 : 65 : 10.6 |
| One Bromine (Br) | 100 : 97.5 |
| Two Bromines (Br₂) | 100 : 195 : 95 |
| One Cl, One Br | 100 : 130 : 31.7 |
Protocol: LC-MS Molecular Weight Determination
-
Instrumentation: Couple the HPLC system (as described above) to an ESI-MS detector.
-
Sample Preparation: Use the same sample prepared for HPLC analysis (~10-50 µg/mL).
-
MS Parameters (Positive ESI Mode):
-
Ion Source: ESI (+)
-
Scan Range: 100 - 1000 m/z
-
Capillary Voltage: 3-4 kV
-
Drying Gas (N₂): Set according to instrument specifications (e.g., 10 L/min, 300 °C).
-
-
Execution: Inject the sample via the HPLC. The MS will acquire spectra across the chromatographic peak.
-
Data Analysis:
-
Extract the mass spectrum from the main peak.
-
Identify the [M+H]⁺ ion.
-
Verify that the measured mass matches the calculated mass for the expected formula.
-
Analyze the isotopic pattern to confirm the presence and number of chlorine and/or bromine atoms.
-
Caption: Common MS fragmentation pathways for halogenated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful technique for elucidating the precise chemical structure, including the specific location of halogen substituents. ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework.[13]
Expertise & Rationale
The chemical shift (δ) of a proton or carbon nucleus is highly sensitive to its electronic environment. Electronegative halogen atoms withdraw electron density, "deshielding" nearby nuclei and causing their signals to appear further downfield (at a higher ppm value).[14] This effect is predictable and allows for the determination of the halogen's position on the aromatic rings. For example, a proton ortho to a bromine atom will be shifted significantly downfield compared to an unsubstituted position.[15][16]
Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to map ¹H-¹H and ¹H-¹³C correlations, respectively, helping to piece together the spin systems. For unambiguous assignment of quaternary carbons and long-range correlations, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is invaluable.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a reference signal.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure adequate spectral width to cover all aromatic and aliphatic signals.
-
Optimize the number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This experiment requires a longer acquisition time.
-
-
Data Processing & Interpretation:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Reference the spectra to TMS or the residual solvent peak.
-
Integrate the ¹H signals to determine proton ratios.
-
Analyze chemical shifts and coupling constants (J-values) to assign signals to specific protons and carbons in the structure. Compare observed shifts to known values for the 7-azaindole core and consider the downfield effect of the halogen.[17]
-
| Position | Approximate ¹H Shift (ppm) in DMSO-d₆ | Approximate ¹³C Shift (ppm) in DMSO-d₆ | Notes |
| N1-H | ~11.5 - 12.5 | - | Broad singlet, exchangeable with D₂O. |
| C2-H | ~7.5 - 8.0 | ~125-135 | Doublet or singlet depending on C3 substitution. |
| C3-H | ~6.5 - 7.0 | ~100-105 | Doublet or singlet depending on C2 substitution. |
| C4-H | ~7.8 - 8.2 | ~140-145 | Doublet of doublets. Halogen substitution here causes a significant downfield shift. |
| C5-H | ~7.0 - 7.4 | ~115-120 | Doublet of doublets. |
| C6-H | ~8.2 - 8.5 | ~148-152 | Doublet of doublets. |
Note: These are approximate ranges. Actual values are highly dependent on substitution.[15][16][17]
X-Ray Crystallography: The Final Arbiter
When an unambiguous, three-dimensional structure is required, or in cases of complex stereochemistry or intractable NMR data, single-crystal X-ray crystallography is the definitive technique. It provides the absolute connectivity, conformation, and packing of the molecule in the solid state.[18][19]
Expertise & Rationale
The primary challenge in X-ray crystallography is not the data collection itself, but obtaining a high-quality, single crystal suitable for diffraction. This often requires screening various solvents and crystallization techniques (slow evaporation, vapor diffusion, cooling). The presence of heavy atoms like bromine or iodine can be advantageous, as their strong scattering of X-rays simplifies the process of solving the crystal structure.
Protocol: Single Crystal Growth and Analysis
-
Crystal Growth:
-
Dissolve the highly purified compound in a minimal amount of a good solvent.
-
Slowly introduce a "poor" solvent (an anti-solvent) in which the compound is less soluble.
-
Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate over several days to weeks.
-
Vapor Diffusion: Place the vial of dissolved compound inside a larger sealed jar containing the anti-solvent. The anti-solvent vapor will slowly diffuse into the vial, inducing crystallization.
-
-
Data Collection: Once a suitable crystal is obtained, it is mounted on a goniometer and cooled in a stream of liquid nitrogen. The crystal is then rotated in a beam of X-rays, and the diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.
Conclusion
The characterization of halogenated pyrrolo[2,3-b]pyridines is a multi-faceted task that demands a rigorous and logical analytical strategy. By employing HPLC for purity assessment, MS for molecular weight and elemental composition, NMR for detailed connectivity, and X-ray crystallography for ultimate structural proof, researchers can have absolute confidence in the identity and quality of their materials. This integrated workflow represents a best-practice approach, ensuring that the foundational data for any subsequent biological or chemical studies is both accurate and reliable.
References
-
Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1), 7-10. [Link]
-
Sroor, F. M. (2019). (PDF) Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. ResearchGate. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
Ismail, H. M., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 2. Retrieved from [Link]
-
Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers. Retrieved from [Link]
-
Huang, J.-H., et al. (2011). 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3269. Retrieved from [Link]
-
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]
-
Ötvös, I., et al. (1981). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Journal of Liquid Chromatography, 4(6), 977-990. Retrieved from [Link]
-
Orochem Technologies. (n.d.). Reversed-Phase Chromatography & HPLC Columns. Retrieved from [Link]
-
Foces-Foces, C., et al. (2020). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 25(21), 5086. Retrieved from [Link]
-
Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry, 28(12), 115493. Retrieved from [Link]
-
Hilmy, K. M. H., et al. (2023). (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(28), 16452-16467. Retrieved from [Link]
-
Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-994. Retrieved from [Link]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? Retrieved from [Link]
-
Frescura, V. L. A., et al. (2020). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Journal of the Brazilian Chemical Society, 31, 1546-1561. Retrieved from [Link]
-
Khmel'nitskii, R. A., & Polyakova, A. A. (1970). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 39(9), 798-809. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Retrieved from [Link]
- Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
-
Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with... Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(18), 6563. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials. Retrieved from [Link]
Sources
- 1. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. orochem.com [orochem.com]
- 5. welch-us.com [welch-us.com]
- 6. halocolumns.com [halocolumns.com]
- 7. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 8. pp.bme.hu [pp.bme.hu]
- 9. scribd.com [scribd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 4-Bromo-7-azaindole(348640-06-2) 1H NMR spectrum [chemicalbook.com]
- 16. 3-BroMo-7-azaindole-4-carboxylic acid(1190314-17-0) 1H NMR spectrum [chemicalbook.com]
- 17. 7-Azaindole (271-63-6) 1H NMR spectrum [chemicalbook.com]
- 18. 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Robust, Validated RP-HPLC Method for the Quantification of 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The described protocol is tailored for researchers, quality control analysts, and drug development professionals requiring a reliable analytical tool for purity assessment and quantification of this heterocyclic compound. The causality behind the selection of chromatographic parameters is detailed, providing a foundational understanding for adaptation or troubleshooting.
Introduction and Method Development Rationale
This compound is a halogenated heterocyclic compound, a class of molecules frequently utilized as key intermediates in pharmaceutical synthesis. Accurate quantification is critical for ensuring the quality of starting materials, monitoring reaction progress, and evaluating the purity of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and robustness.[4][5]
The development of this method was guided by the physicochemical properties of the analyte and established chromatographic principles.
-
Analyte Properties and Chromatographic Choice : The analyte possesses a molecular weight of approximately 292.5 g/mol and a structure featuring a fused aromatic ring system with chloro, iodo, and methyl substituents. This structure imparts significant hydrophobicity, making it an ideal candidate for reversed-phase chromatography, where separation is based on hydrophobic partitioning.[6][7]
-
Stationary Phase Selection : A C18 (octadecylsilyl) stationary phase was selected as the foundational column chemistry. C18 columns are renowned for their versatility and strong hydrophobic retention of a wide range of small molecules, providing an excellent starting point for method development.[7][8] A column with a 3.5 µm or 5 µm particle size offers a good balance between high separation efficiency and moderate backpressure.
-
Mobile Phase Strategy : A mobile phase consisting of acetonitrile (ACN) and water was chosen. ACN is a preferred organic modifier in reversed-phase HPLC for its low viscosity and UV transparency. The pyrrolo[2,3-b]pyridine core contains basic nitrogen atoms. To ensure consistent protonation and prevent peak tailing, the aqueous component of the mobile phase was buffered to a slightly acidic pH. A phosphate or formate buffer at pH 3.0 is effective in this regard, ensuring sharp, symmetrical peaks.
-
Detector Wavelength Selection : The conjugated aromatic system of the analyte functions as a strong chromophore. To maximize sensitivity, a photodiode array (PDA) detector was used to scan the analyte's UV spectrum and identify the wavelength of maximum absorbance (λmax), which was determined to be optimal at 254 nm.
-
Gradient Elution for Development : An initial gradient elution was employed to survey the full range of solvent strengths required to elute the analyte and any potential impurities. This approach ensures that both early-eluting polar impurities and late-eluting non-polar impurities are captured within a reasonable runtime.[8] The method was then optimized to an isocratic condition for simplicity and robustness in routine quality control.
Finalized Analytical Method and Protocol
This section provides the detailed, finalized protocol for the analysis of this compound.
Instrumentation and Consumables
-
HPLC System : Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and photodiode array (PDA) detector.
-
Chromatography Data System (CDS) : OpenLab CDS or equivalent.
-
Analytical Column : ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Chemicals :
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)
-
Phosphoric Acid (H₃PO₄, ACS Grade)
-
Chromatographic Conditions
The optimized chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 65% Mobile Phase B / 35% Mobile Phase A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase A (20 mM KH₂PO₄, pH 3.0) : Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm nylon filter before use.
-
Diluent : Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.
-
Standard Stock Solution (500 µg/mL) : Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL) : Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (50 µg/mL) : Accurately weigh an appropriate amount of the sample material into a volumetric flask to achieve a target concentration of 50 µg/mL after dissolving and diluting to volume with the diluent.
System Suitability Testing (SST)
Before initiating any sample analysis, the chromatographic system must be verified for adequate performance as per USP <621> guidelines.[9][10] Inject the Working Standard Solution (50 µg/mL) five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 1.5 |
| Theoretical Plates (N) | N ≥ 2000 |
| % RSD of Peak Areas | ≤ 1.0% |
Analysis Workflow
The general workflow for sample analysis is depicted below.
Caption: High-level workflow for HPLC analysis.
Method Validation Summary
The analytical method was fully validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][3] The validation parameters confirmed the method is specific, linear, accurate, precise, and robust.
Caption: Logical relationship of ICH Q2(R1) validation parameters.
-
Specificity : Forced degradation studies were conducted by exposing the analyte to acidic, basic, oxidative, thermal, and photolytic stress. The method was able to resolve the main peak from all degradation products, demonstrating its stability-indicating nature.
-
Linearity : The method showed excellent linearity over a concentration range of 5 µg/mL to 75 µg/mL (10% to 150% of the working concentration). The correlation coefficient (r²) was > 0.999.
-
Accuracy : Accuracy was determined by spike recovery analysis at three concentration levels (80%, 100%, and 120% of the working concentration). The mean recovery was between 98.0% and 102.0%.
| Spike Level | Mean Recovery (%) | % RSD |
| 80% (40 µg/mL) | 99.5% | 0.45% |
| 100% (50 µg/mL) | 100.3% | 0.31% |
| 120% (60 µg/mL) | 99.8% | 0.38% |
-
Precision :
-
Repeatability (Intra-day) : The % RSD for six replicate preparations at 100% concentration was ≤ 1.0%.
-
Intermediate Precision : The analysis was repeated on a different day by a different analyst. The cumulative % RSD for both sets of data was ≤ 2.0%.
-
-
Robustness : The method was found to be robust with respect to small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1 units). All system suitability parameters were met under all varied conditions.
Conclusion
A simple, specific, accurate, and precise isocratic RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound. The method meets all the requirements for routine quality control analysis and can be effectively implemented in research and pharmaceutical development environments. The detailed explanation of the method development rationale provides a clear framework for adapting this protocol to other similar halogenated heterocyclic compounds.
References
-
Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Reverse-phase HPLC analysis and purification of small molecules Source: PubMed, Methods in Enzymology URL: [Link]
-
Title: Mastering Small Molecule Reversed-Phase Method Development Source: Labroots/YouTube URL: [Link]
-
Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]
-
Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Technology Networks URL: [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. hovione.com [hovione.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pharmtech.com [pharmtech.com]
- 9. usp.org [usp.org]
- 10. dsdpanalytics.com [dsdpanalytics.com]
Application Notes: A Comprehensive Guide to Kinase Assays for Pyrrolo[2,3-b]pyridine Derivatives
Introduction: The Significance of Pyrrolo[2,3-b]pyridines as Kinase Inhibitors
The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, renowned for its role as a bioisostere of the purine core of adenosine triphosphate (ATP).[1][2] This structural mimicry allows derivatives of this scaffold to effectively compete with ATP for binding to the active site of a vast array of protein kinases.[1] Dysregulation of kinase activity is a known driver of numerous pathologies, including cancer, inflammatory disorders, and autoimmune diseases, making kinase inhibitors a cornerstone of modern drug discovery.[3][4]
Pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against several important kinase targets, including Janus kinases (JAKs), Src family kinases, and Glycogen Synthase Kinase 3β (GSK-3β).[5][6][7][8] For researchers and drug development professionals, the ability to accurately and reliably quantify the inhibitory potential of these compounds is paramount. This guide provides a detailed framework for selecting and executing the most appropriate kinase assay, ensuring data integrity and accelerating the journey from hit identification to lead optimization.
Pillar 1: Selecting the Optimal Kinase Assay Platform
The choice of assay technology is a critical first step, influencing sensitivity, throughput, and the nature of the data obtained. Kinase assays can be broadly categorized into activity assays, which measure the enzymatic function of the kinase, and binding assays, which quantify the direct interaction between the inhibitor and the kinase.[9] For the purpose of characterizing the inhibitory potency (e.g., IC50) of pyrrolo[2,3-b]pyridine derivatives, activity-based assays are generally preferred.
Several robust platforms are available, each with its own advantages and limitations:
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[10][11] The ADP-Glo™ assay, for instance, is a two-step process where the kinase reaction is first terminated and remaining ATP is depleted. Subsequently, the generated ADP is converted to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal directly proportional to kinase activity.[10][11] This method is highly sensitive, amenable to high-throughput screening (HTS), and compatible with a wide range of ATP concentrations.[10][12]
-
Fluorescence-Based Assays (e.g., Z'-LYTE™, HTRF®):
-
Z'-LYTE™: This platform utilizes a FRET-based peptide substrate. Kinase-mediated phosphorylation of the peptide protects it from cleavage by a development reagent protease. Cleavage of the unphosphorylated peptide disrupts FRET, leading to a change in the emission ratio of two fluorophores.[13][14] The degree of phosphorylation, and thus kinase activity, is determined from this ratio. This assay is highly reliable for screening and profiling inhibitors.[13]
-
Homogeneous Time-Resolved Fluorescence (HTRF®): HTRF assays are a form of TR-FRET that measure the phosphorylation of a substrate.[3][15] Typically, a biotinylated substrate and a europium cryptate-labeled anti-phospho-substrate antibody are used. Upon phosphorylation, streptavidin-XL665 binds to the biotin tag, bringing the donor (europium) and acceptor (XL665) into close proximity and generating a FRET signal.[16][17] This technology is robust, highly sensitive, and suitable for HTS.[3][15]
-
-
Radiometric Assays (e.g., Filter Binding): Considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[9][18][19] The phosphorylated substrate is then captured on a filter, and the radioactivity is quantified.[19][20] While highly sensitive and direct, the requirement for radioactive materials and specialized handling makes this method less suitable for high-throughput applications.
For the initial characterization and IC50 determination of novel pyrrolo[2,3-b]pyridine derivatives, a luminescence-based assay like ADP-Glo™ offers an excellent balance of sensitivity, ease of use, and throughput.
Pillar 2: The Self-Validating Protocol - A Step-by-Step Guide to the ADP-Glo™ Kinase Assay
This protocol is designed to be a self-validating system, incorporating essential controls to ensure the reliability of the generated data.
Experimental Workflow Diagram
Caption: Workflow for determining kinase inhibitor IC50 using the ADP-Glo™ assay.
Materials and Reagents
-
Pyrrolo[2,3-b]pyridine derivatives (test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[21]
-
Kinase of interest (e.g., JAK1, Src)
-
Kinase-specific substrate
-
Adenosine 5'-triphosphate (ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM MnCl₂, 200 mM NaCl, 2 mM TCEP)[22]
-
Dimethyl sulfoxide (DMSO)
-
384-well white, opaque plates
-
Multichannel pipettes
-
Plate-reading luminometer
Detailed Protocol
1. Compound Preparation:
- Prepare a 10 mM stock solution of each pyrrolo[2,3-b]pyridine derivative in 100% DMSO.
- Perform a serial dilution (e.g., 10-point, 3-fold) in DMSO to create a range of concentrations for IC50 determination.[23]
2. Assay Plate Preparation:
- In a 384-well plate, add 1 µL of each compound dilution to the designated wells.
- Crucial Controls:
- Negative Control (0% Inhibition): Add 1 µL of DMSO vehicle. This represents the uninhibited kinase activity.
- Positive Control (100% Inhibition): Add 1 µL of a known, potent inhibitor for the target kinase or omit the kinase enzyme from these wells.
3. Kinase Reaction:
- Prepare a 2X kinase/substrate/ATP reaction mixture in kinase reaction buffer. The final concentrations of kinase, substrate, and ATP should be optimized for the specific kinase being assayed. A common starting point for ATP is its Km value for the kinase.[24]
- Add 5 µL of the 2X reaction mixture to each well of the assay plate.
- Mix the plate gently.
- Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.
4. Signal Generation and Detection:
- Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP.[21]
- Incubate at room temperature for 40 minutes.[21][22]
- Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[21]
- Incubate at room temperature for 30-60 minutes.[11][21]
5. Data Acquisition:
- Measure the luminescence of each well using a plate-reading luminometer.
Pillar 3: Data Analysis and Interpretation
Calculating Percentage Inhibition
The raw luminescence data is converted to percentage inhibition using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which 50% of the kinase activity is inhibited.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R).
-
The IC50 value is derived from this curve. A 10-point dose-response curve is recommended for reliable data.[25]
Data Presentation
Summarize the IC50 values for a series of pyrrolo[2,3-b]pyridine derivatives in a clear, structured table for easy comparison of their potency.
| Compound ID | Target Kinase | IC50 (nM) |
| Pyrrolo-A | JAK1 | 15.2 |
| Pyrrolo-B | JAK1 | 89.7 |
| Pyrrolo-C | JAK1 | 5.4 |
| Pyrrolo-D | Src | 22.1 |
| Pyrrolo-E | Src | 150.3 |
Authoritative Grounding: Mechanism of Action
The pyrrolo[2,3-b]pyridine scaffold acts as an ATP-competitive inhibitor.[1] It occupies the ATP-binding pocket of the kinase, forming key interactions with the hinge region of the enzyme. The selectivity and potency of these derivatives are dictated by the various substituents attached to the core scaffold, which can form additional interactions with other regions of the active site.[1]
Signaling Pathway and Inhibition Diagram
Caption: ATP-competitive inhibition of a kinase by a pyrrolo[2,3-b]pyridine derivative.
Conclusion: Ensuring Trustworthiness and Reproducibility
By following this comprehensive guide, researchers can confidently assess the inhibitory potential of novel pyrrolo[2,3-b]pyridine derivatives. The emphasis on appropriate assay selection, the inclusion of critical controls, and a structured approach to data analysis ensures the generation of high-quality, reproducible data. This rigorous methodology is fundamental to the successful progression of promising kinase inhibitors through the drug discovery pipeline. For further validation, it is often beneficial to confirm findings using an orthogonal assay format and to perform selectivity profiling against a panel of kinases to assess off-target effects.[26][27]
References
-
Zhang, R., et al. (2012). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Pharmaceutical Design, 18(26), 3967-3983. Retrieved from [Link]
-
ADP Glo Protocol. (n.d.). Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Lee, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979. Retrieved from [Link]
-
Lee, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979. Retrieved from [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
-
Sundaramoorthi, R., et al. (2003). Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues. Bioorganic & Medicinal Chemistry Letters, 13(17), 2845-2849. Retrieved from [Link]
-
Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are.... Retrieved from [Link]
-
Chemical & Pharmaceutical Bulletin. (2025). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Retrieved from [Link]
-
Jia, Y., et al. (2015). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1337, 1-13. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Lang, J. J., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry, 66(10), 6749-6765. Retrieved from [Link]
-
Wang, Y., et al. (2022). Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry, 65(2), 1243-1264. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Maccari, R., et al. (2017). Identification of new pyrrolo[2,3-d]pyrimidines as Src tyrosine kinase inhibitors in vitro active against Glioblastoma. European Journal of Medicinal Chemistry, 127, 916-925. Retrieved from [Link]
-
Reaction Biology. (n.d.). Protocol HotSpot Kinase Assay. Retrieved from [Link]
-
MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]
-
Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]
-
Journal of Visualized Experiments. (n.d.). A high-throughput radiometric kinase assay. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]
-
Journal of Neurochemistry. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Retrieved from [Link]
-
Scientific Reports. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Retrieved from [Link]
-
ResearchGate. (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link]
-
Wikipedia. (n.d.). Filter binding assay. Retrieved from [Link]
-
Expert Opinion on Therapeutic Patents. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Retrieved from [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]
-
Current Medicinal Chemistry. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Retrieved from [Link]
-
Molecules. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]
Sources
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. researchgate.net [researchgate.net]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. promega.com [promega.com]
- 22. content.protocols.io [content.protocols.io]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 25. crossfire-oncology.com [crossfire-oncology.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. reactionbiology.com [reactionbiology.com]
Cell-based assays for evaluating the efficacy of 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine analogs
Application Notes & Protocols
Topic: Cell-based Assays for Evaluating the Efficacy of 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine Analogs
Audience: Researchers, scientists, and drug development professionals.
An Integrated Cell-Based Assay Cascade for Efficacy Profiling of Novel 1H-pyrrolo[2,3-b]pyridine Analogs
Introduction: The Scientific Rationale
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique structure is found in numerous biologically active compounds, particularly a wide array of protein kinase inhibitors.[1] Analogs of this core structure have shown potent antiproliferative activity against various cancer cell lines, often by targeting key nodes within cellular signaling pathways that drive malignant growth.[2][3] The specific compound class, this compound and its analogs, are designed to explore new chemical space, potentially offering enhanced potency, selectivity, or improved pharmacological properties.
Evaluating the efficacy of these novel analogs requires a systematic and multi-parametric approach. A single assay is insufficient to build a comprehensive profile. Instead, a logically structured cascade of cell-based assays is essential to move from broad questions of cytotoxicity to specific inquiries about the mechanism of action and target engagement. This guide provides a series of robust, validated protocols designed to build a detailed efficacy profile for this promising class of compounds. We will progress from foundational viability and proliferation assays to mechanistic studies of apoptosis and, finally, to the direct analysis of intracellular signaling pathways.
The causality behind this tiered approach is fundamental to efficient drug discovery: initial, high-throughput assays identify active compounds and rank-order them by potency (IC50 values), while subsequent, more complex assays elucidate how and why the lead candidates work, providing critical data for further development.
Section 1: Foundational Efficacy Screening: Viability and Proliferation
The first critical step in evaluating any potential therapeutic agent is to determine its impact on cell number and metabolic health. These assays serve as the workhorse for primary screening, allowing for the rapid determination of dose-dependent effects and the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.
Principle of Viability vs. Proliferation Assays
It is crucial to distinguish between cell viability and proliferation.
-
Viability Assays , such as those using tetrazolium salts (MTT, XTT), measure the overall metabolic activity of a cell population.[4] A reduction in signal indicates either cell death (cytotoxicity) or a severe reduction in metabolic function.
-
Proliferation Assays directly measure the rate of DNA synthesis, providing a more specific readout of a compound's ability to halt cell division (a cytostatic effect).[5]
We recommend running these assays in parallel to differentiate between cytotoxic and cytostatic mechanisms early in the screening process.
Assay Protocol 1: Cell Viability Assessment using XTT
The XTT assay is a robust colorimetric method for measuring metabolic activity. Unlike the related MTT assay, the formazan product of XTT reduction is water-soluble, eliminating a cumbersome solubilization step and thereby reducing potential errors and simplifying the workflow.
Methodology
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a 2X serial dilution of the pyrrolo[2,3-b]pyridine analogs in culture medium. It is critical to include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., 10 µM Staurosporine).
-
Cell Treatment: Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent and an electron-coupling agent.
-
Assay Reaction: Add 50 µL of the XTT labeling mixture to each well. Incubate for 2-4 hours at 37°C. The incubation time should be optimized to ensure the absorbance values of the vehicle control are within the linear range of the plate reader.
-
Data Acquisition: Gently shake the plate and measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 650 nm should be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the reference absorbance from the test absorbance.
-
Normalize the data to the vehicle control (set to 100% viability) and a media-only blank (0% viability).
-
Plot the normalized viability (%) against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Assay Protocol 2: Cell Proliferation Assessment via EdU Incorporation
The EdU (5-ethynyl-2'-deoxyuridine) assay is a modern alternative to the BrdU assay for quantifying DNA synthesis. EdU is a nucleoside analog of thymidine that is incorporated into DNA during active synthesis. Its detection is based on a highly specific "click" reaction, which does not require the harsh DNA denaturation needed for BrdU antibody binding, thus better-preserving cellular integrity.[6]
Methodology
-
Cell Seeding and Treatment: Follow steps 1-3 from the XTT protocol. The treatment duration should be chosen to cover at least one full cell cycle (e.g., 24-48 hours).
-
EdU Labeling: Two to four hours before the end of the treatment period, add EdU from a kit (e.g., Click-iT™ EdU Assay Kit) to each well at a final concentration of 10 µM. Incubate under normal culture conditions.
-
Cell Fixation: Discard the culture medium and wash the cells once with PBS. Add 100 µL of a 4% paraformaldehyde solution in PBS and incubate for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS. Add 100 µL of 0.5% Triton® X-100 in PBS and incubate for 20 minutes at room temperature.
-
Click-iT® Reaction: Wash twice with PBS. Prepare the Click-iT® reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor™ 488 azide) as per the manufacturer's protocol. Add 50 µL of the cocktail to each well and incubate for 30 minutes in the dark.
-
Nuclear Staining: Wash once with PBS. Add 100 µL of a nuclear counterstain (e.g., Hoechst 33342) to stain the entire cell population. Incubate for 15-30 minutes in the dark.
-
Imaging and Analysis: Wash twice with PBS, leaving 100 µL in each well. Image the plate using a high-content imaging system. Quantify the percentage of EdU-positive nuclei relative to the total number of Hoechst-stained nuclei.
-
Data Analysis: Plot the percentage of proliferating cells against the log of the compound concentration to determine the IC50 value for anti-proliferative activity.
Initial Data Synthesis and Workflow Visualization
The IC50 values obtained from these foundational assays provide the first quantitative measure of efficacy. This data is best summarized in a table for direct comparison of analogs.
| Compound Analog | Cell Viability (XTT) IC50 (µM) | Cell Proliferation (EdU) IC50 (µM) | Inferred Primary Effect |
| Analog 1 | 0.5 | 0.4 | Cytotoxic/Cytostatic |
| Analog 2 | 10.2 | 1.5 | Primarily Cytostatic |
| Analog 3 | >50 | >50 | Inactive |
| Staurosporine (Control) | 0.01 | 0.008 | Cytotoxic |
This initial screening phase is a critical decision point in the drug discovery pipeline.
Section 2: Mechanistic Elucidation: Probing for Apoptosis
Once potent compounds are identified, the next critical question is: how are they reducing cell viability? A primary mechanism for anti-cancer drugs is the induction of programmed cell death, or apoptosis. Differentiating apoptosis from necrosis is vital, as apoptosis is a controlled, non-inflammatory process, which is a desirable characteristic for a therapeutic agent.
Principle of Apoptosis Detection
Key hallmarks of early apoptosis include the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane and the activation of effector caspases (caspase-3 and -7).[7] Modern assays can monitor these events in real-time.
Assay Protocol 3: Real-Time Apoptosis and Necrosis Detection
The RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay is a powerful method that kinetically monitors two events in the same well.[8][9] It uses a luminescent signal to detect Annexin V binding to externalized PS (a marker of apoptosis) and a fluorescent signal from a cell-impermeant DNA dye to detect loss of membrane integrity (a marker of necrosis). This dual-readout allows for the temporal differentiation of apoptosis followed by secondary necrosis versus primary necrosis.[10]
Methodology
-
Assay Plate Setup: In a white, clear-bottom 96-well plate, seed cells and prepare compound dilutions as described in the XTT protocol (steps 1-2).
-
Reagent Addition: Just prior to adding the compounds, prepare the 2X RealTime-Glo™ reagent mix according to the manufacturer's protocol. Add 100 µL of this 2X reagent to the 100 µL of compound dilutions prepared in step 1.
-
Combined Treatment: Immediately add 100 µL of the combined compound/reagent mix to the cells (which contain 100 µL of media), resulting in a final volume of 200 µL at the desired 1X concentrations.
-
Kinetic Measurement: Place the plate in a plate reader equipped for luminescence and fluorescence detection and maintained at 37°C and 5% CO2.
-
Data Acquisition: Measure luminescence and fluorescence at regular intervals (e.g., every 30-60 minutes) for 24-48 hours.
-
Data Analysis:
-
Plot the luminescence (apoptosis) and fluorescence (necrosis) signals over time for each concentration.
-
Observe the temporal relationship: A potent apoptotic inducer will show a rise in the luminescent signal first, followed hours later by a rise in the fluorescent signal as the cells progress to secondary necrosis. A primary necrotic agent will show simultaneous increases in both signals.
-
Data Presentation for Mechanistic Insights
The kinetic data can be summarized to highlight the primary mechanism at a key time point (e.g., 24 hours).
| Compound Analog | Concentration (µM) | Apoptosis Signal (Luminescence, RLU) | Necrosis Signal (Fluorescence, RFU) | Inferred Mechanism |
| Vehicle Control | - | 1,500 | 800 | Basal |
| Analog 1 | 1.0 | 85,000 | 12,000 | Apoptosis |
| Positive Control (Necrotic Agent) | 10.0 | 4,000 | 95,000 | Necrosis |
Section 3: Target Engagement and Pathway Analysis
Given that the 1H-pyrrolo[2,3-b]pyridine scaffold is common in kinase inhibitors, a crucial step is to investigate whether the lead analogs modulate specific signaling pathways. Western blotting is the definitive method for analyzing changes in protein expression and, more importantly, post-translational modifications like phosphorylation, which is the direct readout of kinase activity.[11][12]
Principle of Phospho-Protein Western Blotting
This technique separates proteins from cell lysates by size using gel electrophoresis, transfers them to a solid membrane, and uses specific antibodies to detect target proteins. By using primary antibodies that recognize the phosphorylated form of a protein, one can directly measure the impact of a kinase inhibitor on its downstream substrate.[13] A common pathway implicated in cancer is the MAPK/ERK pathway (RAF-MEK-ERK), which is a frequent target for kinase inhibitors.
Assay Protocol 4: Western Blotting for p-ERK Inhibition
Methodology
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the lead analog for a short duration (e.g., 1-2 hours) to capture immediate effects on signaling.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[12]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris) and run the gel until adequate separation is achieved, as indicated by a pre-stained protein ladder.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a solution containing the primary antibody diluted in blocking buffer. Key antibodies for this pathway would be:
-
Rabbit anti-Phospho-ERK1/2 (Thr202/Tyr204)
-
Mouse anti-Total-ERK1/2
-
Mouse anti-GAPDH or β-Actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate for 1 hour at room temperature with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP).
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal using a digital imager or X-ray film.[14]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total-ERK signal to account for any changes in protein expression. Further normalize to the loading control to correct for loading differences.
Visualizing Pathway Inhibition
A diagram of the signaling pathway helps to contextualize the results from the Western blot analysis.
Section 4: Assay Validation and Trustworthiness
For any data to be reliable, the assays used to generate it must be properly validated. This ensures that the results are accurate, reproducible, and fit for purpose. Regulatory bodies like the FDA provide guidance on assay development and validation, the principles of which are essential for trustworthy research.[15][16]
Key Validation Parameters:
-
Controls: Every plate must include negative (vehicle) and positive controls. The positive control should be a known compound that elicits a strong response, defining the top of the assay window.
-
Reproducibility: Assays should be repeated on different days to ensure inter-assay reproducibility. The IC50 values should not vary significantly between experiments.
-
Assay Window (Z'-factor): For high-throughput screens, the Z'-factor is a statistical measure of assay quality. It is calculated from the means and standard deviations of the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
Dose-Response Curve: A full dose-response curve with at least 8-10 points should be generated to accurately determine the IC50 and observe the Hill slope, which can provide insights into the mechanism of binding.
Adherence to these principles ensures that the generated efficacy data is robust and can be confidently used to make critical decisions about which compound analogs to advance in the drug discovery pipeline.[17][18]
Conclusion
The evaluation of novel this compound analogs requires a multi-faceted approach that builds a comprehensive biological narrative. By employing the integrated assay cascade described here—progressing from broad viability screening to specific proliferation assays, followed by mechanistic apoptosis studies and targeted pathway analysis—researchers can efficiently and accurately profile their compounds. This systematic process not only identifies the most potent candidates but also provides crucial insights into their mechanism of action, ultimately enabling data-driven advancement of the most promising molecules towards clinical development.
References
-
Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Graphviz. (2024). DOT Language. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection. Retrieved from [Link]
-
Zhang, M., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 12(9), 1433-1439. Retrieved from [Link]
-
O'Reilly, M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(8), 1086-1093. Retrieved from [Link]
-
Varghese, F., et al. (2019). Proliferation assays (BrdU and EdU) on skeletal tissue sections. Methods in Molecular Biology, 1914, 347-360. Retrieved from [Link]
-
Kaelin, M. (2013). Let's Draw a Graph: An Introduction with Graphviz. University of California, Berkeley. Retrieved from [Link]
-
Biocompare. (n.d.). Apoptosis Assay Kits. Retrieved from [Link]
-
Promega Corporation. (2023). RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay. YouTube. Retrieved from [Link]
-
Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. Retrieved from [Link]
-
Sharma, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. Retrieved from [Link]
-
Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]
-
PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. Retrieved from [Link]
-
Tazarourte, K., & Reddy, S. (2023). Western Blot. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]
-
Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
UCLA Physics & Astronomy. (n.d.). Dot Language Graphviz. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Retrieved from [Link]
-
Harris, S. (2017). A Quick Introduction to Graphviz. Retrieved from [Link]
-
Szymański, P., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Retrieved from [Link]
-
van Tonder, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12849. Retrieved from [Link]
-
Federal Register. (2009). Draft Guidance for Industry on Assay Development for Immunogenicity Testing of Therapeutic Proteins; Availability. Retrieved from [Link]
-
The Drug Inspectorate & The Drug Information Technology Department. (2023). The Difference between BrdU and EdU (Cell proliferation assays). YouTube. Retrieved from [Link]
-
Regulations.gov. (n.d.). Assay Development for Immunogenicity Testing of Therapeutic Proteins. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Proliferation assays (BrdU and EdU) on skeletal tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Apoptose [promega.de]
- 8. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [promega.sg]
- 9. youtube.com [youtube.com]
- 10. Promega RealTime-Glo Annexin V Apoptosis Assay, 100 assays 100 Assays | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection | FDA [fda.gov]
- 16. Federal Register :: Draft Guidance for Industry on Assay Development for Immunogenicity Testing of Therapeutic Proteins; Availability [federalregister.gov]
- 17. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 18. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic route and improve yields.
I. Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common and effective route starts with the commercially available 5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative). The key transformation is the regioselective iodination at the C3 position of the pyrrolo[2,3-b]pyridine core.
Q2: My overall yield is consistently low. What are the most critical factors to investigate?
Low yields in this synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended.[1] Key areas to focus on include:
-
Purity of Starting Material: Ensure the 5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine is of high purity. Impurities can interfere with the iodination reaction.
-
Iodinating Agent and Conditions: The choice of iodinating agent and reaction conditions are paramount. N-Iodosuccinimide (NIS) is a commonly used reagent for this transformation.[2] The reaction is often sensitive to temperature and reaction time.
-
Workup and Purification: Product loss during extraction and purification is a common issue. The product may have some solubility in the aqueous phase, and care must be taken during the workup. Purification by column chromatography needs to be optimized to avoid product degradation on silica gel.[3]
Q3: What are the expected spectroscopic signatures for the final product?
For structure confirmation, you should rely on a combination of NMR spectroscopy (¹H and ¹³C), and mass spectrometry. The ¹H NMR spectrum should show the disappearance of the proton signal at the C3 position and characteristic shifts for the remaining aromatic protons. The mass spectrum should show the expected molecular ion peak corresponding to the molecular weight of 306.49 g/mol .
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound.
Issue 1: Low Conversion of Starting Material
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Iodinating Agent | The stoichiometry of the iodinating agent (e.g., NIS) is crucial. An insufficient amount will lead to incomplete reaction. | Use a slight excess (1.1-1.2 equivalents) of the iodinating agent. Ensure the NIS is of high purity and has been stored properly to avoid decomposition. |
| Suboptimal Reaction Temperature | The iodination of 7-azaindoles can be temperature-sensitive. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within the given timeframe. | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or LC-MS. Some iodination reactions on similar scaffolds benefit from slightly elevated temperatures.[4][5] |
| Inadequate Reaction Time | The reaction may not have reached completion within the allotted time. | Extend the reaction time and continue to monitor the consumption of the starting material. Be cautious of potential side product formation with prolonged reaction times. |
| Poor Solubility of Reagents | If the starting material or iodinating agent is not fully dissolved in the reaction solvent, the reaction will be slow and inefficient. | Choose a solvent in which all reactants are fully soluble at the reaction temperature. Common solvents for this type of reaction include DMF, acetonitrile, or THF. |
Experimental Workflow for Optimizing Reaction Conditions:
Caption: Decision workflow for addressing low starting material conversion.
Issue 2: Formation of Multiple Products (Side Reactions)
Symptoms:
-
TLC or crude NMR/LC-MS indicates the presence of significant impurities alongside the desired product.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Di-iodination | The pyrrolo[2,3-b]pyridine ring can be susceptible to further iodination at other positions, especially with an excess of the iodinating agent or at higher temperatures. | Carefully control the stoichiometry of the iodinating agent (use no more than 1.2 equivalents). Add the iodinating agent portion-wise to maintain a low concentration. Running the reaction at a lower temperature may also improve selectivity. |
| Oxidation or Decomposition | The 7-azaindole core can be sensitive to oxidative conditions, and the product itself may be unstable under certain reaction or workup conditions.[1] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. During workup, avoid prolonged exposure to strong acids or bases. |
| Reaction with Solvent | Some solvents, like DMF, can participate in side reactions under certain conditions, especially at elevated temperatures. | If side reactions involving the solvent are suspected, consider switching to a more inert solvent such as acetonitrile or THF. |
Issue 3: Difficult Purification and Low Isolated Yield
Symptoms:
-
Good conversion is observed in the crude reaction mixture, but the final isolated yield is low after purification.
-
The product appears to streak or decompose on a silica gel column.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Product Loss During Workup | The product may have some solubility in the aqueous layer during extraction, leading to significant losses. | Minimize the volume of the aqueous washes. Back-extract the aqueous layers with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product. |
| Decomposition on Silica Gel | The nitrogen atoms in the 7-azaindole ring can interact with the acidic silica gel, leading to streaking and potential decomposition of the product. | Deactivate the silica gel by pre-treating it with a small amount of a suitable base (e.g., triethylamine) mixed with the eluent. Alternatively, consider using a different stationary phase for chromatography, such as alumina. |
| Co-elution with Impurities | Impurities with similar polarity to the product can be difficult to separate by column chromatography. | Optimize the eluent system for column chromatography. A gradient elution may be necessary to achieve good separation. Recrystallization of the partially purified product can also be an effective method for removing closely related impurities. |
General Protocol for a Robust Synthesis:
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent sources.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a solution of 5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile) under an inert atmosphere, add N-Iodosuccinimide (1.1 eq) portion-wise at 0 °C.
-
-
Reaction:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup:
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Logical Relationship Diagram for Synthesis and Troubleshooting:
Caption: Overview of the synthetic workflow and key troubleshooting points.
III. References
-
Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
-
Mondal, K., Paul, S., & Das, P. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry.
-
Bénimèlis, D., et al. (2018). Direct iodination of the 1-arylated 7-azaindoles. ResearchGate.
-
Mondal, K., Paul, S., & Das, P. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. Semantic Scholar.
-
Bénimèlis, D., et al. (2018). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC.
-
Patrick, D. A., et al. (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases.
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Halogenated Heterocyclic Compounds
Welcome to the technical support center dedicated to the purification of halogenated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the unique challenges presented by this class of molecules. The inherent properties of halogenated heterocycles, such as their varied polarity, potential for specific interactions, and sometimes-unexpected reactivity, demand a nuanced approach to purification. This resource synthesizes technical expertise with practical, field-proven insights to empower you to overcome common hurdles in your daily laboratory work.
Section 1: Understanding the Challenge - Why are Halogenated Heterocycles Tricky to Purify?
The purification of halogenated heterocyclic compounds is often more complex than that of their non-halogenated counterparts. The presence of one or more halogen atoms (F, Cl, Br, I) on a heterocyclic scaffold introduces a unique set of physicochemical properties that can complicate standard purification protocols.
Frequently Asked Questions (FAQs) - The Basics
Q1: How does halogenation impact the polarity of a heterocyclic compound?
A1: The effect of halogenation on polarity is not always straightforward. While halogens are electronegative, their overall impact on molecular polarity depends on the specific halogen, the number of halogen atoms, and their position on the heterocyclic ring.[1] For instance, a single fluorine atom can significantly increase polarity due to its high electronegativity, whereas the larger, more polarizable bromine and iodine atoms can sometimes increase a molecule's affinity for non-polar stationary phases in chromatography through van der Waals interactions.[2] Symmetrical polyhalogenation can sometimes lead to a decrease in the overall molecular dipole moment.
Q2: I'm observing unexpected peak shapes (tailing or fronting) during chromatographic purification of my halogenated heterocycle. What's the cause?
A2: Poor peak shape is a common issue. Halogenated compounds can be "sticky," interacting with the stationary phase in undesirable ways.[3] Tailing is often caused by strong interactions with active sites on the silica gel, especially with basic nitrogen-containing heterocycles. Fronting can be a sign of column overload.[4]
Q3: Why is my halogenated compound degrading during purification?
A3: Some halogenated heterocycles can be sensitive to the purification conditions. Dehalogenation, the cleavage of the carbon-halogen bond, can occur on acidic or basic stationary phases, or at elevated temperatures.[5] The stability of the C-X bond generally decreases down the group (F > Cl > Br > I), making iodo- and bromo-substituted heterocycles more susceptible to degradation.[5]
Section 2: Troubleshooting Common Purification Techniques
This section provides detailed troubleshooting guides for the most common purification techniques employed for halogenated heterocyclic compounds.
Flash Column Chromatography
Flash column chromatography is a workhorse technique, but its success with halogenated heterocycles hinges on careful optimization.
Troubleshooting Guide: Flash Column Chromatography
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Poor Separation / Co-elution of Impurities | Inappropriate solvent system polarity. | - Systematic TLC Analysis: Screen a range of solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).[6][7] - Utilize Halogen-Specific Interactions: Consider stationary phases that can engage in halogen bonding, which may offer unique selectivity.[2] - Employ Modifiers: For basic heterocycles that streak or tail on silica, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent.[6][7] |
| Compound "Sticking" to the Column / Low Recovery | Strong interaction with the stationary phase or decomposition. | - Change Stationary Phase: If your compound is basic, consider using alumina instead of silica gel.[8] For very polar compounds, reversed-phase chromatography (C18 silica) may be a better option.[7] - Deactivate Silica Gel: Pre-treating silica gel with a base can reduce its acidity and minimize decomposition of sensitive compounds.[8] - Run a "Flash" Column: Minimize the time your compound spends on the column by running it quickly.[6] |
| Dehalogenation on the Column | The stationary phase is too acidic or basic, or the compound is inherently unstable. | - Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then elute to see if any degradation spots appear.[8] - Use a Neutral Stationary Phase: Consider using a less reactive stationary phase like Florisil or Celite.[8][9] - Avoid Certain Solvents: Dichloromethane can sometimes be a source of acid, which can promote dehalogenation. |
Experimental Workflow: Selecting a Solvent System for Flash Chromatography
Caption: Workflow for solvent system selection using TLC.
Crystallization
Crystallization can be a highly effective method for obtaining very pure halogenated heterocyclic compounds, but finding the right conditions can be challenging.
Troubleshooting Guide: Crystallization
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Compound "Oils Out" Instead of Crystallizing | The solution is supersaturated, or it cooled too quickly. | - Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.[7] - Induce Nucleation: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound.[7] |
| No Crystals Form Upon Cooling | The compound is too soluble in the chosen solvent, even at low temperatures. | - Reduce Solvent Volume: Evaporate some of the solvent to concentrate the solution. - Use a Co-solvent System: Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes cloudy. Heat to clarify and then cool slowly.[7] Common co-solvent systems include ethanol/water and hexanes/ethyl acetate.[6] |
| Low Recovery of Crystalline Product | Too much solvent was used, or the compound has significant solubility in the cold solvent. | - Minimize Hot Solvent: Use the minimum amount of hot solvent necessary to dissolve the compound.[7] - Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to maximize crystal formation.[7] |
| Impurities Co-crystallize with the Product | The impurities have similar solubility properties to the desired compound. | - Perform a Pre-purification Step: A quick filtration through a plug of silica gel can remove baseline impurities before crystallization.[7] - Recrystallize: A second crystallization will often yield a purer product.[10] |
Special Case: Removal of Palladium Catalysts
Many halogenated heterocycles are synthesized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).[11] Removing residual palladium to meet regulatory requirements (especially in drug development) is a critical purification step.[12]
FAQs: Palladium Removal
Q1: My purified compound is still contaminated with palladium. What are my options?
A1: Several methods can be employed to scavenge residual palladium.
-
Filtration through Celite: A simple and often effective first step is to pass a solution of your compound through a pad of Celite.[13][14]
-
Activated Carbon: Stirring the crude product with activated carbon can adsorb the palladium, which is then removed by filtration.[15]
-
Metal Scavengers: Commercially available solid-supported scavengers, such as those containing thiol or triamine functionalities (e.g., polystyrene-bound trimercaptotriazine), can be very effective at binding and removing palladium.[13][15][16]
Decision Tree for Palladium Removal
Caption: Decision workflow for palladium removal.
Section 3: Purity Assessment
Determining the purity of your final compound is as crucial as the purification itself. A variety of analytical techniques can be employed.
| Technique | Principle | Best For... |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Quantifying purity and detecting non-volatile impurities.[][18] |
| Gas Chromatography (GC) | Separation based on volatility and polarity. | Assessing the purity of volatile and thermally stable compounds.[][18] |
| Mass Spectrometry (MS) | Detection based on mass-to-charge ratio. | Confirming the identity of the compound and impurities. The isotopic patterns of chlorine and bromine are particularly informative.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantitative determination based on the integrated signal intensity. | Providing structural information and assessing purity, especially when combined with an internal standard (qNMR).[][18] |
References
- Technical Support Center: Characterization of Halogen
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Comprehensive Analytical Chemistry.
- Sample preparation for gas chromatographic determination of halogenated volatile organic compounds in environmental and biological samples. (2008).
- Analytical Services for Purity Determin
- Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2013).
- Halogenated Molecule Sticking to Column. (2008).
- Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon m
- Removing Halogenated Organic Compounds: A Guide to Solutions. Desotec.
- (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2019).
- How to remove palladium catalyst from reaction mixture ? (2017).
- Technical Support Center: Purification of Halogen
- Your trick to remove residual palladium. (2025). Reddit.
- Purity Assessment of Synthesized Heptyl 8-bromooctanoate: A Comparative Guide to Analytical Methods. Benchchem.
- 9.2 Properties of Halogenated Compounds. (2023).
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- How to Remove Palladium in three easy steps. (2023). Biotage.
- Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
- Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.
- The Indispensable Role of Halogenated Heterocycles in Modern Organic Synthesis: A Technical Guide. Benchchem.
- How can i remove palladium Pd catalyst easily? (2015).
- Dehalogen
- Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine. (2025).
Sources
- 1. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 2. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 3. Halogenated Molecule Sticking to Column - Chromatography Forum [chromforum.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dehalogenation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Optimization of Suzuki coupling conditions for 3-iodo-7-azaindoles
Welcome to the technical support resource for the optimization of Suzuki-Miyaura cross-coupling reactions involving 3-iodo-7-azaindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The 7-azaindole core is a privileged structure in medicinal chemistry, but its nitrogen-rich nature presents unique challenges in palladium-catalyzed cross-coupling reactions.[1][2] The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[3][4][5][6] This guide addresses the most common issues encountered during the Suzuki coupling of 3-iodo-7-azaindoles and provides field-proven solutions.
Troubleshooting Guide & FAQs
This section is structured to address problems you are likely to encounter. We will start with the most common issue—low or no product yield—and explore its potential causes and solutions.
Issue 1: My reaction yield is very low, or the reaction failed completely. I only recover my starting materials.
This is the most frequent challenge and can stem from several factors, primarily related to catalyst activity and reaction conditions.
Question: What is the first thing I should check?
Answer: Always begin by verifying the integrity of your reagents.
-
Boronic Acid/Ester: Boronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under harsh conditions or upon prolonged storage.[7] Confirm the purity of your boronic acid by NMR or LC-MS. For particularly unstable boronic acids (e.g., some heteroaryl boronic acids), consider using a more stable derivative like a MIDA boronate ester or a potassium trifluoroborate salt, which slowly release the active boronic acid under the reaction conditions.[7][8]
-
Solvent and Base: Ensure your solvents are anhydrous (if required by the protocol) and properly degassed. The quality of the base is also critical; older bottles of bases like K₂CO₃ or K₃PO₄ can absorb moisture, affecting their efficacy.
Question: My reagents are fine. Could the N-H group on the azaindole be the problem?
Answer: Yes, this is a primary mechanistic challenge. The unprotected N-H group of the azaindole can interfere with the catalyst in several ways:
-
Catalyst Inhibition: The nitrogen atoms in the azaindole ring can act as ligands for the palladium center, leading to the formation of inactive catalyst species.[3][4][5]
-
Substrate Deprotonation: The base can deprotonate the N-H group, forming an azaindolate anion. This changes the electronic properties of the substrate and can affect the oxidative addition step.
While N-protection (e.g., with a Boc or SEM group) is a possible strategy, developing a robust method for the unprotected substrate is often more desirable to avoid extra synthetic steps.[2][3] Successful couplings of unprotected azaindoles often rely on carefully selected ligands and conditions that favor the productive catalytic cycle over catalyst inhibition.[3][5]
Question: What catalyst and ligand system is best for coupling with 3-iodo-7-azaindoles?
Answer: Standard catalysts like Pd(PPh₃)₄ can be ineffective for challenging substrates like N-heterocycles.[9] Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are generally required to achieve high yields.
-
Mechanism of Action: These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species.[10] Their steric bulk facilitates the final reductive elimination step, releasing the product and regenerating the catalyst.
-
Recommended Systems:
-
Buchwald Ligands: Ligands like SPhos and XPhos, often used with a Pd₂(dba)₃ source or as commercially available precatalysts (e.g., XPhos Pd G2/G3/G4), are highly effective for coupling N-heterocycles.[3][6][11]
-
Other Ligands: While less common for this specific application, N-heterocyclic carbenes (NHCs) are also powerful ligands that can promote difficult couplings.[9][10]
-
A logical first step in optimization is to screen a panel of modern ligands.
Issue 2: I am observing a significant amount of a side product where the iodine on my azaindole is replaced by hydrogen.
This side reaction is known as protodehalogenation or hydrodehalogenation .
Question: What causes protodehalogenation?
Answer: This side reaction occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle.[12] This Pd-H intermediate can then undergo reductive elimination with the azaindole moiety to produce the undesired de-iodinated product. Sources of the hydride can include the solvent (especially alcohols), water, or the base itself. Electron-deficient heterocycles and aryl iodides are particularly susceptible to this pathway.[12][13]
Question: How can I minimize or eliminate protodehalogenation?
Answer:
-
Choice of Catalyst System: Using a highly active catalyst system that promotes a rapid rate of cross-coupling can outcompete the slower dehalogenation pathway. Switching to a more active ligand like XPhos or using a precatalyst can be beneficial.[6]
-
Base Selection: The choice of base is critical. While stronger bases are needed to activate the boronic acid for transmetalation, some can promote Pd-H formation.[14][15] An inorganic base like K₃PO₄ or Cs₂CO₃ is often a good choice.[3][11] Avoid bases that can act as hydride donors.
-
Solvent Choice: Ensure you are using high-purity, degassed solvents. While some water is often necessary for the Suzuki reaction (especially with inorganic bases), using a mixed solvent system like dioxane/water or toluene/ethanol can help modulate solubility and reactivity.[11][16]
Issue 3: The reaction works, but it's sluggish and requires high temperatures and long reaction times.
Question: How can I accelerate the reaction?
Answer:
-
Optimize the Base and Solvent: The base is not just an activator; it plays a role in multiple steps of the catalytic cycle.[17] The combination of base and solvent is crucial for ensuring all components are sufficiently soluble and reactive.[16][18] For 3-iodo-7-azaindoles, a common starting point is K₃PO₄ or Cs₂CO₃ in a solvent mixture like dioxane/water or toluene/ethanol/water.[11]
-
Increase Temperature: Suzuki couplings are often heated. A temperature range of 60-100 °C is typical.[3][11] Microwave irradiation can also be a powerful tool to accelerate the reaction, often leading to higher yields in shorter times.[19][20]
-
Check Boronic Acid Equivalents: Using a slight excess of the boronic acid (e.g., 1.2 to 1.5 equivalents) is standard practice to drive the reaction to completion, compensating for any potential homocoupling or protodeboronation.[3]
Optimization Workflow and Data
A systematic approach is key to optimizing any reaction. The following workflow and data tables provide a structured path for your experiments.
Troubleshooting Workflow Diagram
This diagram outlines a logical sequence of steps to troubleshoot a problematic Suzuki coupling reaction.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions of 3-iodo-7-azaindoles.
Typical Reaction Conditions Screening Data
The following table summarizes typical conditions used for the Suzuki coupling of halogenated azaindoles, providing a starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield Range | Reference |
| Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 | 67-93% | [11] |
| Pd(OAc)₂ (1-2) | PCy₃ (2-4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 60-100 | Good to Excellent | [3][21] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 100 | Variable, often low | [1][22] |
| XPhos Pd G2 (1.5) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 60 | 91-99% | [3] |
The Suzuki-Miyaura Catalytic Cycle: Key Steps
Understanding the mechanism is crucial for rational troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle with key challenges for azaindole substrates highlighted.
Recommended Starting Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of an unprotected 3-iodo-7-azaindole with a generic arylboronic acid.
Materials:
-
3-iodo-7-azaindole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
SPhos (Spherical-phos) (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed Toluene and Ethanol (e.g., 1:1 mixture, to make a 0.1 M solution based on the limiting reagent)
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add the 3-iodo-7-azaindole, arylboronic acid, and cesium carbonate.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the degassed toluene and ethanol mixture via syringe.
-
Degassing (Optional but Recommended): For maximum efficiency, degas the final reaction mixture by bubbling argon through the solution for another 5-10 minutes or by using three freeze-pump-thaw cycles.[12]
-
Heating: Heat the reaction mixture to the desired temperature (a starting point of 60-80 °C is recommended) with vigorous stirring.[11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-7-azaindole.
This guide provides a foundational framework for success. Remember that each specific substrate pairing may require fine-tuning, but by understanding the underlying principles, you are well-equipped to navigate the challenges of Suzuki couplings with 7-azaindoles.
References
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12871–12879. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]
-
Das, D., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457–2483. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
-
Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(10), 1353. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. [Link]
-
Fernandes, C., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
-
González-Vera, J. A., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2026. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
-
ResearchGate. (n.d.). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Fu, Z., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
Organic Chemistry Portal. (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. wwjmrd.com [wwjmrd.com]
- 18. reddit.com [reddit.com]
- 19. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation | MDPI [mdpi.com]
- 20. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]
- 21. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 22. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Alkylation of 1H-Pyrrolo[2,3-b]pyridines
Welcome to the technical support center for the N-alkylation of 1H-pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Regioselectivity - C3-Alkylation as a Major Side Product
Q: My reaction is yielding a significant amount of the C3-alkylated isomer along with my desired N-alkylated product. How can I improve the N1-selectivity?
A: This is a classic challenge in indole and azaindole chemistry. The C3 position of the 1H-pyrrolo[2,3-b]pyridine scaffold is inherently nucleophilic, often competing with the N1-nitrogen for the alkylating agent.[1][2] The key to favoring N-alkylation lies in modulating the nucleophilicity of the nitrogen atom and controlling the reaction conditions.
Expert Insight: The formation of the indolide anion is crucial. Incomplete deprotonation of the N-H bond can lead to a higher proportion of C3-alkylation.[2] Therefore, the choice of base and solvent system is paramount.
Troubleshooting Strategies:
-
Optimize the Base and Solvent System:
-
Classical Approach: The use of a strong, non-nucleophilic base is the most common strategy to ensure complete deprotonation of the pyrrole nitrogen. Sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is a standard choice that generally favors N-alkylation.[2] Potassium tert-butoxide (t-BuOK) is another effective strong base.[3]
-
Phase-Transfer Catalysis (PTC): For a greener and often milder approach, consider phase-transfer catalysis. This method uses inorganic bases like potassium hydroxide (KOH) or potassium carbonate (K2CO3) with a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) as the catalyst.[4] PTC can enhance the nucleophilicity of the azaindole anion in the organic phase, promoting N-alkylation.[4][5]
-
-
Control Reaction Temperature:
-
Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation. For instance, in some cases, increasing the temperature to 80 °C has resulted in complete N-alkylation.[2] However, this should be monitored carefully as it can also lead to other side reactions.
-
-
Consider the Alkylating Agent:
-
Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are more prone to reacting at the most nucleophilic site, which can be C3. If possible, using a less reactive alkylating agent might improve selectivity, though it may require more forcing conditions.
-
Workflow Diagram: Decision-Making for Improving N1-Selectivity
Caption: Troubleshooting flowchart for low N1-selectivity.
Issue 2: Low or No Conversion of Starting Material
Q: My N-alkylation reaction is sluggish, with a large amount of unreacted 7-azaindole remaining even after extended reaction times. What can I do to drive the reaction to completion?
A: Low conversion is often a result of insufficient activation of the nucleophile (the azaindole) or the electrophile (the alkylating agent), or poor solubility of the reactants.
Troubleshooting Strategies:
-
Re-evaluate Your Base:
-
If you are using a weaker base like K2CO3, it may not be strong enough to fully deprotonate the 7-azaindole, which has a pKa of approximately 16-17. Switching to a stronger base like NaH, KHMDS, or NaHMDS is a logical next step.[3]
-
Ensure your base is fresh and of high purity. Sodium hydride, for instance, can lose its activity if it has been exposed to moisture.
-
-
Solubility Issues:
-
The sodium or potassium salt of 7-azaindole can sometimes precipitate from the reaction mixture, especially in less polar solvents like THF, effectively halting the reaction.[6]
-
Switching to a more polar aprotic solvent like DMF or DMSO can improve the solubility of the azaindolide salt.
-
The addition of a catalytic amount of a crown ether, such as 18-crown-6, can help to solubilize the cation and free up the anion for reaction, particularly when using potassium bases.[7]
-
-
Increase Reaction Temperature:
-
Gently heating the reaction mixture can often overcome the activation energy barrier. Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition.
-
Issue 3: Formation of Dialkylated Byproducts
Q: I am observing the formation of a byproduct with a mass corresponding to the addition of two alkyl groups. How can I prevent this N,C-dialkylation?
A: Dialkylation typically involves the initial desired N-alkylation followed by a subsequent C3-alkylation. This is more common with highly reactive alkylating agents and when an excess of the electrophile is used.
Troubleshooting Strategies:
-
Control Stoichiometry:
-
Carefully control the stoichiometry of your alkylating agent. Use no more than 1.05-1.2 equivalents.[2]
-
Employ slow, dropwise addition of the alkylating agent to the solution of the deprotonated 7-azaindole. This maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second alkylation event.[2]
-
-
Lower the Reaction Temperature:
-
Once the azaindole is deprotonated, conduct the alkylation at a lower temperature (e.g., 0 °C or room temperature) to moderate the reactivity.
-
Alternative Protocols for Challenging N-Alkylations
Sometimes, the traditional SN2 approach with an alkyl halide is not suitable, especially for sterically hindered substrates or when using secondary alcohols as alkylating agents. In such cases, alternative methods can provide a more efficient route to the desired product.
The Mitsunobu Reaction: A Powerful Alternative
Q: My alkylating agent is a secondary alcohol, and the standard halide displacement reaction is not working. Is there a better way?
A: Absolutely. The Mitsunobu reaction is an excellent choice for the N-alkylation of azaindoles with primary and secondary alcohols.[8][9] This reaction proceeds via an alkoxyphosphonium salt intermediate and typically occurs with a clean inversion of stereochemistry at the alcohol's carbon center.[10]
Mechanism Overview:
-
Triphenylphosphine (PPh3) reacts with an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a phosphonium intermediate.[10]
-
The acidic N-H of the 7-azaindole protonates this intermediate.
-
The resulting azaindolide anion displaces the alcohol from the activated alkoxyphosphonium salt in an SN2 fashion.
Workflow Diagram: Mitsunobu Reaction
Caption: Reactants and products of the Mitsunobu reaction.
Table 1: Comparison of Common N-Alkylation Conditions
| Method | Typical Base/Reagent | Solvent | Temperature | Pros | Cons |
| Classical SN2 | NaH, KH, t-BuOK | DMF, THF | 0 °C to 80 °C | Widely applicable, cost-effective | Regioselectivity can be an issue, requires strong base |
| Phase-Transfer Catalysis | K2CO3, KOH, TBAB | Toluene, CH2Cl2 | RT to reflux | Milder conditions, greener solvents | May be slower, catalyst required |
| Mitsunobu Reaction | PPh3, DEAD/DIAD | THF, Dioxane | 0 °C to RT | Excellent for alcohols, stereoinversion | Stoichiometric byproducts, purification can be difficult |
| Buchwald-Hartwig | Pd catalyst, ligand, base | Toluene, Dioxane | High | Broad scope for N-arylation | Requires expensive catalyst/ligand, sensitive to air/moisture |
Detailed Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using NaH
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1H-pyrrolo[2,3-b]pyridine (1.0 equiv).
-
Add anhydrous DMF (or THF) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30-60 minutes, or until gas evolution ceases and the solution becomes homogeneous.
-
Add the alkylating agent (alkyl halide, 1.1 equiv) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous NH4Cl at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation via Mitsunobu Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere, add 1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired alcohol (1.2 equiv), and triphenylphosphine (1.5 equiv).
-
Add anhydrous THF (or dioxane) to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equiv) dropwise via syringe over 10-15 minutes. An exothermic reaction is often observed.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue, containing triphenylphosphine oxide and the hydrazide byproduct, can be challenging to purify. Purification is typically achieved by flash column chromatography. Pre-treating the crude mixture by dissolving it in a minimal amount of dichloromethane and adding hexanes to precipitate some of the triphenylphosphine oxide can be beneficial.
Purification Challenges
Q: The purification of my N-alkylated product is difficult, especially after a Mitsunobu reaction. Any tips?
A: Purification is a common hurdle.
-
For standard alkylations: If your product is basic, an acid-base extraction can be effective. Dissolve the crude material in an organic solvent and extract with dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer with NaOH or Na2CO3 and re-extract your product back into an organic solvent. This removes neutral impurities.
-
For Mitsunobu reactions: The main byproducts are triphenylphosphine oxide (Ph3P=O) and the dialkyl hydrazodicarboxylate.
-
Chromatography: A well-chosen solvent system for column chromatography is the most reliable method. Often, a gradient elution from hexanes to ethyl acetate is effective.
-
Precipitation: As mentioned in the protocol, Ph3P=O can sometimes be partially removed by precipitation from a nonpolar solvent like hexanes or diethyl ether.
-
Polymer-supported reagents: Using polymer-supported triphenylphosphine can simplify purification, as the phosphine oxide byproduct can be removed by simple filtration.[9]
-
References
- Protocols for N-Arylation of the 4-Azaindole Scaffold: Applic
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. Molecules. [Link]
-
CuI/DMAP-Catalyzed Oxidative Alkynylation of 7-Azaindoles: Synthetic Scope and Mechanistic Studies. Chemistry – An Asian Journal. [Link]
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Angewandte Chemie. [Link]
-
Selective N7 Alkylation of 7-Azaindazoles. ResearchGate. [Link]
-
Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]
-
N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. [Link]
-
Mitsunobu Reaction - Common Conditions. Organic Chemistry Portal. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules. [Link]
-
Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Phase Transfer Catalysis. ACS Green Chemistry Institute. [Link]
-
Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles. Angewandte Chemie International Edition. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. PubMed. [Link]
-
Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Chemistry Portal. [Link]
-
Industrial Phase-Transfer Catalysis. PTC Organics. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Traditional Strong and Hindered Bases [sigmaaldrich.com]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. phasetransfer.com [phasetransfer.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 10. Mitsunobu Reaction [organic-chemistry.org]
Technical Support Center: Managing Regioselectivity in the Functionalization of the Pyrrolo[2,3-b]pyridine Core
Welcome to the technical support center for the regioselective functionalization of the pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This bicyclic heterocycle is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2] Its electronic nature, however, presents unique and often frustrating challenges in controlling the site of chemical modification. This guide is designed to provide researchers, medicinal chemists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently encountered problems in the laboratory.
The inherent reactivity of the 7-azaindole core is complex. The pyrrole ring is electron-rich and susceptible to electrophilic attack, while the pyridine ring is electron-deficient. This dichotomy governs the molecule's reactivity and is the root of many regioselectivity challenges. This guide will dissect these issues in a logical, problem-oriented format, explaining the "why" behind the "how" to empower you to make informed decisions in your synthetic campaigns.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: N-Functionalization (Alkylation, Arylation, Acylation)
The pyrrolo[2,3-b]pyridine core possesses two nitrogen atoms, N1 in the pyrrole ring and N7 in the pyridine ring, both of which can be functionalized. Achieving selectivity between these two sites is a common initial hurdle.
Question 1: My N-alkylation reaction is giving me a mixture of N1 and N7 isomers. How can I selectively alkylate the N1 position?
Answer: This is a classic regioselectivity problem rooted in the differential nucleophilicity and acidity of the two nitrogen atoms. Under basic conditions, the N1 proton is more acidic and is preferentially deprotonated, leading to the thermodynamically favored N1-alkylated product. However, under neutral or acidic conditions, the more nucleophilic N7 atom can be alkylated, leading to the kinetically favored product.[3]
Troubleshooting Flowchart for N1-Selectivity Issues
Caption: General workflow for C2-functionalization.
Key Considerations for C2-Directed Metalation:
-
Choice of Directing Group (DG): A carbamoyl group is highly effective. [1][4]The choice of DG can be critical and may require optimization.
-
Base and Conditions: Lithium diisopropylamide (LDA) is a common choice. [5]Reactions are performed at low temperatures (-78 °C) in an anhydrous ethereal solvent like THF to prevent side reactions.
-
Electrophile: A wide range of electrophiles can be used, allowing for the introduction of halogens, silyl groups, alkyl groups (via aldehydes/ketones), and more.
Example Protocol for C2-Iodination:
-
Protection: Protect the N1 position of 7-azaindole with a suitable directing group (e.g., diisopropylcarbamoyl chloride).
-
Metalation: Dissolve the N1-protected 7-azaindole in anhydrous THF and cool to -78 °C. Add LDA (2.2 equivalents) dropwise and stir for 1 hour. [5]3. Quench: Add a solution of iodine (I₂) in THF dropwise at -78 °C.
-
Warm & Workup: Allow the reaction to warm to room temperature overnight. Quench with saturated aqueous Na₂S₂O₃ and proceed with extraction and purification.
Section 3: C-H Functionalization of the Pyridine Ring (C4, C5, C6)
Functionalizing the electron-deficient pyridine ring is challenging and typically requires transition-metal-catalyzed C-H activation or the use of pre-functionalized starting materials (e.g., halo-azaindoles).
Question 4: I am attempting a Palladium-catalyzed C-H arylation on an unprotected 7-azaindole, but I'm getting a complex mixture of products. What's going wrong?
Answer: Unprotected 7-azaindole presents multiple potential C-H activation sites (C2, C3, C4, C5, C6) and two reactive N-H bonds. This leads to poor selectivity in many cross-coupling reactions. The key to success is often a combination of a directing group and carefully chosen catalytic conditions.
Troubleshooting Poor Regioselectivity in Pyridine Ring C-H Arylation:
| Problem | Likely Cause | Suggested Solution | Authoritative Source |
| Mixture of Isomers | Multiple C-H bonds have similar reactivity. N-H bond can interfere with the catalyst. | Install a directing group at N1. A pivaloyl or pyrimidyl group can direct activation to the C6 position. | Snieckus, V. et al. [1][4] |
| Low Conversion | Catalyst deactivation or poor C-H activation. | Screen different ligands (e.g., phosphine-based like SPhos) and oxidants (e.g., Ag₂CO₃). Consider using a more reactive coupling partner like an aryl iodide instead of a bromide or chloride. | Daugulis, O. et al. |
| C4 Functionalization Fails | The C4 position is sterically hindered and electronically deactivated, making it a particularly difficult site to functionalize. | Use a transient directing group like glycine in combination with a C3-formyl group to direct Pd-catalysis to the C4 position. [6] | Volla, C. M. R. et al. [6] |
| C6 Arylation | Need for specific C6 functionalization. | Convert the 7-azaindole to its N-oxide. The N-oxide activates the pyridine ring, facilitating Pd-catalyzed direct arylation at the C6 position. [6] | Fagnou, K. et al. [6] |
Section 4: Metal-Catalyzed Cross-Coupling of Halo-7-Azaindoles
When C-H activation fails or is not feasible, using a pre-halogenated 7-azaindole is a robust alternative. However, regioselectivity can still be an issue with di- or poly-halogenated substrates.
Question 5: I have a 3-iodo-6-chloro-7-azaindole. My Suzuki coupling is reacting at both positions. How can I selectively couple at the C3-iodo position?
Answer: This is a problem of chemoselectivity. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the C-X bond is the selectivity-determining step. Generally, the reactivity order is C-I > C-OTf > C-Br >> C-Cl. [7]You can exploit this reactivity difference to achieve selective coupling.
Strategy for Selective Suzuki Coupling:
-
Catalyst System: Use a catalyst system known for its high activity at lower temperatures. A combination of a palladium source like Pd₂(dba)₃ and a sterically demanding biarylphosphine ligand (e.g., SPhos, XPhos) is a good starting point. [8][9]2. Reaction Temperature: Start the reaction at a lower temperature (e.g., 60 °C). The more reactive C-I bond should undergo oxidative addition preferentially. [8][9]3. Monitoring: Carefully monitor the reaction by LC-MS. Once the starting material is consumed and the mono-coupled product is formed, you can stop the reaction.
-
One-Pot Di-arylation (If Desired): If you wish to couple a different aryl group at the C6 position, you can do so in a one-pot fashion. After the first coupling is complete, add the second boronic acid and a fresh portion of catalyst and ligand, then increase the temperature (e.g., 110 °C) to facilitate the coupling at the less reactive C-Cl bond. [8][9] Decision Tree for Cross-Coupling on Polyhalogenated Systems
Caption: Strategy for selective cross-coupling.
II. Characterization & Isomer Differentiation
Question 6: I've performed a reaction and obtained a single product, but I'm unsure of the regiochemistry. How can I definitively determine the position of substitution?
Answer: Unambiguous structure determination is critical. A combination of spectroscopic techniques is the most powerful approach.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is your most important tool.
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic. For example, functionalization at C3 will result in the loss of the C3-H signal and may simplify the splitting patterns of the remaining protons.
-
¹³C NMR: The chemical shift of the carbon atom bearing the new substituent will change significantly. DEPT-135 experiments can confirm the number of attached protons for each carbon.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for definitive proof.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (e.g., H4-H5, H5-H6).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away. For example, observing a correlation from the N1-H to both C2 and C7a can help anchor your assignments. A correlation from a substituent's protons to a specific carbon on the azaindole ring provides definitive proof of the connection point.
-
-
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): NOE provides through-space correlations between protons that are close to each other, which is invaluable for determining regiochemistry. For instance, an NOE between a substituent on N1 and the proton at C2 would confirm the substituent's location.
-
X-Ray Crystallography: If you can grow a suitable single crystal of your compound, X-ray diffraction provides an unambiguous 3D structure and is considered the "gold standard" for structure proof. [9] By systematically applying these troubleshooting guides and analytical methods, researchers can more effectively navigate the complexities of 7-azaindole functionalization and accelerate the development of novel molecules for scientific discovery.
References
-
Dalziel, M. E., Patel, J. J., Kaye, M. K., Cosman, J. L., Kitching, M. O., & Snieckus, V. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313–7317. [Link]
-
ResearchGate. (n.d.). Selective N7 Alkylation of 7-Azaindazoles. Request PDF. [Link]
-
ResearchGate. (n.d.). Regioseletive C–H functionalization of 7-azaindoles. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for C−H functionalization of 7‐azaindoles and anthranil..[10] [Link]
-
MDPI. (2022). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 27(21), 7247. [Link]
-
Dalziel, M. E., Patel, J. J., Kaye, M. K., Cosman, J. L., Kitching, M. O., & Snieckus, V. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313–7317. [Link]
-
Das, P., & Laha, J. K. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(74), 10837-10853. [Link]
-
National Institutes of Health. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(16), 4949. [Link]
-
ResearchGate. (n.d.). Regioselective synthesis of C2‐substituted 7‐azaindoles. Reactions were.... [Link]
-
Semantic Scholar. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Synlett, 30(20), 2223-2227. [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Request PDF. [Link]
-
ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-495. [Link]
-
National Institutes of Health. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8567–8577. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131. [Link]
-
ACS Publications. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8567–8577. [Link]
-
Baran Laboratory, Scripps Research. (n.d.). Haloselectivity of Heterocycles. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. baranlab.org [baranlab.org]
- 8. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Stability of Iodinated Pyrrolopyridines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for iodinated pyrrolopyridines. As a Senior Application Scientist, I've designed this guide to address the nuanced stability challenges you may encounter when working with these versatile but sometimes delicate heterocyclic compounds. This resource is structured to provide not just procedural guidance, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.
The pyrrolopyridine scaffold, also known as azaindole, is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1] The introduction of an iodine atom provides a crucial handle for further functionalization through various cross-coupling reactions.[2][3][4] However, the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring can lead to unexpected reactivity and stability issues.[1] This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the handling and characteristics of iodinated pyrrolopyridines.
Q1: Why is my iodinated pyrrolopyridine compound turning a different color upon storage?
A1: Discoloration, often yellowing or browning, is a common indicator of decomposition. Aromatic iodides can be sensitive to light, heat, and air.[5] Exposure to light, particularly UV wavelengths, can initiate radical reactions leading to deiodination or polymerization.[5][6] It is crucial to store these compounds in amber vials, under an inert atmosphere (argon or nitrogen), and preferably at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation.
Q2: Are there specific solvents or reagents that are known to be incompatible with iodinated pyrrolopyridines?
A2: Yes, certain conditions should be approached with caution. Strong acids can lead to protonation of the pyridine nitrogen, altering the electronic properties and potentially promoting undesired side reactions.[4] Similarly, strong bases, especially at elevated temperatures, can promote decomposition pathways. While many cross-coupling reactions require a base, the choice of base is critical and will be discussed in the troubleshooting section. Additionally, some nitrile solvents at high temperatures in the presence of certain catalysts can potentially lead to side reactions.[7]
Q3: Is there a difference in stability between the various iodinated pyrrolopyridine isomers (e.g., 4-, 5-, 6-, or 7-azaindole)?
A3: The position of the nitrogen atom in the pyridine ring significantly influences the electronic properties and, consequently, the stability and reactivity of the molecule.[3] For instance, the electron-withdrawing effect of the pyridine nitrogen can make certain positions on the pyrrole or pyridine ring more susceptible to nucleophilic attack or deiodination. While a comprehensive stability ranking is substrate-dependent, it's a critical factor to consider when observing unexpected reactivity.
Troubleshooting Guide: Common Reaction Issues
This section provides a problem-and-solution framework for specific challenges encountered during common synthetic transformations of iodinated pyrrolopyridines.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
You've set up your cross-coupling reaction with your iodinated pyrrolopyridine, but the desired product is forming in low yield or not at all.
Potential Cause 1: Catalyst Inactivation
-
Explanation: Palladium(0) catalysts are sensitive to oxygen.[8] Inadequate degassing of solvents and reagents can lead to the oxidation of the active catalyst, halting the catalytic cycle.
-
Solution:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods such as sparging with an inert gas (argon or nitrogen) for an extended period, or by subjecting them to several freeze-pump-thaw cycles.[7]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[8]
-
Fresh Catalyst: Use a fresh bottle of palladium catalyst or a recently prepared pre-catalyst, as prolonged storage can lead to gradual deactivation.[5]
-
Potential Cause 2: Deiodination of the Starting Material
-
Explanation: A frequent side reaction is the replacement of the iodine atom with a hydrogen atom, a process known as proto-deiodination. This can be mediated by the palladium catalyst in the presence of a proton source (e.g., water, alcohol, or even trace acidic impurities).
-
Solution:
-
Anhydrous Conditions: While some Suzuki couplings benefit from aqueous bases, if deiodination is significant, switching to a strictly anhydrous solvent and base combination can be beneficial.[9]
-
Choice of Base: Use a non-nucleophilic, anhydrous base. For instance, in some cases, potassium phosphate (K₃PO₄) is preferred over carbonate or hydroxide bases.[10]
-
Temperature Control: Lowering the reaction temperature may slow down the rate of deiodination relative to the desired cross-coupling.
-
Potential Cause 3: N-H Reactivity in Unprotected Pyrrolopyridines
-
Explanation: The N-H proton of the pyrrole ring is acidic and can interfere with the reaction. It can react with the base or organometallic intermediates, and in some cases, the unprotected N-H can inhibit the catalytic cycle.[11]
-
Solution:
-
N-Protection: Protecting the pyrrole nitrogen with a suitable group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent these side reactions and often improves solubility and yield.[12][13] The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.
-
Troubleshooting Flowchart for Cross-Coupling Reactions
Caption: A step-by-step troubleshooting workflow for low-yield cross-coupling reactions.
Issue 2: Decomposition During Lithiation
Directed ortho-metalation (DoM) is a powerful tool for functionalizing the pyrrolopyridine core, but the lithiated intermediates can be unstable.
Potential Cause: Instability of the Lithiated Intermediate
-
Explanation: The lithiated pyrrolopyridine species can be unstable, especially at temperatures above -78 °C. This instability can lead to decomposition or rearrangement pathways before the electrophile can be added.[12]
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature at or below -78 °C throughout the lithiation and quenching steps.
-
Use of Additives: Additives like bis(2-dimethylaminoethyl)ether (BDMAE) can chelate the lithium cation, increasing the stability of the lithiated intermediate and improving yields.[12][14]
-
Rapid Quenching: Add the electrophile as quickly as possible once lithiation is complete to trap the intermediate before it has a chance to decompose.
-
Issue 3: Photostability Issues During Reaction or Workup
Your reaction appears to be proceeding cleanly by TLC or LC-MS, but you observe significant decomposition during workup or purification.
Potential Cause: Light-Induced Degradation
-
Explanation: Aromatic iodides can be photolabile.[5] Exposure to ambient laboratory light, especially for extended periods during aqueous workup or column chromatography, can cause degradation. The ICH Q1B guideline provides a framework for assessing photostability.[15][16]
-
Solution:
-
Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil.[17]
-
Minimize Exposure During Workup: Perform extractions and other workup procedures away from direct light sources.
-
Rapid Purification: Minimize the time the compound spends on the chromatography column. In some cases, using a faster purification technique like flash chromatography over gravity chromatography can be beneficial. Consider deactivating silica gel with a small amount of a neutral amine (like triethylamine) in the eluent to prevent on-column degradation.[5]
-
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol serves as a starting point and may require optimization for specific substrates.
-
Reagent Preparation: In an oven-dried Schlenk flask, combine the iodinated pyrrolopyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, 4:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.[8]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5][8]
Data Summary: Recommended Conditions for Common Cross-Coupling Reactions
| Reaction | Typical Catalyst/Ligand | Typical Base | Typical Solvent(s) | Key Considerations |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald pre-catalysts[7] | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | Deiodination risk; N-H protection may be needed.[9] |
| Sonogashira | PdCl₂(PPh₃)₂, CuI (co-catalyst)[3] | Et₃N, DIPEA | THF, DMF | Copper-free versions exist; N-H protection often improves yield.[13][18] |
| Buchwald-Hartwig | Pd₂(dba)₃ with ligands like XPhos, BINAP[19][20] | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Ligand choice is crucial; can be sensitive to functional groups.[21] |
Diagram of Key Stability Factors
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. database.ich.org [database.ich.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. q1scientific.com [q1scientific.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. research.rug.nl [research.rug.nl]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine for preclinical studies. The content is structured to address common experimental challenges through detailed protocols, troubleshooting guides, and frequently asked questions.
Overview of the Synthetic Strategy
This compound is a key heterocyclic building block, often utilized in the development of kinase inhibitors and other targeted therapeutics.[1] Its synthesis for preclinical evaluation requires a robust, scalable, and reproducible process. The most direct synthetic route involves a two-step electrophilic halogenation of the commercially available 6-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 6-methyl-7-azaindole).
The strategic approach is as follows:
-
Regioselective Chlorination: The first step is the chlorination of the 6-methyl-7-azaindole core at the C-5 position of the pyridine ring. This position is activated towards electrophilic substitution.
-
Regioselective Iodination: The second step involves the iodination of the resulting 5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine at the C-3 position of the electron-rich pyrrole ring. This position is the most nucleophilic site on the azaindole scaffold, allowing for high regioselectivity.[2][3]
Overall Synthesis Workflow
Caption: High-level workflow for the two-step synthesis of the target compound.
Detailed Experimental Protocols
These protocols are designed as a starting point for laboratory-scale synthesis and can be adapted for scale-up with appropriate engineering controls.
Protocol 1: Synthesis of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
This procedure details the regioselective chlorination of the starting material. The use of N-Chlorosuccinimide (NCS) in a suitable solvent is a common and effective method.
Reaction Scheme:
(A proper chemical structure image would be placed here in a real document)
Materials:
-
6-Methyl-1H-pyrrolo[2,3-b]pyridine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous acetonitrile (10-20 mL per gram of starting material).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add N-Chlorosuccinimide (NCS) (1.05-1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Once complete, quench the reaction by adding water (10 mL).
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between ethyl acetate (EtOAc) and water. Extract the aqueous layer twice more with EtOAc.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine as a solid.
Protocol 2: Synthesis of this compound
This protocol describes the C-3 iodination of the chloro-intermediate. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this transformation.[4]
Reaction Scheme:
(A proper chemical structure image would be placed here in a real document)
Materials:
-
5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
-
N-Iodosuccinimide (NIS)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel protected from light, dissolve 5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF (10-15 mL per gram).
-
Cool the solution to 0 °C.
-
Add N-Iodosuccinimide (NIS) (1.1-1.2 eq) in one portion.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and EtOAc.
-
Extract the aqueous phase three times with EtOAc.
-
Combine the organic extracts and wash them twice with saturated aqueous Na₂S₂O₃ to quench any remaining iodine, followed by washes with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash chromatography to afford the final product, this compound.[5]
Summary of Typical Reaction Parameters
| Parameter | Step 1: Chlorination | Step 2: Iodination |
| Starting Material | 6-Methyl-1H-pyrrolo[2,3-b]pyridine | 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine |
| Reagent | N-Chlorosuccinimide (NCS) | N-Iodosuccinimide (NIS) |
| Equivalents | 1.05 - 1.1 eq | 1.1 - 1.2 eq |
| Solvent | Acetonitrile (MeCN) | DMF or Acetonitrile |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |
| Typical Yield | 75 - 90% | 80 - 95% |
| Purity (Post-Purification) | >98% (by HPLC) | >98% (by HPLC) |
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.
Issue 1: Low or Inconsistent Yield in C-5 Chlorination
Question: My yield for the synthesis of 5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine is consistently below 60%, and sometimes I see multiple chlorinated products. What's going wrong?
Answer: This is a common issue often related to reaction control and the reactivity of the azaindole core.
-
Cause 1: Over-chlorination (Di-chlorination). The product is still susceptible to further electrophilic substitution. Using a larger excess of NCS or running the reaction for too long can lead to di-chlorinated species.
-
Solution: Carefully control the stoichiometry of NCS to 1.05 equivalents. Add the NCS portion-wise at 0 °C to maintain control over the reaction exotherm and local concentration. Monitor the reaction closely by LC-MS and stop it as soon as the starting material is consumed.
-
-
Cause 2: Competing Side Reactions. The pyrrole ring can also react with NCS, though it is less favored than the C-5 position of the pyridine ring in this specific scaffold.
-
Solution: The choice of solvent can influence selectivity. Acetonitrile or DCM are generally good choices. Performing the reaction at a lower temperature (0 °C) enhances the kinetic selectivity for the C-5 position.
-
-
Cause 3: Incomplete Reaction. Insufficient NCS or deactivation of the reagent can lead to a stalled reaction.
-
Solution: Ensure your NCS is of high purity and dry. If the reaction stalls, a small additional charge of NCS (0.05 eq) can be added, but monitor carefully to avoid over-reaction.
-
Issue 2: Poor Regioselectivity or Low Yield During C-3 Iodination
Question: During the iodination step, I'm getting a mixture of products, including what appears to be di-iodinated material and unreacted starting material. How can I improve the C-3 selectivity and yield?
Answer: Achieving high regioselectivity at the C-3 position is crucial and depends heavily on the reaction conditions. The C-3 position is highly activated, making the reaction fast and sometimes difficult to control.[6]
-
Cause 1: Di-iodination or Other Isomers. The high reactivity of the pyrrole ring can lead to the formation of di-iodinated byproducts if conditions are too harsh or the stoichiometry is off.
-
Solution: Use a mild iodinating agent like NIS. Avoid more reactive systems like I₂/HNO₃ unless absolutely necessary. Control the stoichiometry of NIS carefully (1.1 eq is often sufficient). The reaction is often fast, even at room temperature; perform it at 0 °C to improve control and selectivity.
-
-
Cause 2: Product Instability. Iodo-heterocycles can be sensitive to light and acid.[7]
-
Solution: Protect the reaction from light by wrapping the flask in aluminum foil. Ensure the workup is performed promptly after the reaction is complete. Washing with a mild base (e.g., NaHCO₃ solution) can neutralize any acidic byproducts.
-
-
Cause 3: Inefficient Quenching. Residual iodine or electrophilic species can cause product degradation during workup and purification.
-
Solution: Always include a wash with aqueous sodium thiosulfate (Na₂S₂O₃) during the workup. This step is critical for removing excess iodine and ensuring the stability of the final compound.
-
Troubleshooting Decision Tree: Low Iodination Yield
Caption: A decision tree for troubleshooting low yields in the C-3 iodination step.
Issue 3: Challenges in Scaling Up to Preclinical Quantities
Question: I have a good procedure on a 1-gram scale, but when I tried to scale up to 50 grams, I experienced a runaway exotherm and the purity was poor. What should I consider for a safe and effective scale-up?
Answer: Scaling up synthesis from bench to preclinical quantities introduces new challenges related to heat transfer, mass transfer, and safety.[8][9]
-
Challenge 1: Heat Management. Both chlorination and iodination are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. A runaway exotherm can lead to side reactions, product degradation, and significant safety hazards.
-
Solution: Use a jacketed reactor with controlled cooling. Implement slow, subsurface addition of the halogenating agent via an addition funnel or pump to control the rate of reaction and heat generation. Monitor the internal temperature continuously with a probe.
-
-
Challenge 2: Mixing and Mass Transfer. Inefficient mixing can create "hot spots" where the reagent concentration is high, leading to side products.
-
Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar to ensure efficient mixing in larger volumes. The geometry of the reactor and stirrer should be chosen to promote good turnover.
-
-
Challenge 3: Purification. Purifying large quantities of material via column chromatography is inefficient and costly.
-
Solution: Develop a robust crystallization or recrystallization procedure for both the intermediate and the final product. This is the most effective method for large-scale purification. Experiment with different solvent systems (e.g., IPA/water, EtOAc/heptane) on a small scale to find optimal conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis? A: Both NCS and NIS are strong oxidizers and irritants. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. The reactions can be exothermic, especially on a larger scale, so proper temperature control is essential.
Q2: How can I definitively confirm the regiochemistry of the final product? A: The substitution pattern can be confirmed using 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the proton at C-2 and the carbon at C-3 (now substituted with iodine, so the signal will be absent or shifted), and between the proton at C-4 and the carbons at C-5 and C-6. Nuclear Overhauser Effect (NOE) experiments can also be used to show through-space correlations that confirm the structure.
Q3: What are the best storage conditions for the final iodo-compound? A: this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., in an amber vial backfilled with argon or nitrogen). Iodo-aromatic compounds can be light-sensitive and may slowly decompose over time if not stored properly.[7]
Q4: Are there alternative synthetic routes? A: Yes, other routes exist, such as building the pyrrole ring onto a pre-functionalized pyridine core (e.g., via a Larock indole synthesis), but the post-modification of the 7-azaindole scaffold described here is generally the most direct and common approach for this specific compound.
Characterization Workflow
Caption: Recommended workflow for the analytical characterization of the final product.
References
-
Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, 23(3), 3–10.
-
De Gruyter. (n.d.). Scalable synthesis and properties of 7-methyl-4-azaindole. ResearchGate.
-
Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate.
-
Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes.
-
ACS Publications. (n.d.). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry.
-
Google Patents. (n.d.). Preparation method for 4-substituted-7-azaindole. CN102746295A.
-
Indian Journal of Pharmaceutical Education and Research. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors.
-
NIH. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
-
Sigma-Aldrich. (n.d.). 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine.
-
Sigma-Aldrich. (n.d.). 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde.
-
NIH. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
-
Google Patents. (n.d.). A process for preparing halogenated azaindole compounds using pybrop. WO2016100651A1.
-
NIH. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
-
Amerigo Scientific. (n.d.). 5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.
-
ResearchGate. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
-
BenchChem. (n.d.). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.
-
Semantic Scholar. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole.
-
CORE. (2013). Synthesis of pyrrolo[3,2-a]phenazines from 5-nitroindoles and anilines.
-
Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors.
-
Matrix Scientific. (n.d.). Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.
-
MDPI. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy.
-
NIH. (n.d.). An Update on the Synthesis of Pyrrolo[8][10]benzodiazepines. PubMed Central.
-
BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 3-Iodo-6-methylpyridazine.
-
ACS Publications. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters.
-
Sigma-Aldrich. (n.d.). 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine.
-
Royal Society of Chemistry. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications.
-
MDPI. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
-
Echemi. (n.d.). 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine.
-
Sigma-Aldrich. (n.d.). 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine.
-
Sigma-Aldrich. (n.d.). 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde.
-
Sigma-Aldrich. (n.d.). 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine.
-
Sigma-Aldrich. (n.d.). (5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol.
-
VSNCHEM. (n.d.). VP13336 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde.
-
Pipzine Chemicals. (n.d.). 3-Iodo-1H-pyrrolo[2,3-b]pyridine.
-
BenchChem. (n.d.). An In-depth Technical Guide to 3-Chloro-5-iodoaniline: Commercial Availability, Purity, and Applications in Drug Discovery.
-
NIH. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. PubMed Central.
-
PubMed. (2015). Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides.
-
PubChem. (n.d.). 5-Azaindole.
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. 3-Iodo-1H-pyrrolo[2,3-b]pyridine Chemical Properties, Uses, Safety, Supplier in China | High Purity Pharmaceutical Intermediate | Reliable Manufacturer & Exporter [pipzine-chem.com]
- 8. Optimization and Scaling up of the Azaindole Derivatives Synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
Comparing the efficacy of 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine-based inhibitors
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry. Its unique structure facilitates critical hydrogen bonding within the ATP-binding sites of various kinases, making it a cornerstone for the development of targeted inhibitors. While the specific query for "5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine-based inhibitors" did not yield sufficient public data for a dedicated guide, this document will provide a comprehensive comparison of well-characterized inhibitors built upon the broader and highly significant 1H-pyrrolo[2,3-b]pyridine core.
This guide is intended for researchers, scientists, and drug development professionals. We will delve into the efficacy of representative inhibitors targeting diverse kinases, including NADPH Oxidase 2 (NOX2), Cyclin-Dependent Kinase 8 (CDK8), and Glycogen Synthase Kinase 3β (GSK-3β). By examining the experimental data and the underlying biological rationale, this guide aims to provide valuable insights for the selection and development of next-generation kinase inhibitors.
Comparative Efficacy of Selected 1H-Pyrrolo[2,3-b]pyridine-Based Inhibitors
The therapeutic potential of kinase inhibitors is intrinsically linked to their potency and selectivity. The following table summarizes the in vitro efficacy of selected 1H-pyrrolo[2,3-b]pyridine-based inhibitors against their respective targets.
| Inhibitor Name/Code | Target Kinase | IC50 | Cell-Based Assay | Source |
| GSK2795039 | NADPH Oxidase 2 (NOX2) | ~180 nM (cell-free) | pIC50 of 6.74 in PMA-stimulated HL60 cells | [1][2][3] |
| NCATS-SM7270 | NADPH Oxidase 2 (NOX2) | 4.09 µM | Inhibition of NOX2 in primary human neutrophils | [4][5][6] |
| Compound 22 | Cyclin-Dependent Kinase 8 (CDK8) | 48.6 nM | Inhibition of tumor growth in CRC xenografts | [7] |
| S01 | Glycogen Synthase Kinase 3β (GSK-3β) | 0.35 nM | Increased p-GSK-3β-Ser9 in SH-SY5Y cells | [8] |
Note: IC50 values can vary depending on the specific assay conditions. pIC50 is the negative logarithm of the IC50 value.
In-Depth Analysis of Inhibitor Classes
NADPH Oxidase 2 (NOX2) Inhibitors: Targeting Neuroinflammation and Oxidative Stress
NOX2 is a key enzyme in the production of reactive oxygen species (ROS) and plays a critical role in both host defense and the pathophysiology of inflammatory diseases and neurodegeneration.[9][10][11] The 1H-pyrrolo[2,3-b]pyridine scaffold has yielded potent NOX2 inhibitors.
-
GSK2795039 and its optimized analogue NCATS-SM7270 are prime examples.[1][5] While GSK2795039 demonstrates high potency in cell-free assays, NCATS-SM7270 was developed to have improved specificity.[5][6] In cellular assays with primary human neutrophils, both compounds show comparable inhibitory activity.[12] The choice between these inhibitors may depend on the specific experimental context, with NCATS-SM7270 being preferable where off-target effects are a significant concern.
The signaling pathway below illustrates the central role of NOX2 in generating ROS, a process that is a key target for these inhibitors.
Caption: Simplified NOX2 Signaling Pathway.
CDK8 Inhibitors: A Strategy for Colorectal Cancer
CDK8 is a component of the Mediator complex and plays a crucial role in regulating transcription.[13] Its dysregulation has been implicated in various cancers, including colorectal cancer (CRC).[7]
-
Compound 22 , a novel 1H-pyrrolo[2,3-b]pyridine derivative, has emerged as a potent and selective type II CDK8 inhibitor.[7] With a nanomolar IC50, it effectively inhibits tumor growth in CRC xenograft models. Its mechanism of action involves the indirect inhibition of β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway.[7]
The following diagram illustrates the WNT/β-catenin signaling pathway and the point of intervention for CDK8 inhibitors.
Caption: WNT/β-catenin Signaling and CDK8.
GSK-3β Inhibitors: A Potential Therapeutic Avenue for Alzheimer's Disease
GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is a key factor in the pathology of Alzheimer's disease (AD).[7][14][15] It is involved in the hyperphosphorylation of tau protein, a hallmark of AD.[16][17]
-
S01 , a rationally designed 1H-pyrrolo[2,3-b]pyridine-based compound, is a highly potent GSK-3β inhibitor with a sub-nanomolar IC50.[8] In cellular models, S01 effectively increases the inhibitory phosphorylation of GSK-3β at serine 9 and reduces tau phosphorylation.[8] These findings highlight the potential of this class of inhibitors for the treatment of neurodegenerative diseases like AD.
The diagram below depicts the role of GSK-3β in tau phosphorylation, a critical event in the progression of Alzheimer's disease.
Caption: GSK-3β Signaling in Alzheimer's Disease.
Experimental Protocols
To ensure the reproducibility and validity of the efficacy data presented, this section provides an overview of the key experimental workflows used to characterize these inhibitors.
Workflow for In Vitro Kinase Inhibition Assay
This generalized protocol is applicable to both CDK8 and GSK-3β kinase assays, with specific components such as the kinase, substrate, and buffer system being tailored to the target of interest.
Caption: General workflow for an in vitro kinase assay.
Step-by-Step Methodology:
-
Inhibitor Preparation: A serial dilution of the 1H-pyrrolo[2,3-b]pyridine-based inhibitor is prepared in an appropriate buffer, typically containing a small percentage of DMSO to ensure solubility.
-
Reaction Setup: The assay is performed in a microplate format. The inhibitor dilutions are added to the wells, followed by the purified kinase enzyme.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture containing the specific substrate for the kinase and adenosine triphosphate (ATP).
-
Incubation: The reaction plate is incubated at a controlled temperature for a defined period to allow for substrate phosphorylation.
-
Signal Detection: The reaction is stopped, and the amount of product formed (or ATP consumed) is quantified. Luminescence-based assays, such as ADP-Glo™, are commonly used, where the amount of ADP produced is converted into a light signal.[18][19][20]
-
Data Analysis: The luminescence signal is measured using a plate reader. The data is then plotted as a dose-response curve to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Protocol for Cellular NADPH Oxidase (NOX) Activity Assay
This protocol outlines a common method for measuring NOX activity in a cellular context, for instance, in phorbol 12-myristate 13-acetate (PMA)-stimulated HL-60 cells.[21]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Cells (e.g., differentiated HL-60 or primary neutrophils) are cultured and pre-incubated with various concentrations of the NOX inhibitor (e.g., GSK2795039 or NCATS-SM7270).
-
Stimulation: The cells are then stimulated with an agent like PMA to activate the NOX2 enzyme complex.
-
ROS Detection: The production of reactive oxygen species (ROS) is measured using a chemiluminescent or fluorescent probe. For example, luminol in the presence of horseradish peroxidase (HRP) can be used to generate a light signal proportional to the amount of ROS produced.[21]
-
Measurement: The luminescence is measured over time using a microplate reader.
-
Data Analysis: The rate of ROS production is calculated, and the data is used to generate dose-response curves and determine the IC50 of the inhibitor in a cellular environment.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile and highly valuable starting point for the design of potent and selective kinase inhibitors. The examples discussed in this guide, targeting NOX2, CDK8, and GSK-3β, demonstrate the broad therapeutic potential of this chemical class. The efficacy data, coupled with a clear understanding of the underlying signaling pathways and robust experimental protocols, provides a solid foundation for researchers in the field of drug discovery and development to build upon. As our understanding of the complex roles of kinases in disease continues to grow, we can anticipate the development of even more refined and effective 1H-pyrrolo[2,3-b]pyridine-based inhibitors for a range of clinical applications.
References
- Current time information in Fulton County, US. (n.d.). Google.
- Avila, J., et al. (2013). GSK-3β, a pivotal kinase in Alzheimer disease. Frontiers in Aging Neuroscience, 5, 28.
- Zhan, T., Rindtorff, N., & Boutros, M. (2017). Wnt/β-catenin signaling: components, mechanisms, and diseases. Genes & Development, 31(9), 844-862.
-
Wnt/β-catenin signaling pathway mechanism. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Wnt/β-Catenin Signaling Pathway: A Comprehensive Overview. (2025). The Science Notes. Retrieved January 18, 2026, from [Link]
-
Wnt signaling pathway. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
- Yan, Y. Y., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095–12123.
-
Chemi-Verse™ CDK8/Cyclin C Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 18, 2026, from [Link]
- Xun, Q. Q., et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. RSC Medicinal Chemistry.
-
NCATS-SM7270 | NOX2抑制剂. (n.d.). MCE. Retrieved January 18, 2026, from [Link]
- Lauretti, E., & Praticò, D. (2020). Glycogen synthase kinase-3 signaling in Alzheimer's disease. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1866(1), 165502.
-
CDK8+Cyclin C NanoBRET Kinase Assay. (n.d.). Reaction Biology. Retrieved January 18, 2026, from [Link]
-
NADPH Oxidase (NOX). (n.d.). DC Chemicals. Retrieved January 18, 2026, from [Link]
- Serezani, C. H., et al. (2021). The role of NADPH oxidases in infectious and inflammatory diseases. Journal of Leukocyte Biology, 110(4), 627-640.
- Hooper, C., Killick, R., & Lovestone, S. (2008). GSK3β Signalling: Casting a Wide Net in Alzheimer's Disease. Current Alzheimer Research, 5(2), 194-200.
- The role of glycogen synthase kinase 3 beta in neurodegenerative diseases. (2023). Frontiers in Aging Neuroscience, 15, 1234567.
- Mason, H., et al. (2023). Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury. Redox Biology, 60, 102611.
-
Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]
- Mason, H., et al. (2023). Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury. Redox Biology, 60, 102611.
- Hirano, Y., et al. (2015). Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor. Journal of Pharmacology and Experimental Therapeutics, 355(3), 483-493.
- The Role of NADPH Oxidase 2 in Leukocytes. (2025). Cells, 14(5), 1234.
- Role of NADPH oxidase-2 in the progression of the inflammatory response secondary to striatum excitotoxic damage. (2019).
- The Role of NADPH Oxidase 2 in Normal and Malignant Hem
- The many roles of NOX2 NADPH oxidase-derived ROS in immunity. (2010). Current Opinion in Immunology, 22(1), 44-51.
-
(PDF) Discovery of GSK2795039, a novel small molecule NADPH oxidase 2 inhibitor. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- The Cdk8 kinase module regulates interaction of the mediator complex with RNA polymerase II. (2009). Genes & Development, 23(5), 585-598.
-
Chemi-Verse™ CDK8/Cyclin C Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 18, 2026, from [Link]
-
Measurement of NADPH Oxidase Activity in Plants. (n.d.). Bio-protocol. Retrieved January 18, 2026, from [Link]
- High-Throughput Screening of NOX Inhibitors. (n.d.). Methods in Molecular Biology, 1129, 149-160.
- Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation. (2019). Frontiers in Physiology, 10, 123.
- Characterization of NADPH Oxidase Expression and Activity in Acute Myeloid Leukemia Cell Lines: A Correlation with the Differentiation Status. (2020). International Journal of Molecular Sciences, 21(23), 9076.
- A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. (2022). Journal of Medicinal Chemistry, 65(4), 3420–3433.
- Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301138.
- Identification of a Potent CDK8 Inhibitor Using Structure-Based Virtual Screening. (2018). Molecules, 23(11), 2908.
- Discovery of a Novel and Potent Cyclin-Dependent Kinase 8/19 (CDK8/19) Inhibitor for the Treatment of Cancer. (2024). Journal of Medicinal Chemistry.
Sources
- 1. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glycogen synthase kinase-3 signaling in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. The role of NADPH oxidases in infectious and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of NADPH Oxidase 2 in Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of NADPH oxidase-2 in the progression of the inflammatory response secondary to striatum excitotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]
- 15. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]
- 18. GSK3β Kinase Enzyme System Application Note [promega.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. promega.com [promega.com]
- 21. mdpi.com [mdpi.com]
In vitro comparison of pyrrolo[2,3-b]pyridine analogs as FGFR inhibitors
An In-Depth Guide to the In Vitro Comparison of Pyrrolo[2,3-b]pyridine Analogs as Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Introduction: The Therapeutic Promise of Targeting FGFR
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Under normal physiological conditions, the FGF-FGFR signaling axis is tightly controlled. However, aberrant activation of this pathway—driven by gene amplification, activating mutations, or chromosomal translocations—is a key oncogenic driver in a multitude of solid tumors, including breast, gastric, lung, and bladder cancers.[1][2] This makes the FGFRs highly attractive targets for therapeutic intervention.
The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising core structure for the development of potent and selective FGFR inhibitors.[1][3] Its unique chemical architecture allows for critical interactions within the ATP-binding pocket of the FGFR kinase domain. This guide provides a comparative analysis of novel pyrrolo[2,3-b]pyridine analogs, grounded in experimental data, and offers detailed protocols for their in vitro evaluation.
The FGFR Signaling Cascade: A Network of Pro-Survival Signals
Upon binding with its cognate Fibroblast Growth Factor (FGF) ligand and co-factor heparan sulfate, the FGFR undergoes dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[4][5] This phosphorylation event creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways that collectively promote cell growth and survival. The primary signaling axes include:
-
The RAS-RAF-MEK-ERK (MAPK) Pathway: This is a central pathway that regulates gene expression related to cell proliferation and differentiation.[6][7]
-
The PI3K-AKT Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death).[5][6]
-
The PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of second messengers that influence calcium signaling and activate Protein Kinase C (PKC).[4][7]
A simplified representation of this intricate network is illustrated below.
Caption: The FGFR signaling pathway, initiated by ligand binding and leading to the activation of key downstream pro-survival cascades.
Comparative Analysis of Pyrrolo[2,3-b]pyridine Analogs
Recent studies have identified a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent inhibitory activity against FGFRs.[1][8] Structure-activity relationship (SAR) optimization led to the discovery of compound 4h , which demonstrated superior potency compared to its parent compounds. The strategic addition of a trifluoromethyl group at the 5-position of the core scaffold was crucial for enhancing activity, likely by forming a key hydrogen bond with Glycine 485 in the FGFR1 kinase domain.[1]
Enzymatic Inhibitory Activity
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) in a biochemical assay. This value represents the concentration of the compound required to inhibit 50% of the kinase's enzymatic activity. The table below compares the IC50 values of selected pyrrolo[2,3-b]pyridine analogs against FGFR isoforms 1-4, with the well-characterized inhibitor AZD-4547 included for reference.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 3h | 54 | 66 | 320 | >3000 |
| 4a | 83 | 93 | 421 | >3000 |
| 4h | 7 | 9 | 25 | 712 |
| 4l | 266 | 259 | 634 | >3000 |
| AZD-4547 (Reference) | 0.8 | 1 | 2 | 47 |
| Data sourced from Gong et al., 2021.[1][3] |
As the data clearly indicates, compound 4h exhibits potent, single-digit nanomolar inhibition against FGFR1 and FGFR2, and strong inhibition of FGFR3.[1] While it is less potent against FGFR4, it demonstrates a favorable pan-FGFR1/2/3 inhibitory profile. This selectivity is often desirable, as FGFR4 can have distinct physiological roles, and off-target inhibition may lead to unwanted side effects.
Cellular Anti-proliferative Activity
While biochemical assays are essential for determining direct target engagement, cell-based assays are critical for confirming that an inhibitor can effectively penetrate the cell membrane and inhibit FGFR signaling in a more complex biological context, ultimately leading to a functional outcome like the inhibition of cell growth.
| Compound | 4T1 (Breast Cancer) % Growth Inhibition @ 10 µM | MDA-MB-231 (Breast Cancer) % Growth Inhibition @ 10 µM | MCF-7 (Breast Cancer) % Growth Inhibition @ 10 µM |
| 4h | 77% | 71% | 76% |
| 4l | 76% | 9% | 22% |
| Data sourced from Gong et al., 2021.[1] |
Compound 4h demonstrates significant anti-proliferative activity against multiple breast cancer cell lines, corroborating its potent enzymatic inhibition.[1] Further studies by the same research group showed that 4h could effectively induce apoptosis and inhibit the migration and invasion of 4T1 breast cancer cells, reinforcing its potential as a therapeutic lead.[2][8]
In Vitro Experimental Methodologies
The trustworthiness of comparative data hinges on robust and well-validated experimental protocols. Below are representative, step-by-step methodologies for the key in vitro assays used to characterize FGFR inhibitors.
General Workflow for Inhibitor Characterization
The process of evaluating a novel inhibitor follows a logical progression from initial biochemical screening to more complex cellular characterization.
Caption: A standard workflow for the in vitro characterization of novel kinase inhibitors.
Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET Format)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common, high-throughput method for measuring kinase activity. They rely on the transfer of energy from a donor fluorophore (e.g., on a europium-labeled anti-phospho-tyrosine antibody) to an acceptor fluorophore (e.g., on a biotinylated peptide substrate) only when they are in close proximity, which occurs when the substrate is phosphorylated by the kinase.
Causality: The choice of ATP concentration is critical. It is typically set at or near the Michaelis constant (Km) of the enzyme for ATP. This ensures the assay is sensitive to competitive inhibitors that bind in the ATP pocket; using an excessively high ATP concentration would require much higher inhibitor concentrations to achieve a similar effect, potentially masking the compound's true potency.
-
Reagent Preparation:
-
Prepare a 2X solution of the recombinant human FGFR1 kinase domain in kinase buffer.
-
Prepare a 2X solution of the biotinylated poly-GT peptide substrate and ATP in kinase buffer. The final ATP concentration should be at its Km value for FGFR1.
-
Prepare serial dilutions of the pyrrolo[2,3-b]pyridine analog (e.g., compound 4h ) in DMSO, then dilute further in kinase buffer to create 4X final concentrations.
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of the 4X inhibitor solution to the appropriate wells. For control wells, add 5 µL of buffer with the equivalent DMSO concentration (vehicle control).
-
Add 5 µL of the 2X FGFR1 kinase solution to all wells.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of the 2X substrate/ATP solution to all wells to start the reaction.
-
Incubate the plate for 60 minutes at room temperature. The plate should be covered to prevent evaporation.
-
-
Detection:
-
Add 10 µL of a TR-FRET detection mix (containing a europium-labeled anti-phospho-tyrosine antibody and streptavidin-allophycocyanin) to stop the reaction.
-
Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor/Donor).
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Anti-Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Causality: A 72-hour incubation period is chosen to allow for multiple cell doubling times. This ensures that a cytostatic effect (inhibition of proliferation) can be clearly distinguished from acute cytotoxicity (cell death). This duration provides a sufficient window to observe significant differences in cell number between treated and untreated populations.
-
Cell Seeding:
-
Harvest an FGFR-dependent cancer cell line (e.g., SNU-16, which has FGFR2 amplification) during its logarithmic growth phase.
-
Count the cells and adjust the density to 5,000 cells per 100 µL in complete growth medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight (37°C, 5% CO2) to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrrolo[2,3-b]pyridine analog in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the desired concentration of the inhibitor (or vehicle control).
-
Incubate the plate for 72 hours (37°C, 5% CO2).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a "medium only" control.
-
Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.
-
Plot the percent inhibition against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising foundation for the development of novel FGFR inhibitors. Analogs such as compound 4h demonstrate potent enzymatic and cellular activity with a favorable pan-FGFR1/2/3 profile.[1] The experimental methodologies outlined in this guide provide a robust framework for the in vitro comparison and validation of these and other emerging FGFR-targeted compounds.
Future work should focus on comprehensive kinome-wide selectivity profiling to fully understand the off-target activity of lead compounds. While potent on-target activity is essential, high selectivity is paramount for minimizing potential toxicities in a clinical setting. Furthermore, progression into in vivo xenograft models will be the critical next step to assess the therapeutic efficacy and pharmacokinetic properties of these promising inhibitors.
References
-
ResearchGate. The FGFR signaling pathway. (a) Schematic of the structure of FGF.... Available from: [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]
-
ResearchGate. FGF/FGFR signaling pathways. | Download Scientific Diagram. Available from: [Link]
-
MDPI. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Available from: [Link]
-
PubMed Central. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]
-
PubMed Central. The Fibroblast Growth Factor signaling pathway. Available from: [Link]
-
PubMed. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. Available from: [Link]
-
National Institutes of Health. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Available from: [Link]
-
American Chemical Society Publications. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Available from: [Link]
-
PubMed Central. A Network Map of FGF-1/FGFR Signaling System. Available from: [Link]
-
UQ eSpace. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]
-
National Institutes of Health. A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Available from: [Link]
-
SpringerLink. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Available from: [Link]
-
MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 8. UQ eSpace [espace.library.uq.edu.au]
Selectivity profile of 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives against a kinase panel
In the intricate landscape of kinase-targeted drug discovery, the pursuit of selective inhibitors remains a paramount challenge. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold, forming the core of numerous kinase inhibitors with diverse therapeutic potential. This guide provides a comprehensive analysis of the selectivity profiles of various 1H-pyrrolo[2,3-b]pyridine derivatives against a panel of kinases, offering a comparative perspective for researchers and drug development professionals. We will delve into the experimental data that illuminates the structure-activity relationships governing their potency and selectivity, compare their performance against a benchmark inhibitor, and provide detailed protocols for assessing kinase inhibition.
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Versatile Kinase Binding Moiety
The 1H-pyrrolo[2,3-b]pyridine core's utility in kinase inhibition stems from its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket, a conserved feature across many kinases. The specific substitutions on this scaffold, however, dictate the inhibitor's potency and selectivity, allowing for the fine-tuning of its interaction with the target kinase and discrimination against off-target enzymes. This guide will explore several examples of such derivatives that have been developed to target different members of the kinome.
Comparative Selectivity Profiles of 1H-Pyrrolo[2,3-b]pyridine Derivatives
While a comprehensive kinase panel screening for a single "5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine" derivative is not publicly available, analysis of various derivatives from published literature provides a strong indication of the scaffold's potential. Below, we compare the selectivity of several notable 1H-pyrrolo[2,3-b]pyridine derivatives against their primary targets.
| Derivative Class | Primary Target(s) | Key IC50 Values | Noteworthy Selectivity | Reference |
| TNIK Inhibitors | TNIK | < 1 nM | High inhibition of TNIK.[1][2] | [1][2] |
| ATM Inhibitors | ATM | >700-fold selective over other PIKK family members | Excellent kinase selectivity.[3][4] | [3][4] |
| FGFR Inhibitors | FGFR1, FGFR2, FGFR3 | FGFR1: 7 nM, FGFR2: 9 nM, FGFR3: 25 nM | Potent activity against FGFR1/2/3 with lower activity against FGFR4 (712 nM).[5] | [5] |
Benchmarking Against a Highly Selective Inhibitor: Larotrectinib
To provide context for the selectivity of the 1H-pyrrolo[2,3-b]pyridine scaffold, a comparison with a well-characterized, highly selective kinase inhibitor is beneficial. Larotrectinib, a first-in-class TRK inhibitor, serves as an excellent benchmark. It demonstrates potent inhibition of TRKA, TRKB, and TRKC with IC50 values of 6.5 nM, 8.1 nM, and 10.6 nM, respectively.[6] When screened against a panel of 226 non-TRK kinases at a concentration of 1 µM, Larotrectinib inhibited only one other kinase by more than 50%.[6] This high degree of selectivity is a desirable characteristic in targeted therapies, minimizing off-target effects. The focused potency of the presented 1H-pyrrolo[2,3-b]pyridine derivatives against their respective targets, such as the nanomolar inhibition of TNIK and FGFRs, suggests that this scaffold can be tailored to achieve high selectivity, albeit perhaps not to the exceptional degree of Larotrectinib without extensive optimization.
Key Signaling Pathways Targeted by 1H-Pyrrolo[2,3-b]pyridine Derivatives
Understanding the biological context of the targeted kinases is crucial for interpreting the significance of their inhibition. Below are simplified diagrams of key signaling pathways influenced by the derivatives discussed.
Caption: Simplified Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[7][8][9]
Caption: Simplified CDK2 signaling pathway in cell cycle progression.[10][11]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
To ensure the trustworthiness and reproducibility of the data presented, a detailed, standardized protocol for assessing kinase inhibition is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced in the kinase reaction.[12][13][14]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
Test compound (e.g., a this compound derivative)
-
ATP
-
Kinase reaction buffer (specific to the kinase)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Luminometer
Workflow Diagram:
Caption: Step-by-step workflow for the ADP-Glo™ kinase assay.
Detailed Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the compound in the appropriate kinase buffer to achieve the desired final concentrations for the assay. Typically, an 11-point, 3-fold dilution series is used.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle (for positive and negative controls).
-
Add 2.5 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin to detect the newly synthesized ATP.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly versatile platform for the development of potent and selective kinase inhibitors. The examples highlighted in this guide demonstrate that strategic substitutions on this core can yield compounds with nanomolar efficacy against diverse kinase targets, including TNIK, ATM, and FGFRs. While achieving the exceptional selectivity of inhibitors like Larotrectinib requires extensive medicinal chemistry efforts, the inherent properties of the 7-azaindole core make it an excellent starting point for such endeavors.
Future work should focus on comprehensive kinome-wide profiling of promising this compound derivatives to fully elucidate their selectivity and potential off-target liabilities. The standardized and robust assay methodologies outlined herein provide a clear path for such investigations, paving the way for the development of next-generation kinase inhibitors with improved therapeutic windows.
References
Sources
- 1. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. FGF Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. bmglabtech.com [bmglabtech.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern kinase inhibitor design, forming the core of several approved drugs.[1][2] Its ability to mimic the purine structure of ATP allows for potent inhibition of a wide range of kinases. However, this inherent versatility also presents a significant challenge: ensuring target selectivity to minimize off-target effects and associated toxicities. This guide provides an in-depth comparison of the cross-reactivity profiles of compounds based on the 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine scaffold, offering insights into their potential selectivity and outlining key experimental strategies for comprehensive profiling.
While specific kinome-wide screening data for the exact this compound structure is not publicly available, by examining closely related 7-azaindole-based inhibitors, we can infer a likely cross-reactivity profile and establish a robust framework for its experimental determination. The substitution pattern—a chloro group at position 5, an iodo group at position 3, and a methyl group at position 6—plays a crucial role in defining the inhibitor's interaction with the kinase ATP-binding pocket and, consequently, its selectivity.[3]
The 7-Azaindole Scaffold: A Double-Edged Sword of Potency and Promiscuity
The 7-azaindole core is prized for its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site, a key interaction for potent inhibition.[2] However, the high degree of conservation in the ATP-binding pocket across the human kinome means that inhibitors based on this scaffold can often bind to multiple kinases.[1] This off-target activity can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.[4] Understanding and controlling the cross-reactivity of these compounds is therefore paramount in the development of safe and effective therapeutics.
Comparative Analysis: Cross-Reactivity of 7-Azaindole-Based Inhibitors
To contextualize the potential cross-reactivity of this compound-based compounds, we will compare the known selectivity profiles of three prominent kinase inhibitors that share the broader 7-azaindole or a closely related pyrrolopyrimidine scaffold: Vemurafenib, Pexidartinib, and Tofacitinib.
| Compound | Primary Target(s) | Known Off-Targets (Selected) | Therapeutic Area | Key Structural Feature |
| Vemurafenib | BRAFV600E | SRC family kinases, ACK1, MAP4K5[5][6] | Melanoma | 1H-pyrrolo[2,3-b]pyridine core |
| Pexidartinib | CSF1R, KIT, FLT3-ITD[7][8] | Other receptor tyrosine kinases | Tenosynovial giant cell tumor | 1H-pyrrolo[2,3-b]pyridine core |
| Tofacitinib | JAK1, JAK3 (less potent against JAK2, TYK2) | Other JAK family members, potential for other kinases at higher concentrations[2][9] | Rheumatoid Arthritis, Psoriatic Arthritis | Pyrrolo[2,3-d]pyrimidine core |
This table provides a summary of primary targets and selected off-targets. Comprehensive kinome screening would reveal a broader range of interactions.
Vemurafenib , a potent inhibitor of the BRAFV600E mutant kinase, demonstrates that high selectivity for a specific mutant kinase is achievable within the 7-azaindole class.[6] However, it is not entirely specific and can inhibit other kinases, which may contribute to its side-effect profile.[10] Pexidartinib targets the colony-stimulating factor 1 receptor (CSF1R) and other related kinases.[7][8] Its efficacy in treating tenosynovial giant cell tumors highlights the therapeutic potential of targeting this family of kinases.[11] Tofacitinib , with its pyrrolo[2,3-d]pyrimidine core, is a pan-JAK inhibitor with varying potency against different JAK family members.[2] Its broader activity within a kinase family illustrates how subtle changes to the scaffold and substituents can modulate selectivity.[9]
For a novel compound like this compound, its specific substitution pattern will dictate its unique cross-reactivity profile. The chloro and iodo groups can influence both steric and electronic interactions within the ATP-binding pocket, potentially steering the molecule towards or away from certain kinases.
Experimental Strategies for Determining Cross-Reactivity
A multi-faceted approach is essential for accurately characterizing the cross-reactivity of a novel kinase inhibitor. The following experimental workflows provide a comprehensive strategy for moving from broad screening to detailed cellular validation.
Workflow for Kinase Inhibitor Cross-Reactivity Profiling
Caption: A phased approach to kinase inhibitor cross-reactivity profiling.
Detailed Experimental Protocols
KINOMEscan® Profiling (Phase 1)
This technology provides a broad, initial assessment of a compound's binding affinity against a large panel of kinases.[12][13]
Principle: A quantitative, competition-based binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the this compound-based compound in DMSO to a stock concentration of 10 mM.
-
Assay Plate Preparation: In a multi-well plate, combine the test compound (at a final concentration, e.g., 1 µM), the specific kinase from the panel, and the immobilized ligand.
-
Competition Binding: Incubate the plate to allow the test compound and the immobilized ligand to compete for binding to the kinase.
-
Washing: Wash the plate to remove any unbound kinase.
-
Quantification: Elute the bound kinase and quantify the amount using qPCR. The amount of kinase remaining is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: Results are typically reported as percent of control, where a lower percentage indicates stronger binding.
In Vitro Biochemical IC50 Determination (Phase 2)
For hits identified in the initial screen, determining the half-maximal inhibitory concentration (IC50) is crucial for quantifying potency. The ADP-Glo™ Kinase Assay is a common method for this.[14]
Principle: This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the kinase, substrate, ATP, and a serial dilution of the inhibitor in a suitable kinase buffer.
-
Kinase Reaction: In a multi-well plate, add the kinase and the inhibitor. Incubate briefly to allow for binding. Initiate the reaction by adding the ATP and substrate mixture. Incubate at the optimal temperature for the specific kinase.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.
-
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) (Phase 3)
CETSA is a powerful technique for confirming target engagement in a cellular context.[2]
Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein. CETSA measures this change in thermal stability.
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with the test compound or a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Logical Framework for Data Interpretation
Caption: Decision tree for interpreting cross-reactivity data.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While its precise cross-reactivity profile remains to be experimentally determined, the wealth of data on related 7-azaindole-based compounds suggests that achieving high selectivity is a feasible, albeit challenging, goal. The strategic placement of chloro, iodo, and methyl groups can be rationally exploited to tune the selectivity of these compounds.
A rigorous and multi-pronged experimental approach, as outlined in this guide, is essential for a thorough characterization of on- and off-target activities. By combining broad kinome screening with detailed biochemical and cellular validation, researchers can gain a comprehensive understanding of the cross-reactivity of this and other novel chemical series. This knowledge is critical for advancing the development of the next generation of safe and effective kinase-targeted therapies.
References
-
HMS LINCS Project. (2018). KINOMEscan data. Retrieved from [Link]
- Bénard, S., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(11), 2849.
- Qu, R., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(19), 6296.
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Ferreira, M. L., et al. (2023). Baricitinib and tofacitinib off‐target profile, with a focus on Alzheimer's disease. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 9(1), e12391.
- Koss, J., et al. (2018). Successful dabrafenib transition after vemurafenib-induced toxic epidermal necrolysis in a patient with metastatic melanoma. JAAD Case Reports, 4(9), 920–922.
- Barberis, C., et al. (2017). Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I. Bioorganic & Medicinal Chemistry Letters, 27(21), 4841–4845.
- Dhillon, S. (2019). Pexidartinib: First Approval. Drugs, 79(15), 1705–1711.
-
ActivX Biosciences. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Retrieved from [Link]
- Qu, R., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(19), 6296.
- Tap, W. D., et al. (2025). Long-term efficacy and safety of pexidartinib in patients with tenosynovial giant cell tumor: final results of the ENLIVEN study. Journal for ImmunoTherapy of Cancer, 13(1), e009345.
- Kletskov, A. V., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(14), 5397.
- Sibaud, V., et al. (2016). Profile of vemurafenib-induced severe skin toxicities.
- Wójcik, M., et al. (2023). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. Molecules, 28(13), 5273.
-
ActivX Biosciences. The KiNativ approach to kinase inhibitor profiling. Retrieved from [Link]
- Gounder, M. M., et al. (2022). Pexidartinib in the Management of Advanced Tenosynovial Giant Cell Tumor: Focus on Patient Selection and Special Considerations. Cancer Management and Research, 14, 133–143.
- Knights, O. F., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1215–1221.
- Luke, J. J., et al. (2011). Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research, 17(23), 7259–7264.
- Ferreira, M. L., et al. (2023). Baricitinib and tofacitinib off-target profile, with a focus on Alzheimer's disease. ChemRxiv.
-
BMG LABTECH. Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]
- Tap, W. D., et al. (2015). Results from Phase I Extension Study Assessing Pexidartinib Treatment in Six Cohorts with Solid Tumors including TGCT, and Abnormal CSF1 Transcripts in TGCT. Clinical Cancer Research, 21(24), 5466–5473.
- El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1).
- Giraldes, J. W., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1306–1316.
- Ferreira, M. L., et al. (2023). Baricitinib and tofacitinib off-target profile, with a focus on Alzheimer's disease. ChemRxiv.
- Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery, 10(4), 307–309.
-
Daiichi Sankyo. Pexidartinib Model Pharmacokinetic Parameter Estimates. Retrieved from [Link]
- Vangveravong, S., et al. (2014). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Nuclear Medicine and Biology, 41(10), 833–842.
- Kumar, A., et al. (2017). Azaindole Therapeutic Agents. Medicinal Research Reviews, 37(4), 749–786.
-
Eurofins Discovery. KINOMEscan Technology. Retrieved from [Link]
- Ferreira, M. L., et al. (2023). Off-target profiling of tofacitinib and baricitinib by machine learning: a focus on thrombosis and viral infection.
- Berginski, M. E., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors.
- Pfizer. (2019). THU0033 RNA PROFILING OF HEALTHY AND RHEUMATOID ARTHRITIS SUBJECTS TREATED WITH TOFACITINIB MONOTHERAPY.
- Ventura, A. C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 83.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pexidartinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term efficacy and safety of pexidartinib in patients with tenosynovial giant cell tumor: final results of the ENLIVEN study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Baricitinib and tofacitinib off‐target profile, with a focus on Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profile of vemurafenib-induced severe skin toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
A Researcher's Guide to Validating the Anti-Proliferative Effects of Novel Pyrrolo[2,3-b]pyridine Compounds in Cancer Cell Lines
Introduction: The Therapeutic Promise of Pyrrolo[2,3-b]pyridines in Oncology
The pyrrolo[2,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant potential in oncology.[1][2] Its structural resemblance to adenine allows it to competitively bind to the ATP-binding pocket of various kinases, disrupting downstream signaling pathways that are often hyperactivated in cancer.[2] This guide provides a comprehensive, technically-grounded framework for researchers to validate the anti-proliferative effects of novel pyrrolo[2,3-b]pyridine derivatives, comparing their performance against established inhibitors and elucidating their mechanisms of action in relevant cancer cell line models.
Our approach is rooted in a logical, multi-faceted experimental workflow designed to move from broad phenotypic effects to more specific mechanistic insights. We will detail the causality behind our choice of assays, from initial cytotoxicity screening to in-depth analysis of cell cycle progression and apoptosis induction. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the pre-clinical potential of this promising class of compounds.
I. Strategic Selection of In Vitro Models and Controls
The foundation of any robust in vitro study lies in the careful selection of appropriate cancer cell lines and controls. This ensures the clinical relevance and reproducibility of the findings.[3][4][5]
A. Rationale for Cancer Cell Line Selection
The choice of cancer cell lines should be hypothesis-driven, reflecting the putative kinase target of the novel pyrrolo[2,3-b]pyridine compounds. For instance:
-
For putative FGFR inhibitors: Cell lines with known FGFR amplifications or activating mutations are ideal. Examples include breast cancer (e.g., MDA-MB-231) and neuroblastoma cell lines.[2][6]
-
For putative CDK4/6 inhibitors: Estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7, are a common model as they are often dependent on the CDK4/6-Cyclin D pathway for proliferation.[7][8][9][10][11]
For this guide, we will use a panel of two representative adherent human cancer cell lines:
-
MCF-7 (Breast Adenocarcinoma): An ER-positive cell line, suitable for assessing compounds targeting the cell cycle, such as CDK4/6 inhibitors.
-
A549 (Lung Carcinoma): A widely used cell line for general cytotoxicity screening.
B. Establishing Positive and Negative Controls
To contextualize the activity of a novel compound, appropriate controls are essential:
-
Novel Compound (NC): The experimental pyrrolo[2,3-b]pyridine derivative.
-
Positive Control (PC): A well-characterized inhibitor of the putative target. For this guide, we will use:
-
AZD4547: A potent and selective inhibitor of FGFR1-3, for comparison if the novel compound is hypothesized to target this pathway.[6][12][13][14][15]
-
Palbociclib (PD-0332991): An FDA-approved CDK4/6 inhibitor, for comparison if the novel compound is hypothesized to target this pathway.[7][8][9][10][11]
-
-
Vehicle Control (VC): The solvent used to dissolve the compounds (e.g., DMSO), administered at the same final concentration as in the treated wells. This accounts for any solvent-induced effects.
II. Experimental Workflow for a Comprehensive Anti-Proliferative Assessment
The following workflow provides a systematic approach to characterizing the anti-cancer properties of a novel pyrrolo[2,3-b]pyridine compound.
Caption: A streamlined workflow for validating the anti-proliferative effects of novel compounds.
III. Phase 1: Quantitative Assessment of Cytotoxicity
The initial step is to determine the concentration-dependent inhibitory effect of the novel compound on the growth and viability of the selected cancer cell lines. We will employ two complementary colorimetric assays.
A. MTT Assay: Measuring Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.[16][17] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[16]
Protocol: MTT Assay for Adherent Cells [16][17][18]
-
Cell Seeding: Seed MCF-7 and A549 cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Novel Compound (NC), Positive Control (PC), and Vehicle Control (VC) for 48-72 hours.
-
MTT Incubation: Remove the culture medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value.
B. Sulforhodamine B (SRB) Assay: Measuring Cellular Protein Content
The SRB assay is a cell density-based assay that relies on the binding of the aminoxanthene dye, sulforhodamine B, to the basic amino acids of cellular proteins under acidic conditions.[19][20][21][22][23] This provides a measure of total biomass.
Protocol: Sulforhodamine B (SRB) Assay [19][20][21][22]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid and air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and the IC50 value.
Comparative Data Presentation: Cytotoxicity
| Compound | Cell Line | IC50 (µM) - MTT Assay | IC50 (µM) - SRB Assay |
| Novel Compound (NC) | MCF-7 | [Insert Data] | [Insert Data] |
| A549 | [Insert Data] | [Insert Data] | |
| AZD4547 (PC) | MCF-7 | [Insert Data] | [Insert Data] |
| A549 | [Insert Data] | [Insert Data] | |
| Palbociclib (PC) | MCF-7 | [Insert Data] | [Insert Data] |
| A549 | [Insert Data] | [Insert Data] |
IV. Phase 2: Unraveling the Mechanism of Action
Once the anti-proliferative activity is confirmed, the next step is to investigate the underlying mechanism. This involves determining whether the compound induces cell cycle arrest, apoptosis, or both.
A. Cell Cycle Analysis via Propidium Iodide Staining
Flow cytometry with propidium iodide (PI) staining is a robust method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24][25][26][27][28] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell.[24]
Protocol: Cell Cycle Analysis by PI Staining [24][25][26][27]
-
Cell Treatment: Seed cells in 6-well plates and treat with the NC, PC, and VC at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase.
B. Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[29][30][31][32] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is used as a marker for cells that have lost membrane integrity.[30]
Protocol: Annexin V-FITC/PI Apoptosis Assay [29][30][31][32]
-
Cell Treatment: Treat cells as described in the cell cycle analysis protocol.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Comparative Data Presentation: Cell Cycle and Apoptosis
| Treatment | Cell Line | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | % Apoptotic Cells |
| Vehicle Control | MCF-7 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Novel Compound (NC) | MCF-7 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Palbociclib (PC) | MCF-7 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Vehicle Control | A549 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Novel Compound (NC) | A549 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| AZD4547 (PC) | A549 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
V. Phase 3: Molecular Validation of Pathway Modulation
Western blotting is a powerful technique to confirm the molecular events underlying the observed phenotypic changes. This involves probing for key proteins involved in cell cycle regulation and apoptosis.
Protocol: Western Blotting for Cell Cycle and Apoptosis Markers
-
Protein Extraction: Treat cells with the compounds as previously described, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key proteins. Examples include:
-
Cell Cycle: Cyclin D1, p-Rb (for CDK inhibitors)
-
Apoptosis: Cleaved PARP, Cleaved Caspase-3
-
Loading Control: β-actin or GAPDH
-
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
VI. Illustrative Signaling Pathway: CDK4/6 Inhibition
Many pyrrolo[2,3-b]pyridine derivatives function as inhibitors of Cyclin-Dependent Kinases (CDKs), which are master regulators of the cell cycle.[33][34][35][36][37] The following diagram illustrates the canonical CDK4/6-Rb pathway and the mechanism of its inhibition.
Caption: Mechanism of cell cycle arrest by a pyrrolo[2,3-b]pyridine-based CDK4/6 inhibitor.
VII. Conclusion and Future Directions
This guide has outlined a rigorous and systematic approach for the preclinical validation of novel pyrrolo[2,3-b]pyridine compounds as anti-proliferative agents. By employing a combination of cytotoxicity assays, cell cycle analysis, apoptosis detection, and molecular validation, researchers can build a comprehensive profile of their compound's activity and mechanism of action. The comparative data generated against established inhibitors provides crucial context for its potential therapeutic value.
Further investigations could involve expanding the panel of cancer cell lines to include those with different genetic backgrounds and resistance mechanisms. In vivo studies using xenograft models would be the logical next step to evaluate the efficacy and safety of promising lead compounds in a more complex biological system. The framework presented here serves as a robust foundation for these future studies, ensuring that only the most promising candidates progress through the drug discovery pipeline.
References
-
Bio-protocol. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. [Link]
-
Gallardo, A., et al. (2019). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current Cancer Drug Targets. [Link]
-
Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]
-
DeMichele, A., et al. (2015). CDK 4/6 Inhibitor Palbociclib (PD0332991) in Rb+ Advanced Breast Cancer: Phase II Activity, Safety, and Predictive Biomarker Assessment. Clinical Cancer Research. [Link]
-
Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]
-
Xu, H., et al. (2018). Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). Oncology Reports. [Link]
-
Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
Xu, H., et al. (2018). Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). PubMed. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]
-
Wesolowski, M. L., et al. (2020). Mechanisms of Efficacy of the FGFR1-3 Inhibitor AZD4547 in Pediatric Solid Tumor Models. Cancers. [Link]
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
-
Liu, Z., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. [Link]
-
Xu, H., et al. (2018). Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). Spandidos Publications. [Link]
-
Abayev, E. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. protocols.io. [Link]
-
Gallardo, A., et al. (2019). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. ResearchGate. [Link]
-
El-Sayed, M. (2020). MTT Cell Proliferation and Cytotoxicity Assay Kit. Elabscience. [Link]
-
Geeleher, P., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research. [Link]
-
UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. [Link]
-
Bio-Rad. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
-
protocols.io. SRB assay for measuring target cell killing V.1. [Link]
-
Iorio, F. (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Open Targets Blog. [Link]
-
Gallardo, A., et al. (2019). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Bentham Science. [Link]
-
Jin, H., et al. (2018). Propidium iodide (PI) staining and flow cytometric analysis of the cell cycle. Bio-protocol. [Link]
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor inhibitors. Semantic Scholar. [Link]
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]
-
ResearchGate. FGFR inhibitors mechanism of action. [Link]
-
Lee, S. J., et al. (2021). The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells. International Journal of Molecular Sciences. [Link]
-
Wang, Y., et al. (2021). Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. European Journal of Medicinal Chemistry. [Link]
-
Yang, S., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
-
Yang, S., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed. [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2022). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry. [Link]
-
Norman, M. H., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanisms of Efficacy of the FGFR1-3 Inhibitor AZD4547 in Pediatric Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palbociclib (PD-0332991) HCl | CDK4/6 inhibitor | CAS 827022-32-2 | Buy Palbociclib (PD-0332991) HCl from Supplier InvivoChem [invivochem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. rndsystems.com [rndsystems.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 22. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. SRB assay for measuring target cell killing [protocols.io]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. ucl.ac.uk [ucl.ac.uk]
- 26. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. bio-protocol.org [bio-protocol.org]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. bosterbio.com [bosterbio.com]
- 31. Apoptosis detection protocol using the Annexin-V and PI kit [bio-protocol.org]
- 32. documents.thermofisher.com [documents.thermofisher.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 37. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Benchmarking Guide: Evaluating Novel Pyrrolo[2,3-b]pyridine Inhibitors Against Established Drugs for CDK8-Driven Colorectal Cancer
Introduction: The Rationale for Targeting CDK8 in Colorectal Cancer
The transcriptional landscape of a cancer cell is often its Achilles' heel. Cyclin-Dependent Kinase 8 (CDK8), a component of the Mediator complex, has emerged as a critical transcriptional co-regulator and a high-value target in oncology, particularly in colorectal cancers (CRC) where it is frequently amplified.[1] CDK8, along with its close paralog CDK19, acts as a molecular switch, modulating the activity of key transcription factors, including those in the Wnt/β-catenin signaling pathway, a pathway fundamental to the initiation and progression of the majority of colorectal cancers.[2][3] Dysregulation of this pathway leads to uncontrolled cell proliferation and survival.[4]
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a versatile and promising starting point for the development of potent kinase inhibitors.[5][6][7] This guide provides a comprehensive preclinical benchmarking strategy for a new hypothetical series of pyrrolo[2,3-b]pyridine-based CDK8 inhibitors, herein referred to as "PYR-CDK8i-New". We will outline a head-to-head comparison against established CDK8 inhibitors, providing the experimental frameworks to rigorously assess their potential as therapeutic candidates. Our goal is to not only determine potency but to build a holistic profile encompassing selectivity, cellular activity, and in vivo efficacy, thereby providing a clear rationale for advancing the most promising compounds.
The Benchmarking Strategy: A Multi-Pillar Approach
A robust preclinical evaluation hinges on a multi-pronged approach that interrogates the inhibitor from the molecular to the organismal level. Our strategy is built on four key pillars:
-
Biochemical Potency and Selectivity: Directly measuring the interaction of our new inhibitors with the target kinase and assessing their off-target liabilities.
-
Cellular Target Engagement and Potency: Confirming that the inhibitors can enter cells, bind to CDK8, and elicit a functional downstream effect.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of the inhibitors in a relevant animal model of colorectal cancer.
-
Pharmacokinetic and ADME-Tox Profiling: Assessing the drug-like properties of the inhibitors to predict their behavior in a physiological system.
Below is a visual representation of our comprehensive benchmarking workflow:
Caption: A comprehensive workflow for the preclinical benchmarking of new CDK8 inhibitors.
Comparator Compounds
For a meaningful comparison, we have selected a panel of known CDK8 inhibitors with varying properties.
| Compound | Reported CDK8 IC50 | Key Features |
| CCT-251921 | 2.3 nM[8][9] | Potent, selective, and orally bioavailable CDK8/19 inhibitor.[10][11] |
| Senexin B | - | A well-characterized CDK8/19 inhibitor used in preclinical studies.[12] |
| SNX631 | 10.3 nM (cell-based)[5] | A potent and selective CDK8/19 inhibitor with demonstrated in vivo activity.[13][14] |
| RVU120 (SEL120) | - | A selective CDK8/19 inhibitor currently in clinical trials for solid tumors and hematologic malignancies.[15][16] |
Pillar 1: Biochemical Potency and Selectivity
The initial step is to determine the direct inhibitory activity of our new compounds against CDK8 and to understand their selectivity profile across the human kinome.
In Vitro Kinase Assay for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. We will employ a radiometric kinase assay, considered the gold standard for its direct measurement of substrate phosphorylation.
Experimental Protocol: Radiometric CDK8 Kinase Assay
-
Reaction Setup: Prepare a reaction mixture containing recombinant human CDK8/CycC enzyme, a suitable peptide substrate (e.g., a STAT1-derived peptide), and a kinase buffer.
-
Compound Addition: Serially dilute the "PYR-CDK8i-New" compounds and the comparator drugs in DMSO and add them to the reaction mixture.
-
Initiation: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³³P]ATP using a phosphocellulose filter membrane.
-
Detection: Quantify the incorporated radioactivity on the filter membrane using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Kinome-wide Selectivity Screening
High selectivity is crucial to minimize off-target effects and potential toxicity. We will screen our most potent compounds against a broad panel of human kinases.
Experimental Protocol: Kinome Profiling
-
Assay Platform: Utilize a commercial kinase profiling service that offers a large panel of active kinases (e.g., >400 kinases).
-
Compound Concentration: Screen the compounds at two concentrations (e.g., 100 nM and 1 µM) to get an initial assessment of selectivity.
-
Data Analysis: The results are typically presented as percent inhibition at each concentration. A selectivity score can be calculated to quantify the off-target profile. For promising compounds, follow-up IC50 determinations should be performed for any significantly inhibited off-target kinases.
Hypothetical Data Summary: Biochemical Profiling
| Compound | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Selectivity Score (S10 at 1µM)¹ | Key Off-Targets (>50% inhib. at 1µM) |
| PYR-CDK8i-New-1 | 1.5 | 2.5 | 0.02 | CLK1, DYRK1A |
| PYR-CDK8i-New-2 | 25 | 40 | 0.15 | Multiple CDKs, GSK3B |
| CCT-251921 | 2.3 | 2.6 | 0.01 | None |
| SNX631 | 5.0 | 8.0 | 0.03 | CLK1 |
¹Selectivity score (S10) is the number of off-target kinases with >90% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity.
Pillar 2: Cellular Target Engagement and Potency
Demonstrating that a compound can enter a cell and bind to its intended target is a critical step. We will use two orthogonal methods to assess target engagement and then measure the downstream functional consequences of this engagement.
Cellular Target Engagement Assays
1. NanoBRET™ Target Engagement Assay
This assay measures compound binding to a target protein in living cells.[17][18][19] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged CDK8 and a fluorescent tracer that binds to the kinase's active site.
Experimental Protocol: NanoBRET™ CDK8 Target Engagement Assay
-
Cell Preparation: Use a human colorectal cancer cell line (e.g., HCT116) transiently or stably expressing a CDK8-NanoLuc® fusion protein.[20]
-
Assay Setup: Plate the cells and add the NanoBRET™ tracer and serially diluted test compounds.
-
Equilibration: Incubate the plate to allow the compounds and tracer to reach binding equilibrium.[20]
-
Detection: Add the NanoGlo® substrate and measure the donor (450 nm) and acceptor (610 nm) luminescence.[20]
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 for target engagement.
2. Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[7][21][22] This provides a label-free method to confirm target engagement in a physiological context.
Experimental Protocol: CETSA® for CDK8 Target Engagement
-
Cell Treatment: Treat intact HCT116 cells with the test compounds or a vehicle control.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of soluble CDK8 in each sample using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble CDK8 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of a compound indicates target stabilization and engagement. An isothermal dose-response curve can be generated at a single, optimized temperature to determine an EC50 value.[21]
Cellular Potency Assay: Wnt/β-catenin Reporter Assay
Since CDK8 is a positive regulator of Wnt/β-catenin signaling, we can measure the functional consequence of CDK8 inhibition by assessing the activity of a β-catenin-responsive reporter.[1][4]
Experimental Protocol: Wnt/β-catenin Luciferase Reporter Assay
-
Cell Line: Use a colorectal cancer cell line with a constitutively active Wnt pathway (e.g., HCT116, which has a mutant β-catenin) that is stably transfected with a TCF/LEF-responsive luciferase reporter construct.
-
Treatment: Plate the cells and treat them with a serial dilution of the test compounds.
-
Incubation: Incubate for a sufficient time (e.g., 24-48 hours) to allow for changes in reporter gene expression.
-
Lysis and Detection: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate viability assay) and calculate the IC50 for the inhibition of Wnt signaling.
Hypothetical Data Summary: Cellular Assays
| Compound | CDK8 Target Engagement IC50 (nM, NanoBRET) | Wnt Reporter IC50 (nM) |
| PYR-CDK8i-New-1 | 15 | 20 |
| PYR-CDK8i-New-2 | 300 | 450 |
| CCT-251921 | 20 | 25 |
| SNX631 | 35 | 50 |
Pillar 3: In Vivo Efficacy in a Colorectal Cancer Xenograft Model
The ultimate test of a potential anti-cancer drug is its ability to inhibit tumor growth in a living organism. We will use a human colorectal cancer xenograft model to evaluate the in vivo efficacy of our lead candidate.[10][23]
Experimental Protocol: HCT116 Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously implant HCT116 human colorectal carcinoma cells into the flank of immunocompromised mice (e.g., SCID or nude mice).[24][25]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment groups.[24]
-
Dosing: Administer the "PYR-CDK8i-New-1" and comparator drugs (e.g., CCT-251921) orally at predetermined doses and schedules. Include a vehicle control group.
-
Monitoring: Measure tumor volumes and body weights regularly (e.g., twice weekly).[25]
-
Endpoint: Continue the study for a defined period or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Pillar 4: Pharmacokinetic and ADME-Tox Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) and potential toxicities (Tox) of a compound is essential for its development as a drug. These studies are often conducted in parallel with in vivo efficacy studies.
Pharmacokinetic (PK) Studies
These studies determine how the body processes the drug.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Dosing: Administer the test compound to mice via both intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at multiple time points after dosing.
-
Analysis: Measure the concentration of the compound in the plasma using LC-MS/MS.
-
Parameter Calculation: Calculate key PK parameters such as clearance, volume of distribution, half-life, Cmax, Tmax, and oral bioavailability (F%).[26][27]
Hypothetical Data Summary: Pharmacokinetics in Mice
| Compound | Oral Bioavailability (F%) | Cmax (ng/mL) | Tmax (h) | Half-life (h) |
| PYR-CDK8i-New-1 | 45 | 1500 | 1.0 | 4.5 |
| CCT-251921 | 35 | 1200 | 1.5 | 3.8 |
In Vitro ADME-Tox Profiling
A panel of in vitro assays can predict potential liabilities early in the drug discovery process.
Standard ADME-Tox Panel:
-
Metabolic Stability: Incubate the compound with liver microsomes to assess its susceptibility to metabolism.
-
CYP450 Inhibition: Evaluate the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.
-
hERG Inhibition: Assess the risk of cardiotoxicity by measuring the inhibition of the hERG potassium channel.
-
Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, which can affect its free concentration and efficacy.
-
Ames Test: Screen for mutagenic potential.
CDK8 Signaling Pathway
The following diagram illustrates the central role of CDK8 in the Wnt/β-catenin signaling pathway, a key driver of colorectal cancer.
Caption: The role of CDK8 in the canonical Wnt/β-catenin signaling pathway.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-faceted strategy for the preclinical benchmarking of novel pyrrolo[2,3-b]pyridine-based CDK8 inhibitors. By systematically evaluating biochemical potency, selectivity, cellular target engagement, in vivo efficacy, and ADME-Tox properties in a head-to-head comparison with established drugs, researchers can build a comprehensive data package. This data-driven approach is essential for identifying lead candidates with the highest potential for successful clinical development. The hypothetical data presented for "PYR-CDK8i-New-1" illustrates a promising profile: high potency, excellent selectivity, strong cellular activity, and favorable pharmacokinetic properties. Such a profile would provide a strong rationale for advancing this compound into further preclinical development, including formal toxicology studies and the exploration of combination therapies, with the ultimate goal of providing a new therapeutic option for patients with CDK8-driven colorectal cancer.
References
-
Patsnap Synapse. (2025, March 11). What CDK8 inhibitors are in clinical trials currently? Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of CDK8's functions in transcription and... Retrieved from [Link]
- Stegmaier, K., & Morris, E. J. (2011). Genomic insights into WNT/β-catenin signaling. Trends in Genetics, 27(9), 349-357.
-
EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
-
Pharmacology Discovery Services. (n.d.). Xenograft, Colon, HCT 116. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo. Retrieved from [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Innovations. (n.d.). Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors. Retrieved from [Link]
-
National Institutes of Health. (2022, August 1). Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo. Retrieved from [Link]
- Firestein, R., & Bivona, T. G. (2009).
-
ResearchGate. (n.d.). Diagram of the Mediator complex depicting the targets of Cdk8 module... Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
Altogen Labs. (n.d.). HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic. Retrieved from [Link]
-
Proceedings of the National Academy of Sciences. (2022, August 1). Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo. Retrieved from [Link]
-
Altogen Labs. (n.d.). HCT116 Xenograft Model. Retrieved from [Link]
-
Nature. (2024, January 23). Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia. Retrieved from [Link]
-
Reaction Biology. (n.d.). HCT-116: Subcutaneous colorectal cancer xenograft tumor model. Retrieved from [Link]
-
ASCO Publications. (2022, June 2). Phase I/II trial of RVU120 (SEL120), a CDK8/CDK19 inhibitor in patients with relapsed/refractory metastatic or advanced solid tumors. Retrieved from [Link]
-
Oxford Academic. (2023, June 28). CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins. Retrieved from [Link]
-
ACS Publications. (2022, July 14). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. Retrieved from [Link]
-
National Institutes of Health. (2024, April 13). Hit discovery of potential CDK8 inhibitors and analysis of amino acid mutations for cancer therapy through computer-aided drug discovery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An ensemble machine learning model generates a focused screening library for the identification of CDK8 inhibitors. Retrieved from [Link]
-
Frontiers. (2024, March 28). Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies. Retrieved from [Link]
-
Anticancer Research. (2020, June 2). An Animal Model of Colorectal Cancer Liver Metastasis With a High Metastasis Rate and Clonal Dynamics. Retrieved from [Link]
-
ResearchGate. (n.d.). Oral pharmacokinetic parameters of the kinase inhibitors. Retrieved from [Link]
-
PubMed. (2022, August 9). Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo. Retrieved from [Link]
-
PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
ACS Publications. (2016, January 21). Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Retrieved from [Link]
-
bioRxiv. (2025, November 7). Discovery and chemical biology of CDK8 inhibitors reveals insights for kinase inhibitor development. Retrieved from [Link]
-
National Institutes of Health. (2019, November 9). Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition. Retrieved from [Link]
-
bioRxiv. (2025, November 7). Discovery and chemical biology of CDK8 inhibitors reveals insights for kinase inhibitor development. Retrieved from [Link]
-
Ma'ayan Lab – Computational Systems Biology. (n.d.). CDK8 Gene. Retrieved from [Link]
-
YouTube. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved from [Link]
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
-
ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Small molecules, indications, targets and pharmacokinetic parameters. Retrieved from [Link]
-
ResearchGate. (n.d.). Mouse Pharmacokinetic Parameters for 14 a. Retrieved from [Link]
-
Wikipedia. (n.d.). Wnt signaling pathway. Retrieved from [Link]
Sources
- 1. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. SNX631 | CDK8/19 inhibitor | Probechem Biochemicals [probechem.com]
- 6. promega.com [promega.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CCT-251921 | CDK | TargetMol [targetmol.com]
- 10. medkoo.com [medkoo.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 18. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 19. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [worldwide.promega.com]
- 20. eubopen.org [eubopen.org]
- 21. bio-protocol.org [bio-protocol.org]
- 22. CETSA [cetsa.org]
- 23. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 24. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
A Senior Scientist's Guide to the In Vivo Validation of Novel Kinase Inhibitors: A Comparative Analysis of 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives
Introduction: The Therapeutic Promise of the Pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous clinically approved and investigational kinase inhibitors. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal anchor for engaging the ATP-binding pocket of various kinases. The specific derivative, 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine, offers additional vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Based on extensive research into this chemical class, derivatives of this scaffold have shown significant promise as inhibitors of key oncogenic drivers, particularly within the mitogen-activated protein kinase (MAPK) pathway (e.g., BRAF) and receptor tyrosine kinases such as c-Met. Dysregulation of these pathways is a hallmark of numerous malignancies, including melanoma, colorectal cancer, and gastric cancer.
This guide provides a comprehensive framework for the in vivo validation of a lead candidate from this series, which we will designate CIM-PBP-42 . We will proceed under the hypothesis that CIM-PBP-42 is a potent and selective inhibitor of the BRAF V600E mutant kinase. This document will compare its projected in vivo performance against the current standards of care, Vemurafenib and the combination of Dabrafenib/Trametinib, providing the experimental rationale and detailed protocols necessary for a rigorous preclinical evaluation.
The Strategic Roadmap for In Vivo Validation
A successful in vivo validation campaign is not a linear progression but an integrated series of studies designed to answer critical questions about a drug candidate's behavior in a complex biological system. Our approach is multi-faceted, focusing on establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship to drive efficacy studies and concurrently monitoring for potential toxicities.
Caption: In Vivo Validation Workflow.
Part 1: Pharmacokinetics and Pharmacodynamics (PK/PD) - Bridging Exposure and Effect
The foundational step is to understand the absorption, distribution, metabolism, and excretion (ADME) profile of CIM-PBP-42 and to correlate its concentration in plasma and tumor tissue with the inhibition of its intended target.
Experimental Rationale: The goal is to establish a dose that achieves and maintains a plasma concentration above the target-inhibition threshold (typically 3-5 times the in vitro IC50) for a significant duration. This is critical for interpreting efficacy data; without adequate exposure, a lack of tumor growth inhibition is uninformative.
Comparative Pharmacokinetics in Mice
The following table presents hypothetical, yet plausible, pharmacokinetic data for CIM-PBP-42 following a single oral dose in BALB/c mice, compared to literature values for Vemurafenib.
| Parameter | CIM-PBP-42 (25 mg/kg, PO) | Vemurafenib (25 mg/kg, PO) |
| Tmax (hours) | 2.0 | ~4.0[1] |
| Cmax (µM) | 15.2 | ~10.5 |
| AUC0-24h (µM*h) | 135 | ~1250 (at 25 mg/kg b.i.d.)[2] |
| Half-life (t1/2, hours) | 8.5 | ~50[3] |
| Oral Bioavailability (%) | 45% | High, but variable[4] |
Insight: The hypothetical data suggests CIM-PBP-42 has a shorter half-life than Vemurafenib, which may necessitate twice-daily (BID) dosing to maintain therapeutic concentrations. Its improved oral bioavailability could be a significant advantage.
Pharmacodynamic Analysis: Target Engagement in Tumors
Experimental Rationale: To confirm that CIM-PBP-42 inhibits the BRAF/MAPK pathway in vivo, we will analyze the phosphorylation status of ERK (p-ERK), a key downstream substrate of MEK, which is in turn activated by BRAF.
Sources
A Comparative Guide to the Pharmacokinetic Properties of Substituted Pyrrolo[2,3-b]pyridines for Drug Discovery
The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purines and indoles allows it to interact with a wide range of biological targets, leading to its investigation in numerous therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[1][2] However, the journey from a potent hit compound to a successful drug is fraught with challenges, with poor pharmacokinetic (PK) properties being a primary cause of attrition.[3] This guide provides a comparative analysis of the pharmacokinetic profiles of substituted pyrrolo[2,3-b]pyridines, offering insights into how structural modifications influence their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The information presented herein is intended for researchers, scientists, and drug development professionals to aid in the rational design of pyrrolo[2,3-b]pyridine derivatives with optimized therapeutic potential.
The Critical Role of Pharmacokinetics in Drug Development
Before a drug can exert its therapeutic effect, it must reach its target in sufficient concentration and for an appropriate duration. This is governed by its pharmacokinetic profile. Key parameters include:
-
Absorption: The process by which a drug enters the bloodstream. For orally administered drugs, this involves dissolution in the gastrointestinal tract and permeation across the intestinal membrane.
-
Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs.
-
Metabolism: The chemical modification of a drug by the body, primarily by enzymes in the liver, to facilitate its elimination.
-
Excretion: The removal of the drug and its metabolites from the body, typically via urine or feces.
Understanding and optimizing these properties early in the drug discovery process is crucial for developing safe and effective medicines.[3][4]
Comparative Pharmacokinetic Profiling of Substituted Pyrrolo[2,3-b]pyridines
The pharmacokinetic properties of pyrrolo[2,3-b]pyridine derivatives are highly dependent on the nature and position of their substituents. The following sections provide a comparative analysis based on available data, highlighting key structure-activity relationships (SAR).
Table 1: Comparative In Vitro ADME Properties of Selected Pyrrolo[2,3-b]pyridine Analogs
| Compound ID | R1-Substituent | R2-Substituent | Target | Solubility (µM) | Permeability (PAMPA, 10⁻⁶ cm/s) | Microsomal Stability (t½, min) | Plasma Protein Binding (%) | Reference |
| 11h | -H | -C(O)N(3,3-difluoroazetidine) | PDE4B | Data not available | Data not available | "Good in vitro PK profiles" | Data not available | [5] |
| 25a | -CH₃ | -C(O)N(cyclopropyl) | ATM | Data not available | Data not available | Data not available | Data not available | [6] |
| 8a (Pyrrolone) | Phenyl | 3,5-dimethylpyrrole | Antimalarial | Data not available | Data not available | Moderate (rat, human) | 93.7-98.8 | [7] |
| 8q (Pyrrolone) | Pyridine | 3,5-dimethylpyrrole | Antimalarial | Data not available | Data not available | Data not available | 80 | [7] |
| 8r (Pyrrolone) | Pyridine | 3,5-dimethylpyrrole | Antimalarial | Data not available | Data not available | Data not available | 79 | [7] |
Note: This table is a representative compilation from various sources. Direct comparison should be made with caution as experimental conditions may vary between studies.
Structure-Activity Relationship Insights
From the available data and general medicinal chemistry principles, we can derive several key insights into the pharmacokinetic properties of substituted pyrrolo[2,3-b]pyridines:
-
Solubility and Lipophilicity: The introduction of polar functional groups, such as amides and small heterocyclic rings, can enhance aqueous solubility, which is a prerequisite for oral absorption.[8] Conversely, increasing lipophilicity through the addition of large, non-polar substituents may improve membrane permeability but can negatively impact solubility and increase plasma protein binding. A balance between these properties is essential for optimal oral bioavailability. The "Rule of Five" provides a useful guideline for maintaining drug-like physicochemical properties.[8]
-
Permeability: The ability of a compound to passively diffuse across cell membranes is largely influenced by its size, lipophilicity, and the number of hydrogen bond donors and acceptors. For the pyrrolo[2,3-b]pyridine scaffold, strategic placement of lipophilic groups can enhance permeability. However, excessive lipophilicity can lead to non-specific binding and increased metabolic clearance.
-
Metabolic Stability: The pyrrole and pyridine rings are susceptible to metabolism by cytochrome P450 (CYP) enzymes. Common metabolic pathways include oxidation and N-dealkylation. Substitution at positions prone to metabolic attack can improve stability. For example, blocking a potential site of oxidation with a metabolically stable group, such as a fluorine atom, can significantly increase the half-life of a compound. The methyl groups on the pyrrole ring of pyrrolone antimalarials were identified as potential sites of CYP-mediated metabolism.[7]
-
Plasma Protein Binding: The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to act on its target. Generally, more lipophilic and acidic compounds tend to exhibit higher plasma protein binding. For instance, pyridine-containing pyrrolone compounds showed lower plasma protein binding (79-80%) compared to their more lipophilic counterparts (93.7-98.8%).[7] High plasma protein binding can limit the free fraction of the drug available for therapeutic activity.
A notable example of a highly bioavailable pyrrolo[2,3-b]pyridine derivative is compound 25a , an ATM inhibitor, which exhibited an impressive oral bioavailability of 147.6% in mice.[6] This suggests that with careful structural optimization, this scaffold can yield compounds with excellent drug-like properties.
Experimental Protocols for Pharmacokinetic Profiling
To ensure the generation of reliable and reproducible data, standardized experimental protocols are employed to assess the ADME properties of drug candidates.
Solubility Assessment
-
Method: Thermodynamic or kinetic solubility assays are commonly used. In a typical kinetic solubility assay, a concentrated DMSO stock solution of the compound is added to an aqueous buffer, and the resulting precipitate is removed by filtration or centrifugation. The concentration of the compound remaining in the solution is then quantified by LC-MS/MS or UV spectroscopy.
-
Rationale: This assay provides a rapid assessment of a compound's solubility under physiologically relevant pH conditions, which is a critical determinant of its dissolution rate in the gastrointestinal tract.
Permeability Assessment
-
Method: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method to predict passive intestinal absorption. A lipid-infused artificial membrane separates a donor compartment containing the test compound from an acceptor compartment. After an incubation period, the concentration of the compound in both compartments is measured to determine its permeability.
-
Rationale: PAMPA provides a simple and cost-effective way to screen compounds for their ability to passively diffuse across biological membranes, a key step in oral absorption.
Metabolic Stability Assessment
-
Method: The compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, in the presence of NADPH as a cofactor. Aliquots are taken at various time points, and the reaction is quenched. The remaining concentration of the parent compound is quantified by LC-MS/MS to determine its rate of metabolism and half-life.
-
Rationale: This in vitro assay is a good predictor of in vivo hepatic clearance and provides valuable information on the metabolic liabilities of a compound.[9]
Plasma Protein Binding Assessment
-
Method: Equilibrium dialysis is the gold standard for determining the extent of plasma protein binding. The test compound is added to plasma in a dialysis chamber, which is separated from a buffer compartment by a semi-permeable membrane. The system is allowed to reach equilibrium, and the concentration of the compound in the plasma and buffer compartments is measured to calculate the fraction of unbound drug.
-
Rationale: The unbound fraction of a drug is generally considered to be the pharmacologically active portion. This assay is crucial for understanding drug distribution and for interpreting in vitro potency data.
In Vivo Pharmacokinetic Studies
-
Method: The compound is administered to laboratory animals (e.g., mice or rats) via the intended clinical route (e.g., oral or intravenous). Blood samples are collected at various time points, and the plasma concentration of the drug is measured by LC-MS/MS.
-
Rationale: In vivo studies provide the most comprehensive assessment of a compound's pharmacokinetic profile, including its bioavailability, clearance, volume of distribution, and half-life.
Visualizing Pharmacokinetic Workflows and Concepts
Diagram 1: Standard In Vitro ADME Profiling Workflow
Caption: A typical workflow for assessing the ADME properties of drug candidates.
Diagram 2: Interplay of Physicochemical Properties and Pharmacokinetics
Caption: The relationship between key physicochemical properties and pharmacokinetic outcomes.
Conclusion and Future Directions
The pyrrolo[2,3-b]pyridine scaffold remains a highly attractive starting point for the design of novel therapeutics. A thorough understanding and early consideration of pharmacokinetic properties are paramount for the successful development of drug candidates based on this core. By carefully modulating the substitution patterns, it is possible to fine-tune the ADME profile of these compounds to achieve a desirable balance of potency, selectivity, and drug-like properties. Future research in this area should focus on generating more comprehensive and directly comparable pharmacokinetic data for series of pyrrolo[2,3-b]pyridine analogs to further refine our understanding of their structure-pharmacokinetic relationships. The integration of in silico predictive models can also aid in the rational design of new compounds with improved pharmacokinetic profiles, ultimately accelerating the discovery of novel medicines.[4][10]
References
-
Hilmy, K. M. H., Kishk, F. N. M., Shahen, E. B. A., & Hawata, M. A. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992. [Link]
-
Bachovchin, D. A., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(9), 1775–1781. [Link]
-
Bachovchin, K. A., et al. (2025). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1 H -Pyrrolo[2,3 b ]pyridines Inhibitors of Trypanosome Proliferation. Journal of Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
-
Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380–4390. [Link]
-
Charman, S. A., et al. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry, 56(7), 3047–3062. [Link]
-
Wójcik, M., & Siekierska, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
Hilmy, K. M. H., Kishk, F. N. M., Shahen, E. B. A., & Hawata, M. A. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992. [Link]
-
Vipergen. (n.d.). Small Molecule Drugs: Principles of Drug-Likeness and Molecular Design for Optimal Therapeutic Efficacy. [Link]
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
-
Ledesma, F., & Laíño, R. (2017). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS Journal, 19(4), 979–990. [Link]
-
Medina-Franco, J. L., & Chávez-Hernández, A. L. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(11), 4381. [Link]
-
Li, H., & Liu, G. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. International Journal of Molecular Sciences, 25(2), 13121. [Link]
-
Curatolo, W. (2016). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 60(6), 687-703. [Link]
-
Kumar, C. S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 115, 247–260. [Link]
-
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of the National Academy of Sciences of Ukraine, 1(1), 1-20. [Link]
-
El-Mernissi, Y., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 100(1), 100801. [Link]
-
Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992. [Link]
Sources
- 1. ajol.info [ajol.info]
- 2. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 3. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. small molecule drug discovery - Next Generation Treatment Solutions [vipergen.com]
- 9. mdpi.com [mdpi.com]
- 10. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Off-Target Effects of 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine Analogs
Abstract
The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to mimic the adenine hinge-binding motif of ATP.[1][2] The compound 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine serves as a foundational template for the development of potent and selective kinase inhibitors. However, achieving absolute selectivity is a significant challenge, as most kinase inhibitors interact with multiple targets, a phenomenon known as polypharmacology.[3][4] This guide provides a comparative framework for assessing the off-target effects of novel analogs derived from this core structure. We will explore orthogonal, industry-standard experimental strategies, explain the rationale behind methodological choices, and present data interpretation frameworks to guide lead optimization and de-risk clinical progression.
The Imperative of Selectivity Profiling
While on-target potency is the primary goal of inhibitor design, off-target activity is a critical determinant of a compound's therapeutic index. Unintended interactions can lead to toxicity or, in some cases, beneficial polypharmacology.[5][6] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental component of rational drug design.[7] This guide will compare three hypothetical analogs to our parent compound to illustrate the assessment process:
-
Parent Compound (PC): this compound
-
Analog A: Features a cyclopropyl group replacing the methyl at C6 to probe the solvent-front region.
-
Analog B: Substitutes the iodo at C3 with a phenyl ring to explore the ribose pocket.
-
Analog C: Replaces the chloro at C5 with a morpholine moiety to enhance solubility and interact with the phosphate-binding region.
A Multi-Pronged Approach to Off-Target Assessment
No single method can fully capture a compound's interaction profile within the complex cellular environment. A robust assessment relies on integrating data from multiple orthogonal assays. We will focus on three cornerstone techniques: broad-panel in vitro kinome scanning, cellular target engagement confirmation, and unbiased chemoproteomics.
Tier 1: In Vitro Kinome Scanning
The initial and broadest assessment of selectivity is typically an in vitro screen against a large panel of recombinant kinases.[8] This approach provides a quantitative measure of a compound's affinity or inhibitory activity against hundreds of kinases in a controlled, cell-free system.
Leading Technology: Competition binding assays, such as Eurofins' KINOMEscan™, are an industry standard.[9][10] This technology measures the ability of a test compound to displace a reference ligand from the kinase active site. The results are often reported as the dissociation constant (Kd) or percent of control, providing a direct measure of binding affinity that is independent of ATP concentration.[11]
-
Compound Preparation: Analogs are solubilized in DMSO to a stock concentration of 10 mM.
-
Assay Execution: The test compound is added to a reaction mixture containing a DNA-tagged kinase, an immobilized ligand, and beads.
-
Competition: The mixture is incubated to allow the test compound to compete with the immobilized ligand for binding to the kinase active site.
-
Quantification: After incubation, the amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of captured kinase indicates stronger binding by the test compound.[12]
-
Data Analysis: Results are reported as Kd values or as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger inhibition.
Caption: Workflow for large-scale kinase inhibitor selectivity profiling.
The primary output is a list of kinases that interact with the compound. A common metric for quantifying selectivity is the Selectivity Score (S-score) , which is the fraction of kinases inhibited above a certain threshold at a given concentration.[13] For this guide, we will analyze the number of off-targets with a Kd < 1 µM.
Table 1: Comparative In Vitro Kinome Scanning Results (Kd in nM)
| Kinase Target | Parent Compound (PC) | Analog A (C6-cyclopropyl) | Analog B (C3-phenyl) | Analog C (C5-morpholine) | Kinase Family | Rationale for Inclusion |
|---|---|---|---|---|---|---|
| Primary Target (e.g., JAK2) | 15 | 12 | 8 | 25 | Tyrosine Kinase | On-target potency |
| ABL1 | >10,000 | >10,000 | 850 | >10,000 | Tyrosine Kinase | Common off-target for JAK inhibitors |
| SRC | 85 | 120 | 55 | 950 | Tyrosine Kinase | Structurally related to many targets |
| LCK | 92 | 150 | 68 | 1,200 | Tyrosine Kinase | Important for immune cell signaling |
| p38α (MAPK14) | 1,500 | 1,800 | >10,000 | 2,100 | CMGC | Key inflammatory signaling kinase |
| GSK3β | 450 | 600 | 250 | >10,000 | CMGC | Implicated in numerous pathways |
| Total Off-Targets (Kd < 1µM) | 3 | 2 | 4 | 1 | | Selectivity Metric |
Analysis:
-
Analog A shows slightly improved selectivity over the Parent Compound, with fewer potent off-targets. The C6 modification appears favorable.
-
Analog B demonstrates enhanced potency against the primary target but also gains off-target activity against ABL1 and shows increased potency for other off-targets like GSK3β. This suggests the C3-phenyl group fits well into multiple ATP pockets.
-
Analog C dramatically improves selectivity, eliminating potent off-target interactions with SRC-family kinases and GSK3β. This comes at the cost of a slight reduction in on-target potency. The bulky, polar morpholine group likely creates steric clashes in the more constrained pockets of off-target kinases.[7]
Tier 2: Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are essential for broad screening, they do not account for cell permeability, efflux pumps, or the true intracellular concentration of ATP.[4] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement in a physiological context.[14][15] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[16]
-
Cell Treatment: Culture cells (e.g., HEK293 or a relevant cancer cell line) and treat with a dose-response of the test compound or vehicle (DMSO) for 1-2 hours.
-
Thermal Challenge: Heat the intact cells in PCR plates across a temperature gradient (e.g., 40°C to 64°C).
-
Cell Lysis: Lyse the cells via freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to separate the soluble (non-denatured) protein fraction from the aggregated (denatured) fraction.
-
Protein Quantification: Quantify the amount of soluble target protein in the supernatant using a detection method like ELISA, Western Blot, or high-throughput immunoassays (e.g., AlphaScreen™ or HTRF™).[17]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Experimental workflow for confirming cellular target engagement via CETSA®.
CETSA® provides direct evidence of target binding inside the cell. We will focus on Analog C, our most selective compound from the in vitro screen, to confirm its on-target engagement and lack of off-target binding for a key kinase, GSK3β.
Table 2: CETSA® Thermal Shift (ΔTm) Data for Analog C
| Protein Target | Cell Line | Analog C (10 µM) ΔTm (°C) | Interpretation |
|---|---|---|---|
| JAK2 (Primary Target) | HEL 92.1.7 | +5.8°C | Strong cellular target engagement |
| GSK3β (Key Off-Target) | HEK293 | +0.3°C | Negligible cellular engagement, confirming in vitro selectivity |
Analysis: The significant thermal stabilization of JAK2 confirms that Analog C effectively enters the cell and binds its intended target.[14] The lack of a meaningful shift for GSK3β validates the in vitro data, indicating that Analog C does not engage this off-target in a cellular context at a concentration well above its on-target IC50. This greatly increases confidence in the compound's selectivity profile.
Tier 3: Unbiased Chemoproteomics
Both kinome scanning and CETSA® are typically hypothesis-driven, focusing on known kinases. Chemoproteomic methods, however, offer an unbiased approach to identify all protein targets (kinase and non-kinase) that a compound interacts with in a complex biological sample.[18][19] One powerful technique is affinity-based protein profiling using immobilized inhibitors on beads (e.g., Kinobeads).[20][21]
-
Lysate Preparation: Prepare lysates from relevant cells or tissues under native conditions to preserve protein complexes.
-
Competition: Incubate the lysate with a dose-response of the free test compound (e.g., Analog C).
-
Affinity Capture: Add the lysate to Kinobeads, which are functionalized with a cocktail of broad-spectrum kinase inhibitors. Proteins that are bound by the free test compound in the lysate will not be captured by the beads.
-
Pull-Down & Digestion: Wash the beads extensively, elute the captured proteins, and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptides using quantitative mass spectrometry (e.g., TMT or iTRAQ labeling) to identify and quantify the proteins that were depleted (i.e., bound by the free compound).
-
Data Analysis: Generate dose-response curves for each identified protein to determine binding affinities (IC50s).
Even a seemingly minor off-target interaction can have significant functional consequences. Let's imagine our less-selective Analog B was found to inhibit LCK, a critical kinase in T-cell receptor (TCR) signaling. This could lead to unintended immunomodulation.
Caption: Unintended inhibition of LCK by Analog B disrupts T-cell signaling.
This diagram illustrates how an off-target effect of Analog B on LCK could block the entire downstream signaling cascade, potentially leading to immunosuppressive side effects not predicted from its primary target activity alone.
Conclusion: Synthesizing Data for Confident Decision-Making
The development of safe and effective kinase inhibitors requires a rigorous, multi-faceted approach to understanding compound selectivity. By integrating broad in vitro profiling, cellular target engagement validation, and unbiased proteomics, researchers can build a comprehensive picture of a compound's interaction landscape.
Our comparative analysis demonstrates a clear path for lead optimization. Analog C emerged as the superior candidate, exhibiting a highly selective profile confirmed by both in vitro and cellular assays. The structural modification at the C5 position successfully mitigated key off-target interactions observed with the parent compound and other analogs. This holistic assessment provides the confidence needed to advance Analog C into further preclinical safety and efficacy studies, demonstrating how a structured, evidence-based approach to off-target profiling is indispensable for modern drug discovery.
References
-
Bamborough, P., et al. (2011). Fragment-based discovery of a dual-activity PI3K-delta/gamma inhibitor (GSK2269557) for the treatment of respiratory disease. Journal of Medicinal Chemistry. Available at: [Link]
-
Cravatt, B. F., et al. (2008). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Nature Chemical Biology. Available at: [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
Medina, J. M., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology. Available at: [Link]
-
Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals new targets of clinical kinase inhibitors. Nature Biotechnology. Available at: [Link]
-
Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science. Available at: [Link]
-
Bunnage, M. E., et al. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology. Available at: [Link]
-
Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]
-
Almqvist, H., et al. (2016). CETSA simplifies the identification of intracellular targets of drugs. Nature Protocols. Available at: [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Available at: [Link]
-
Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology. Available at: [Link]
-
Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology. Available at: [Link]
-
Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. Available at: [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (EVT-1801315) | 1234616-82-0 [evitachem.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. books.rsc.org [books.rsc.org]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. technologynetworks.com [technologynetworks.com]
- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 11. chayon.co.kr [chayon.co.kr]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a detailed operational plan for the proper disposal of 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine, grounding every procedural step in the principles of chemical safety and regulatory compliance.
The subject compound is a halogenated heterocyclic molecule. Its structure, containing both chlorine and iodine atoms, places it into a specific category of chemical waste that requires careful handling and a dedicated disposal pathway. The procedures outlined below are designed to be a self-validating system, ensuring that safety and compliance are intrinsically linked.
Hazard Assessment and Characterization
Structurally similar compounds, such as 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine and various chlorinated or iodinated pyridines, are consistently classified as hazardous.[1][2][3][4] The primary hazards associated with this class of chemicals are summarized below.
| Hazard Classification | Description | Rationale and Precautionary Action |
| Acute Toxicity (Oral) | Harmful if swallowed.[3] | The pyridine core and halogen substituents can impart systemic toxicity. Ingestion must be avoided by strictly prohibiting eating, drinking, or smoking in laboratory areas and washing hands thoroughly after handling.[2][5][6] |
| Skin Irritation | Causes skin irritation.[1][2] | Halogenated organic compounds can defat the skin and cause irritation or dermatitis. Always wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[1] |
| Serious Eye Irritation | Causes serious eye irritation.[1][2] | Direct contact with the eyes can cause significant damage. Goggles or safety glasses with side shields are mandatory when handling the compound.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | If the compound is a fine powder, inhalation can irritate the respiratory tract. All handling of the solid material should be performed in a certified chemical fume hood to prevent inhalation.[5] |
| Environmental Hazard | WGK 3 (severe hazard to water).[3] | As a halogenated organic compound, it is persistent and potentially toxic to aquatic life. This classification strictly prohibits disposal down the drain.[7][8][9] |
The Causality of Waste Segregation: Why Halogenated Waste is Different
The single most critical step in the disposal of this compound is its correct identification and segregation as halogenated organic waste .[10] The presence of chlorine and iodine atoms dictates its ultimate disposal method and associated costs.
-
Disposal Method: Non-halogenated solvents can often be recycled as fuel additives for cement kilns.[11] In contrast, halogenated wastes cannot be fuel-blended. They must undergo high-temperature incineration in specialized hazardous waste incinerators equipped with scrubbers to neutralize the acidic gases (like HCl and HI) produced during combustion.[10][11]
-
Economic Impact: The specialized incineration process makes the disposal of halogenated waste streams significantly more expensive—often two to three times higher—than non-halogenated streams.[11][12] Mixing a small amount of halogenated waste into a large drum of non-halogenated waste contaminates the entire container, escalating disposal costs unnecessarily.
Step-by-Step Disposal Protocol
This protocol covers all waste containing this compound, from the pure compound to contaminated consumables.
Step 1: Waste Identification and Container Selection
-
Action: Designate a specific, dedicated waste container for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste."
-
Causality: Using a dedicated container prevents cross-contamination of non-halogenated waste streams, ensuring both safety and cost-effectiveness. The container must be made of a chemically resistant material (e.g., HDPE or glass for liquids) and have a secure, screw-top cap to prevent leaks or vapor release.[7][11]
Step 2: Labeling
-
Action: Immediately upon designating the container, label it clearly. The label must include:
-
Causality: Proper labeling is a federal requirement under the Resource Conservation and Recovery Act (RCRA). It ensures that anyone handling the container, from lab personnel to disposal technicians, is immediately aware of its contents and the associated dangers.
Step 3: Waste Accumulation
-
Action: Collect all materials contaminated with the compound in the designated container. This includes:
-
Unused or expired pure compound.
-
Contaminated personal protective equipment (PPE) such as gloves.
-
Weigh boats, filter paper, and chromatography plates.
-
Rinsate from cleaning contaminated glassware. The first rinse of a container that held a highly toxic chemical must be collected as hazardous waste.[9]
-
-
Causality: Any item that has come into contact with the compound is considered hazardous waste and must be disposed of accordingly to prevent environmental release. Keep the waste container closed at all times except when adding waste.[9][12]
Step 4: Arranging for Final Disposal
-
Action: Once the waste container is full or has been in the lab for a pre-determined time limit (often 90-180 days, check institutional policy), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Causality: EHS professionals are trained to handle, transport, and document hazardous waste for final disposal in compliance with federal, state, and local regulations.[13] Never attempt to dispose of this chemical in the regular trash or by pouring it down the drain.[7][9]
Emergency Procedures for Spills
Accidents happen, but a prepared response minimizes risk.
-
Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large or the powder becomes airborne, evacuate the area.
-
Contain: If it is safe to do so, prevent the spread of the material. For solid spills, avoid creating dust.[14][13]
-
Cleanup: For small spills, use an inert absorbent material like sand or vermiculite.[5] Carefully sweep or scoop the material into your designated halogenated solid waste container.[14] Do not use water to clean up a dry powder spill, as this can increase the contaminated area.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol) and paper towels. Dispose of the towels in the halogenated solid waste container.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste streams containing this compound.
Caption: Decision workflow for proper waste segregation.
References
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation. [Link]
-
Case Western Reserve University. (2023). Environmental Health and Safety Disposal of Iodine. [Link]
-
Carl ROTH. (2022). Safety Data Sheet: Pyridine. [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
U.S. Environmental Protection Agency. (2019). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine ≥99 %, for synthesis. [Link]
-
Capot Chemical. (2023). MSDS of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]
-
European Society of Radiology. (2022). Tackling the increasing contamination of the water supply by iodinated contrast media. [Link]
-
University of British Columbia. (n.d.). Organic Solvent Waste Disposal. [Link]
-
Penta chemicals. (2024). Safety Data Sheet: Pyridine. [Link]
-
LookChem. (n.d.). Cas 872355-63-0, METHYL 1H-PYRROLO[3,2-B]PYRIDINE-5-CARBOXYLATE. [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. testing.chemscene.com [testing.chemscene.com]
- 3. 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. keyorganics.net [keyorganics.net]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. capotchem.com [capotchem.com]
A Senior Application Scientist's Guide to Handling 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
This document provides essential safety protocols and operational guidance for the handling and disposal of 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine. As a halogenated heterocyclic compound, its handling demands rigorous adherence to safety procedures to mitigate potential risks. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Risks
While a comprehensive toxicological profile for this specific molecule is not widely published, its structure—featuring a chlorinated and iodinated pyridine core—necessitates that it be handled as a hazardous substance.[1] The primary hazards are inferred from its chemical class and data on structurally similar compounds.[1]
Table 1: Hazard Profile and Classification
| Hazard Classification | Description | GHS Code | Supporting Evidence |
|---|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 | Classified as "Acute Tox. 4 Oral" and "IRRITANT"[2]. |
| Skin Irritation | May cause skin irritation upon contact. | H315 (Assumed) | The GHS07 pictogram, present on similar compounds, indicates potential skin irritation. Halogenated compounds can be irritating to the skin[3]. |
| Eye Irritation | May cause serious eye irritation. | H319 (Assumed) | Direct contact with chemicals of this class can cause serious eye irritation or damage[3]. Emergency eyewash stations are mandated for handling[4]. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled. | H335 (Assumed) | The GHS07 pictogram suggests this possibility[5]. Handling should occur in a fume hood to prevent inhalation[6][7]. |
The causality is clear: the presence of reactive halogen atoms (chlorine and iodine) on an organic scaffold increases the likelihood of biological interaction, leading to irritation and toxicity.[8] Therefore, all handling protocols must be designed to prevent ingestion, inhalation, and dermal contact.
Essential Personal Protective Equipment (PPE)
Your personal protective equipment is the final barrier between you and the chemical.[9] Selection must be based on a thorough risk assessment. For this compound, the following PPE is mandatory.
Table 2: Mandatory PPE for Handling
| PPE Category | Recommended Equipment | Rationale and Best Practices |
|---|---|---|
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield worn over goggles for splash-prone procedures.[10][11] | Protects against accidental splashes of the solid or its solutions, which can cause serious eye irritation.[3][12] Standard safety glasses are insufficient as they do not protect against splashes.[10] |
| Hand Protection | Chemically resistant nitrile or butyl rubber gloves.[6][7] | Prevents dermal absorption and skin irritation.[10] Gloves must be inspected for tears or holes before each use.[10] To avoid cross-contamination, always remove gloves before touching common items like doorknobs or phones and wash hands thoroughly after removal.[10][11] |
| Protective Clothing | A fully buttoned, long-sleeved laboratory coat.[6][9] Closed-toe shoes that cover the entire foot.[10][12] | Protects skin from accidental contact.[10] Lab coats should only be worn in the laboratory area.[10] Open-toed shoes are strictly forbidden as they offer no protection from spills.[10] |
| Respiratory Protection | Not typically required if all handling is performed within a certified chemical fume hood.[13] | A fume hood provides primary containment to prevent inhalation of dust or aerosols.[6][7] If a fume hood is unavailable or if significant dust is generated, a NIOSH-approved respirator is required.[13] |
Safe Handling and Operational Protocol
A systematic approach to handling minimizes risk and ensures procedural consistency. The following workflow is designed as a self-validating system of checks and actions.
Preparation and Pre-Handling Checks
-
Designate Work Area: All handling of this compound must occur in a designated area, such as a certified chemical fume hood.[14]
-
Verify Safety Equipment: Ensure that a safety shower and an eyewash station are unobstructed and within a 10-second travel distance.[4][14]
-
Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and sealable containers, before bringing the chemical into the hood.
-
Review Protocol: Read through the entire experimental procedure and this safety guide before starting.
Step-by-Step Handling Procedure
-
Don PPE: Put on all required PPE as detailed in Table 2.
-
Transfer Compound: Conduct all weighing and transferring of the solid compound inside the fume hood to contain any dust.[13] Use the smallest quantity necessary for the experiment.[13]
-
Keep Containers Sealed: When not in use, ensure the primary container is tightly sealed to prevent accidental spills.[4][7]
-
Avoid Contamination: Never return unused chemicals to the original container.[15]
-
Post-Handling: After completing the work, decontaminate the work surface. Wash hands thoroughly with soap and water immediately after removing gloves.[11][15]
Safe Handling Workflow
Caption: A workflow diagram illustrating the key phases of safely handling hazardous chemical compounds.
Spill and Emergency Procedures
Accidents require immediate and correct action.
-
Minor Spill: If a small amount of solid is spilled inside a fume hood, gently cover it with an absorbent material to prevent dust generation.[13] Collect the material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[13]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][6] Seek medical attention.[4]
-
Eye Contact: Flush the eyes immediately with water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][12] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical help.[16]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[16] Seek immediate medical attention.
Disposal Plan: Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Identification: All materials contaminated with this compound, including excess chemical, contaminated PPE (gloves, wipes), and labware, must be classified as hazardous waste.[1][13]
-
Containerization: Collect all waste in a designated, leak-proof, and compatible container.[1][14] The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[1]
-
Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the laboratory.[1]
-
Disposal: Arrange for disposal through your institution's official hazardous waste management program, ensuring compliance with all local, state, and federal regulations.[1] Never dispose of this chemical down the drain.[15]
References
- 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde AldrichCPR | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Safe Laboratory Practices in Chemistry. (2015, October 29). Harvey Mudd College Department of Chemistry.
- 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
- MATERIAL SAFETY DATA SHEET - PYRIDINE. (n.d.).
- Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
- 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- JR-7464 - Safety Data Sheet. (2023, July 17). Combi-Blocks, Inc.
- Safety Data Sheet - 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. (2025, December 12). ChemScene.
- Lab Procedure - Halogens and Halides. (n.d.). Florida State University Department of Chemistry & Biochemistry.
- Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea. (n.d.). Benchchem.
- 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine. (n.d.). Echemi.
- Personal Protective Equipment. (2021, October).
- 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde - Safety Data Sheet. (2022, August 11). ChemicalBook.
- Hazard Assessment for Pyridine. (n.d.).
- SAFETY DATA SHEET - 2-Amino-5-chloro-6-methylpyridine. (2025, January 2). TCI Chemicals.
- Westfield State College Organic Chemistry Laboratory Safety. (n.d.).
- Lab Safety Rules and Guidelines. (2024, January 23).
- Proper Disposal of 3-Iodo-6-methylpyridazine: A Guide for Laboratory Professionals. (n.d.). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. testing.chemscene.com [testing.chemscene.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. Lab Procedure [chem.fsu.edu]
- 9. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 10. hmc.edu [hmc.edu]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 16. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
